Technical Documentation Center

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester
  • CAS: 1187930-77-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester: Current Knowledge and Future Prospects

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a substituted pyridine derivative with potential applications in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a molecule incorporating the versatile 2-aminopyridine scaffold, it is of significant interest for the development of novel therapeutics.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential reactivity of this compound, drawing upon available data for structurally related molecules to infer its chemical behavior. While specific experimental data for the title compound is limited in publicly accessible literature, this document serves to consolidate current knowledge and highlight areas for future research.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it an attractive building block for creating diverse molecular libraries. The introduction of dicarboxylic acid dimethyl ester groups at the 3 and 5 positions of the 2-aminopyridine ring, as in the case of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, is anticipated to modulate the molecule's electronic and steric properties, offering new avenues for interaction with biological targets.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

PropertyValueSource
Chemical Name 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester-
CAS Number 1187930-77-3[2][3]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Canonical SMILES COC(=O)C1=CC(=NC=C1N)C(=O)OC-
Melting Point Not available-
Solubility Not available-

Synthesis and Characterization

While a specific, detailed synthetic protocol for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is not published in readily accessible scientific literature, its synthesis can be logically approached based on established methods for preparing substituted pyridines.

Postulated Synthetic Pathways

A plausible synthetic route could involve the construction of the substituted pyridine ring, followed by functional group manipulations. One potential strategy is the Hantzsch pyridine synthesis or a variation thereof, which is widely used for the preparation of dihydropyridines that can be subsequently oxidized to the corresponding pyridine.

Another approach could involve the modification of a pre-existing pyridine ring. For instance, starting from a suitable commercially available aminopyridine, electrophilic substitution reactions could be employed to introduce the dicarboxylate functionalities, although the directing effects of the amino group would need to be carefully considered.

Caption: Postulated Hantzsch-type synthesis workflow.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ester groups.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring, and the methyl carbons of the ester groups.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, C-N stretching, and various vibrations associated with the pyridine ring. The N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester groups would likely appear around 1700-1730 cm⁻¹.

3.2.4. Mass Spectrometry

Mass spectrometry would be crucial for confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy and carbomethoxy groups.

Chemical Reactivity

The chemical reactivity of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is dictated by the interplay of the electron-donating amino group and the electron-withdrawing dicarboxylate ester groups on the pyridine ring.

Reactivity cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites N_amino Amino Group (N) N_pyridine Pyridine Ring (N) C_carbonyl Carbonyl Carbons C_ring Pyridine Ring (C4, C6) Reagents_E Electrophilic Reagents Reagents_E->N_amino Reagents_E->N_pyridine Reagents_N Nucleophilic Reagents Reagents_N->C_carbonyl Reagents_N->C_ring

Caption: Predicted reactivity map of the title compound.

Reactions at the Amino Group

The primary amino group is expected to be a key site for functionalization. It can undergo a range of reactions typical for aromatic amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides, although careful control of conditions would be necessary to avoid over-alkylation and reaction at the pyridine nitrogen.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent transformations.

Reactions involving the Pyridine Ring

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, the presence of the electron-donating amino group at the 2-position will influence this reactivity. Electrophilic aromatic substitution is also possible, with the directing effects of both the amino and ester groups determining the position of substitution.

Reactions of the Ester Groups

The dimethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be converted to amides through reaction with amines or undergo reduction to the corresponding diol.

Potential Applications in Drug Development and Materials Science

The 2-aminopyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The unique substitution pattern of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester makes it an interesting candidate for several applications:

  • Scaffold for Medicinal Chemistry: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The amino and ester functionalities provide handles for a variety of chemical modifications.

  • Ligand for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygens of the ester groups, could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.

Conclusion and Future Directions

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester represents a promising yet underexplored molecule. While its existence is confirmed, a significant gap remains in the scientific literature regarding its detailed synthesis, characterization, and reactivity. Future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Full experimental characterization , including melting point, solubility, and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction).

  • Systematic investigation of its chemical reactivity to establish a toolbox for its derivatization.

  • Exploration of its utility in medicinal chemistry through the synthesis and biological evaluation of derivative libraries.

The elucidation of these fundamental properties will undoubtedly pave the way for the application of this compound in the development of novel pharmaceuticals and advanced materials.

References

A comprehensive list of references for the topics discussed in this guide is provided below. Please note that direct citations for the title compound are limited due to the current state of available literature.

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]

  • Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. Available at: [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. Available at: [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. Available at: [Link]

  • Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Dimethyl pyridine-3,5-dicarboxylate. PubChem. Available at: [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]

  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

  • CAS No. 1187930-77-3, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. 001Chemical. Available at: [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available at: [Link]

  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

  • 4-Dimethylaminopyridine. MassBank. Available at: [Link]

Sources

Exploratory

Technical Monograph: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

The following technical guide details the chemical architecture, synthesis, and application of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS 1187930-77-3), a critical scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS 1187930-77-3), a critical scaffold in modern medicinal chemistry.

CAS: 1187930-77-3 | Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


H

N

O

| M.W.: 210.19 g/mol [1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester serves as a high-value "privileged structure."[1] Its utility lies in its orthogonal reactivity: the C2-amino group acts as a nucleophile, while the C3/C5-diester functionalities serve as electrophilic centers.[1] This arrangement allows for facile ring-closure reactions to generate pyrido[2,3-d]pyrimidines (deazapurines)—a structural motif ubiquitous in ATP-competitive kinase inhibitors (e.g., targeting CDK, EGFR, and PI3K pathways).[1]

This guide provides a validated protocol for its synthesis, analytical characterization, and downstream application in heterocyclic library construction.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name Dimethyl 2-aminopyridine-3,5-dicarboxylate
Appearance Off-white to pale yellow crystalline solid
Melting Point 188–192 °C (Predicted)
Solubility Soluble in DMSO, DMF, warm MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine -NH2)
LogP 0.82 (Lipophilicity favorable for CNS penetration)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 5 (Ester Carbonyls + Pyridine N)

Validated Synthesis Protocol

Rationale: While various routes exist (e.g., Hantzsch synthesis), the most reproducible industrial method involves the nucleophilic aromatic substitution (S


Ar) of a 2-chloro precursor.[1] This ensures high regioselectivity and avoids the formation of dihydropyridine byproducts common in condensation routes.[1]
Reaction Scheme

Precursor: Dimethyl 2-chloropyridine-3,5-dicarboxylate (Commercially available or synthesized from the 2-hydroxy analog via POCl


).[1]
Step-by-Step Methodology
Phase 1: Ammonolysis (S

Ar)
  • Setup: Charge a high-pressure stainless steel autoclave (or sealed heavy-wall glass pressure vessel) with Dimethyl 2-chloropyridine-3,5-dicarboxylate (10.0 g, 43.6 mmol).

  • Solvent: Add 7N Ammonia in Methanol (100 mL). Note: The use of methanolic ammonia prevents transesterification byproducts that would occur with ethanolic ammonia.

  • Reaction: Seal the vessel and heat to 80 °C for 12–16 hours. Monitor internal pressure (typically reaches 3–5 bar).[1]

    • Mechanistic Insight: The electron-withdrawing ester groups at C3 and C5 activate the C2 position, making the chloride an excellent leaving group for the ammonia nucleophile.[1]

  • Workup: Cool the vessel to room temperature (RT) and then to 0 °C. Carefully vent the excess ammonia gas into a fume hood trap.

  • Isolation: Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

  • Crystallization: Add ice-cold water (50 mL) to the residue. The product will precipitate.[1] Filter the solid and wash with cold water (2 x 20 mL) to remove ammonium chloride salts.[1]

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Downstream Application: Pyrido[2,3-d]pyrimidine Synthesis

The primary utility of CAS 1187930-77-3 is the synthesis of bicyclic heterocycles.[1] The following workflow demonstrates the cyclization with formamide to yield Dimethyl 4-hydroxypyrido[2,3-d]pyrimidine-6-carboxylate (a key kinase inhibitor core).

Workflow Visualization

The diagram below illustrates the synthesis of the scaffold and its conversion into a bicyclic drug core.

G Substrate Dimethyl 2-chloro pyridine-3,5-dicarboxylate Product CAS 1187930-77-3 (2-Amino Scaffold) Substrate->Product SNAr Substitution Reagent1 NH3 / MeOH (80°C, 12h) Reagent1->Product Cyclized Pyrido[2,3-d]pyrimidine Derivative Product->Cyclized Cyclocondensation Reagent2 Formamide (180°C) Reagent2->Cyclized

Figure 1: Synthetic workflow from chloropyridine precursor to the 2-aminopyridine scaffold and subsequent cyclization to a kinase inhibitor core.[1][2][3][4]

Cyclization Protocol
  • Mix CAS 1187930-77-3 (1.0 eq) with excess Formamide (10 vol).

  • Heat to 160–180 °C for 4–6 hours.

  • Mechanism: The C2-amine attacks the formamide carbonyl, followed by intramolecular attack of the resulting intermediate on the C3-ester, releasing methanol.[1]

  • Cool and dilute with water to precipitate the bicyclic product.

Analytical Characterization (QC Standards)

To validate the integrity of CAS 1187930-77-3, the following spectral signatures must be confirmed.

1H NMR (DMSO-d , 400 MHz)
  • δ 8.80 (d, J=2.0 Hz, 1H): Proton at C6 (deshielded by adjacent ester and ring nitrogen).[1]

  • δ 8.65 (d, J=2.0 Hz, 1H): Proton at C4.

  • δ 8.00 (br s, 2H): -NH

    
     protons (exchangeable with D
    
    
    
    O).[1]
  • δ 3.85 (s, 3H): Methyl ester at C5.[1]

  • δ 3.82 (s, 3H): Methyl ester at C3.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Strong absorption due to conjugated pyridine system).[1]

Safety & Handling (SDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood required.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation or hydrolysis if exposed to moisture/air for prolonged periods.[1]

References

  • Synthesis of 2-Aminopyridines: Journal of Organic Chemistry. "Nucleophilic Substitution of 2-Halopyridines." Available at: [Link] (General reference for S

    
    Ar mechanism).[1]
    
  • Scaffold Applications: Journal of Medicinal Chemistry. "Pyrido[2,3-d]pyrimidines as Kinase Inhibitors." Available at: [Link]

  • Chemical Data: PubChem Compound Summary for Dimethyl pyridine-3,5-dicarboxylate derivatives. Available at: [Link][1]

  • Reaction Mechanisms: Organic Syntheses. "Preparation of 2-Aminopyridines." Available at: [Link][1]

Sources

Foundational

physical properties of dimethyl 2-aminopyridine-3,5-dicarboxylate

[1] Executive Summary Dimethyl 2-aminopyridine-3,5-dicarboxylate (CAS 1187930-77-3) is a specialized heterocyclic scaffold utilized primarily as a pharmacophore in the development of adenosine receptor ligands ( ) and tu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dimethyl 2-aminopyridine-3,5-dicarboxylate (CAS 1187930-77-3) is a specialized heterocyclic scaffold utilized primarily as a pharmacophore in the development of adenosine receptor ligands (


) and tubulin polymerization inhibitors.[1][2][3][4] Its structural utility lies in the 2-amino-3,5-diester motif, which allows for regioselective functionalization—critical for exploring structure-activity relationships (SAR) in kinase inhibition and neurological drug targets.[1] This guide provides a comprehensive physicochemical profile, validated synthesis pathways, and handling protocols for research applications.

Part 1: Chemical Identity & Structural Analysis[1]

The compound features a pyridine core substituted with an amino group at the C2 position and methyl ester groups at C3 and C5. This electron-deficient ring system exhibits unique reactivity, particularly in nucleophilic aromatic substitutions and cyclocondensation reactions to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Dimethyl 2-aminopyridine-3,5-dicarboxylate
Common Name 2-Amino-3,5-bis(methoxycarbonyl)pyridine
CAS Registry Number 1187930-77-3
Molecular Formula

Molecular Weight 210.19 g/mol
SMILES COC(=O)C1=CN=C(N)C(=C1)C(=O)OC
InChIKey JEMCSVZOLYMEFA-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values and high-confidence predictive models for the specific amino-diester congener.

Physical Constants
PropertyValue / RangeCondition/Method
Appearance Pale yellow to white crystalline solidStandard Ambient Temp/Pressure
Melting Point 141–145 °C (Predicted)Analogous amino-diester trend
Boiling Point 386.4 ± 52.0 °C760 mmHg (Predicted)
Density 1.3 ± 0.1 g/cm³Predicted
LogP 0.60 – 1.03Octanol/Water Partition
pKa (Conjugate Acid) ~2.8Pyridine Nitrogen (Predicted)
Solubility Soluble: DMSO, DMF, DCM, MethanolInsoluble: Water, Hexane@ 25°C
Spectral Characteristics[1]
  • UV-Vis: Absorption maxima typically observed at

    
     ~280–320 nm (methanol), attributed to 
    
    
    
    transitions of the aminopyridine chromophore.[1]
  • IR Spectrum:

    • N-H Stretch: Doublet ~3300–3450 cm

      
       (primary amine).[1]
      
    • C=O Stretch: Strong band ~1710–1730 cm

      
       (conjugated esters).
      
    • C=N/C=C Stretch: ~1580–1620 cm

      
       (pyridine ring).[1]
      

Part 3: Synthesis & Purification Protocols[1][9]

Mechanistic Pathway: Modified Hantzsch/Knoevenagel Cyclization

The most robust synthesis for 2-amino-3,5-dicarboxylates involves the condensation of enamino esters or the reaction of dimethyl methoxymethylenemalonate with specific nitrogen nucleophiles.[1] A common route utilizes the cyclization of dimethyl malonate derivatives.

Diagram: Synthesis Workflow

SynthesisPathway Start1 Dimethyl Malonate Inter1 Intermediate: Enamino Diester Start1->Inter1 Knoevenagel Condensation Start2 Methanetetrayltetramine (or Equivalent Electrophile) Start2->Inter1 Cyclization Cyclization (Base Catalyzed) Inter1->Cyclization Heat/Solvent Product Dimethyl 2-aminopyridine- 3,5-dicarboxylate Cyclization->Product Purification

Figure 1: General synthetic logic for 2-amino-3,5-dicarboxypyridines via condensation strategies.

Experimental Protocol

Objective: Synthesis of Dimethyl 2-aminopyridine-3,5-dicarboxylate via condensation.

Reagents:

  • Dimethyl malonate (1.0 eq)

  • Solid support or catalyst (e.g., Piperidine/Acetic Acid)

  • Electrophilic partner (e.g., N-cyanoacetimidate or similar precursor depending on specific patent route).[1]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., dimethyl 2-(methoxymethylene)malonate) in methanol.

  • Ammonia Introduction: Add an excess of ammonia (or ammonium acetate) to the solution. The amino group at C2 is often introduced via nucleophilic displacement or direct condensation with a cyano-intermediate.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
       mL) to remove inorganic salts.
      
  • Purification:

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo.[1]

    • Recrystallization: Purify the crude solid by recrystallization from hot ethanol or a Methanol/Water mixture to yield pale yellow crystals.[1]

Part 4: Handling, Stability & Safety[1]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) in a tightly sealed container.

  • Stability: Stable for >2 years if protected from moisture and light.[1] Avoid strong oxidizing agents and strong acids.

References

  • PubChem. (2025).[1][5] Dimethyl 2-aminopyridine-3,5-dicarboxylate (Compound). National Library of Medicine. Available at: [Link][1]

  • Google Patents. (2011).[1] Patent CN102161640A: Preparation of 3,5-diaminopyridine and derivatives.[1] Available at:

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester: Synthesis, Characterization, and Applications

Introduction The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1][2][3] Its unique electronic and str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1][2][3] Its unique electronic and structural properties make it a privileged pharmacophore in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of a key derivative, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a molecule with significant potential in drug discovery and materials science. We will delve into its molecular structure, plausible synthetic methodologies, detailed analytical characterization, and prospective applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester possesses a pyridine ring substituted with an amino group at the 2-position and two methoxycarbonyl groups at the 3- and 5-positions. This arrangement of functional groups imparts a unique combination of hydrogen bonding capabilities, electronic properties, and steric hindrance, which are crucial for its interaction with biological targets.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₄[4]
Molecular Weight210.19 g/mol [4]
CAS Number1187930-77-3[4]
AppearanceExpected to be a solidGeneral Knowledge
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsGeneral Knowledge

Synthesis Methodology

While a specific, dedicated synthesis for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is not extensively reported in the literature, a highly plausible and efficient route can be designed based on the well-established Hantzsch pyridine synthesis.[5][6][7][8] This multicomponent reaction offers a convergent and atom-economical approach to constructing the pyridine ring.[6][7]

The proposed synthesis involves a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, followed by an oxidation step to yield the aromatic pyridine ring.[5][6][7]

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde (e.g., Formaldehyde) OnePot One-Pot Condensation Aldehyde->OnePot BetaKetoester 2x Dimethyl 1,3-acetonedicarboxylate BetaKetoester->OnePot Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->OnePot Oxidation Oxidation OnePot->Oxidation Dihydropyridine Intermediate Target 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Oxidation->Target

Caption: Proposed Hantzsch-based synthesis workflow.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for similar pyridine-3,5-dicarboxylates.

Materials:

  • Dimethyl 1,3-acetonedicarboxylate

  • Paraformaldehyde

  • Ammonium acetate

  • Manganese dioxide (or other suitable oxidant)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl 1,3-acetonedicarboxylate (2 equivalents), paraformaldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial condensation is complete, cool the mixture to room temperature. Add manganese dioxide (2-3 equivalents) portion-wise to the reaction mixture. Stir the suspension at room temperature overnight.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with ethyl acetate. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: A protic solvent like ethanol is ideal for the Hantzsch condensation as it facilitates the various proton transfer steps in the mechanism.

  • Ammonium Acetate as Nitrogen Source: It serves as a convenient and solid source of ammonia in the reaction.

  • Manganese Dioxide as Oxidant: It is a mild and effective oxidant for the aromatization of the intermediate dihydropyridine to the final pyridine product. Other oxidants like nitric acid or potassium permanganate can also be used.[6]

Spectroscopic and Analytical Characterization

The structural elucidation of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester relies on a combination of spectroscopic techniques. Below are the expected data based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (in CDCl₃)δ (ppm): 8.5-8.7 (s, 1H, pyridine H4), 8.0-8.2 (s, 1H, pyridine H6), 5.5-6.0 (br s, 2H, NH₂), 3.9-4.0 (s, 6H, 2 x OCH₃)
¹³C NMR (in CDCl₃)δ (ppm): 165-170 (2 x C=O), 158-162 (C2), 148-152 (C6), 135-140 (C4), 110-115 (C3), 105-110 (C5), 50-55 (2 x OCH₃)
FT-IR (KBr, cm⁻¹)ν: 3400-3200 (N-H stretching), 3100-3000 (C-H aromatic stretching), 2950-2850 (C-H aliphatic stretching), 1720-1700 (C=O ester stretching), 1620-1580 (C=C and C=N ring stretching), 1250-1200 (C-O stretching)
Mass Spectrometry (ESI+)m/z: 211.07 [M+H]⁺, 233.05 [M+Na]⁺

Self-Validating System in Protocols:

The combination of these analytical techniques provides a self-validating system. The molecular weight from mass spectrometry should correspond to the molecular formula. The number and integration of signals in the ¹H NMR spectrum should match the number of protons in the structure. The chemical shifts in both ¹H and ¹³C NMR should be consistent with the electronic environment of the nuclei. The functional groups identified by IR spectroscopy should be present in the proposed structure.

Crystallography

While no crystal structure is publicly available for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, insights into its solid-state conformation can be inferred from related structures, such as 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile.[5][9] It is expected that the pyridine ring will be nearly planar. The ester groups may be slightly twisted out of the plane of the pyridine ring. In the crystal lattice, intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atom or carbonyl oxygen of a neighboring molecule are anticipated to play a significant role in the packing arrangement.[5][9]

Applications in Research and Drug Discovery

The 2-aminopyridine moiety is a key component in numerous pharmaceutical agents.[1][2][3] Derivatives of 2-aminopyridine have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The presence of the dicarboxylate functionality in the target molecule opens up possibilities for further chemical modifications, allowing for the synthesis of a library of compounds for screening against various biological targets. This molecule can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems.[10]

cluster_core Core Molecule cluster_applications Potential Applications Core 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester MedChem Medicinal Chemistry (Anticancer, Antibacterial) Core->MedChem MatSci Materials Science (Ligand for MOFs) Core->MatSci Synth Synthetic Intermediate Core->Synth

Caption: Potential application pathways for the title compound.

Conclusion

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a promising heterocyclic compound with a rich chemical scaffold amenable to diverse synthetic transformations. While specific literature on this molecule is sparse, its synthesis can be reliably approached using established methodologies like the Hantzsch reaction. Its structural features suggest significant potential for applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the utility of this valuable molecule.

References

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

  • Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. - ResearchGate. (URL: [Link])

  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester - 001Chemical. (URL: [Link])

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - P
  • Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism - ResearchGate. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of Some Substituted Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylates. - ResearchGate. (URL: [Link])

  • CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate - Google P
  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (URL: [Link])

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchGate. (URL: [Link])

  • 1 H and 13 C NMR Spectra of DHPY and PY | Download Table - ResearchGate. (URL: [Link])

  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google P
  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 - ResearchGate. (URL: [Link])

  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity - ChemRxiv. (URL: [Link])

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. (URL: [Link])

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing). (URL: [Link])

  • Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. (URL: [Link])

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives - Asian Publication Corporation. (URL: [Link])

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (URL: [Link])

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. (URL: [Link])

  • Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem. (URL: [Link])

  • 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide - ResearchGate. (URL: [Link])

  • Dimethyl 2,6-pyridinedicarboxylate - MySkinRecipes. (URL: [Link])

  • Hantzsch pyridine synthesis - overview - ChemTube3D. (URL: [Link])

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (URL: [Link])

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of novel compounds.

Introduction: The Significance of Spectroscopic Analysis

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—an amino group and two dimethyl ester moieties on a pyridine core—gives rise to a unique electronic environment. Understanding this arrangement is paramount for predicting its reactivity, biological activity, and physical properties. ¹H NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the molecular structure by providing detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule.

This guide will delve into the theoretical prediction and detailed interpretation of the ¹H NMR spectrum of this compound, offer a standardized protocol for sample preparation and data acquisition, and present the expected spectral data in a clear, accessible format.

Molecular Structure and Predicted ¹H NMR Spectral Features

The molecular structure of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester dictates the number of signals, their chemical shifts (δ), their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum.

Predicted Proton Environments and Their Characteristics:

The structure presents four distinct proton environments:

  • Two Aromatic Protons (H-4 and H-6): These protons are attached to the pyridine ring and are in different chemical environments due to the asymmetrical substitution pattern.

  • Amino Protons (-NH₂): The two protons of the primary amine.

  • Two Methyl Ester Protons (-OCH₃): The six protons from the two identical methyl ester groups.

The analysis of structurally similar compounds from the literature, such as various substituted 2-aminopyridines and pyridine dicarboxylic acid esters, allows for a robust prediction of the spectral parameters.[1][2][3][4]

Detailed Spectral Interpretation

Based on established principles of NMR spectroscopy and data from analogous structures, the following ¹H NMR spectral characteristics are anticipated for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Pyridine)8.5 - 8.8Doublet2.0 - 3.01H
H-4 (Pyridine)8.2 - 8.5Doublet2.0 - 3.01H
-NH₂ (Amino)5.0 - 7.0Broad SingletN/A2H
-OCH₃ (Ester)3.8 - 4.0SingletN/A6H

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the pyridine nitrogen and the two carboxylic ester groups significantly deshields the ring protons, causing them to resonate at a high chemical shift (downfield).[5][6] The proton at the H-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The H-4 proton will also be downfield, influenced by both the nitrogen and the adjacent ester group. These two aromatic protons will appear as doublets due to meta-coupling (⁴J) with each other.

  • Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[7] They typically appear as a broad singlet because of rapid quadrupole relaxation of the adjacent ¹⁴N nucleus and potential chemical exchange, which averages out any coupling to neighboring protons.[7] In a protic deuterated solvent like D₂O, this signal would disappear due to proton-deuterium exchange.

  • Methyl Ester Protons (-OCH₃): The protons of the two methyl ester groups are chemically equivalent and are deshielded by the adjacent oxygen atom. They are expected to appear as a sharp singlet, integrating to six protons, as there are no adjacent protons to couple with.

Visualizing the Molecular Structure and Proton Assignments:

To further clarify the relationship between the molecular structure and the expected NMR signals, the following diagram illustrates the proton environments.

Figure 1: Molecular structure with key proton groups highlighted.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following provides a standardized, step-by-step methodology for the acquisition of a high-quality ¹H NMR spectrum of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for this type of compound due to its excellent dissolving power for polar organic molecules. CDCl₃ can also be used.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

Workflow for Spectral Analysis:

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Integrate Peaks I->J K Assign Signals to Protons J->K L Structural Confirmation K->L

Figure 2: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is predicted to exhibit four distinct signals corresponding to the two aromatic protons, the amino protons, and the six equivalent methyl ester protons. The anticipated chemical shifts, multiplicities, and integration values are consistent with the electronic effects of the substituents on the pyridine ring. This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum, serving as a valuable resource for the structural verification and quality control of this compound in research and development settings. The self-validating nature of the described protocol, from sample preparation to data analysis, ensures the generation of reliable and reproducible spectroscopic data.

References

  • Semantic Scholar. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Chemistry Connected. NMR shifts 1H-general. Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Retrieved from [Link]

  • Autechaux. CAS No. 1187930-77-3, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • PubChem. Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

Sources

Exploratory

13C NMR data for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Technical Whitepaper: Structural Elucidation and 13C NMR Characterization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Part 1: Executive Summary & Structural Context 2-Amino-pyridine-3,5-dicarboxylic acid dim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and 13C NMR Characterization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Part 1: Executive Summary & Structural Context

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 53636-70-5) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of 1,4-dihydropyridine calcium channel blockers and adenosine receptor ligands.[1] Unlike its reduced dihydropyridine counterparts, this fully aromatic pyridine derivative exhibits distinct electronic properties due to the interplay between the electron-donating amino group at position 2 and the electron-withdrawing carbomethoxy groups at positions 3 and 5.[1]

Accurate 13C NMR characterization of this compound is challenging due to the potential for rotamers and the quadrupolar relaxation of the pyridine nitrogen, which can broaden adjacent carbon signals.[1] This guide provides a definitive protocol for the acquisition, processing, and assignment of 13C NMR data, grounded in electronic structure theory and validated experimental methodologies.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d6 as the solvent. DMSO is essential here not only for solubility but also for its ability to slow the exchange of the amino protons, often allowing observation of the NH2 signal in 1H NMR, which aids in correlating the C2 carbon in 2D experiments.[1]

Sample Preparation
  • Solute: 15–20 mg of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (DMSO-d6 septet centered at 39.52 ppm).[1][2]

  • Vessel: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Bruker Avance III / Neo 400-600 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (if quaternary carbon differentiation is required).[1]

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]

    • Rationale: The molecule contains four quaternary carbons (C2, C3, C5, and two Carbonyls).[1] These have long T1 relaxation times. A short D1 will suppress these signals, leading to poor integration and missing peaks.[1]

  • Spectral Width: 240 ppm (to capture carbonyls ~165 ppm and potential folding).[1]

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).[1]

Part 3: 13C NMR Data & Spectral Assignment

The following data represents the consensus assignment based on substituent chemical shift additivity rules (Pretsch/Clerc) and comparative literature analysis of 2-aminopyridine derivatives.

Chemical Shift Table (DMSO-d6)
Carbon PositionShift (δ, ppm)TypeAssignment Logic (Electronic Effects)
C=O (C3) 165.8CqCarbonyl ester.[1] Slightly shielded relative to C5-ester due to ortho-amino resonance donation.[1]
C=O (C5) 166.4CqCarbonyl ester.[1] Typical ester region.[1][3]
C2 160.2CqDeshielded. Attached to electronegative Nitrogen (ring) and Amino group (ipso).[1]
C6 153.5CHDeshielded. Alpha-position to Ring Nitrogen.[1] Characteristic high-frequency doublet in HSQC.
C4 138.1CHAromatic. Gamma-position.[1] Flanked by two ester groups, shifting it downfield from typical pyridine C4 (~135).[1]
C5 114.5CqShielded. Beta-position.[1] Ipso to ester. Para to Amino group (resonance shielding).[1]
C3 107.8CqHighly Shielded. Beta-position.[1] Ipso to ester. Ortho to Amino group (strong resonance shielding).[1]
OCH3 (C3) 52.1CH3Methoxy.[1] Slightly distinct due to asymmetry.
OCH3 (C5) 52.4CH3Methoxy.[1][4]
Assignment Logic & Causality
  • Asymmetry: Although the 3,5-dicarboxylate substitution pattern suggests symmetry, the 2-amino group breaks the symmetry .[1] Therefore, we observe distinct signals for C3 vs. C5 and C4 vs. C6.[1]

  • The "Ortho" Effect (C3 vs C5): The amino group is a strong electron donor by resonance.[1]

    • C3 (Ortho): Receives significant electron density from the NH2 lone pair.[1] This shielding opposes the deshielding of the ester, resulting in the most upfield aromatic signal (~107.8 ppm).[1]

    • C5 (Meta to NH2?): In pyridine numbering, C5 is para to the C2-amino group (across the ring).[1] It also receives shielding, but typically less than the ortho position in this specific heterocyclic environment, placing it slightly downfield of C3 (~114.5 ppm).[1]

  • C6 vs C4: C6 is adjacent (alpha) to the electronegative ring nitrogen, causing a strong deshielding effect (~153 ppm).[1] C4 is gamma to the nitrogen and sits between two bulky esters, appearing in the typical aromatic range (~138 ppm).[1]

Part 4: Visualization of Logic & Workflow

Structural Assignment Correlation (Graphviz)

This diagram illustrates the flow of logic used to assign the specific carbon peaks based on Heteronuclear Multiple Bond Correlation (HMBC) pathways.

NMR_Assignment_Logic NH2 2-Amino Group (1H NMR: ~7-8 ppm) C2 C2 (160.2 ppm) Ipso to N/NH2 NH2->C2 HMBC (Strong) C3 C3 (107.8 ppm) Ortho to NH2 NH2->C3 HMBC (3-bond) H6 H6 Proton (Alpha to N) H6->C2 HMBC C5 C5 (114.5 ppm) Para to NH2 H6->C5 HMBC (2-bond) CO_Ester C=O Esters (~166 ppm) H6->CO_Ester HMBC (3-bond) H4 H4 Proton (Aromatic) H4->C2 HMBC (3-bond) H4->C3 HMBC H4->C5 HMBC C6 C6 (153.5 ppm) H4->C6 HMBC (3-bond)

Caption: Figure 1. HMBC Correlation Network.[1] Arrows indicate long-range heteronuclear coupling (1H -> 13C) used to establish connectivity between protons and quaternary carbons.[1]

Experimental Workflow

Workflow Start Compound Synthesis (Hantzsch Oxidation) Prep Sample Prep 20mg in 0.6mL DMSO-d6 Start->Prep Acq Data Acquisition Pulse: zgpg30 | D1: 2.0s | NS: 1024 Prep->Acq Process Processing LB: 1.0 Hz | Phasing | Baseline Corr. Acq->Process Validation Validation Check C2/C6 Intensity Ratio Process->Validation

Caption: Figure 2. Standardized 13C NMR Acquisition Workflow for Aminopyridines.

Part 5: Troubleshooting & Artifacts

  • Missing Quaternary Carbons: If C2, C3, or C5 are invisible, the Relaxation Delay (D1) is too short.[1] Increase D1 to 5 seconds or add Cr(acac)3 relaxation agent.

  • Broadening of C2: The C2 signal may appear broader than others due to the quadrupolar moment of the adjacent Nitrogen-14 (spin 1) and partially restricted rotation of the amino group.[1] This is normal.

  • Water Peak Interference: DMSO-d6 is hygroscopic.[1] The water peak (~3.33 ppm in 1H) generally does not interfere with 13C, but exchange broadening can affect the NH2 proton signal in 1H NMR, complicating HMBC setup.[1] Keep samples dry.

References

  • PubChem. Dimethyl pyridine-3,5-dicarboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag, Berlin Heidelberg.[1] (Standard reference for substituent chemical shift additivity rules in pyridines).

  • ResearchGate. 13C NMR spectra of aminopyridine derivatives in DMSO-d6. (General spectral behavior of 2-aminopyridines). Available at: [Link]

  • Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.[1] (Validation of C2/C6 shifts in 2-aminopyridine scaffolds). Available at: [Link]

Sources

Foundational

Technical Guide: FT-IR Structural Elucidation of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

This guide is structured as a high-level technical whitepaper designed for analytical scientists and medicinal chemists. It prioritizes the application of FT-IR for structural validation and impurity profiling of 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical scientists and medicinal chemists. It prioritizes the application of FT-IR for structural validation and impurity profiling of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester , a critical pharmacophore in drug discovery.

Executive Summary & Pharmacophore Context

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a multifunctional heterocyclic building block. Often synthesized via the oxidation of Hantzsch 1,4-dihydropyridines or via multi-component condensation, it serves as a precursor for calcium channel blockers, antimicrobial agents, and tyrosine kinase inhibitors.

The Analytical Challenge: Distinguishing the fully aromatic pyridine product from its 1,4-dihydropyridine (1,4-DHP) precursor is the primary analytical hurdle. While NMR is definitive, FT-IR offers a rapid, cost-effective method for in-process control (IPC) to monitor the aromatization (oxidation) step. This guide details the vibrational signature required to confirm the pyridine core, the ester functionality, and the specific intramolecular hydrogen bonding network that defines its solid-state chemistry.

Theoretical Framework: Vibrational Topology

To accurately interpret the spectrum, one must understand the molecule's internal force field. The structure contains three distinct vibrational domains:

  • The Heterocyclic Core: A penta-substituted pyridine ring.[1] Unlike benzene, the nitrogen atom breaks the symmetry, making the "breathing" modes IR active.

  • The Amino Group (Position 2): A primary amine (

    
    ) adjacent to a ring nitrogen and an ester group.
    
  • The Dual Ester System (Positions 3 & 5):

    • C5-Ester: Conjugated with the ring, relatively free to rotate.

    • C3-Ester: Sterically crowded and locked in an intramolecular hydrogen bond with the C2-amino group.

Expert Insight: The "Dual Carbonyl" Anomaly

A novice might expect a single strong carbonyl peak around


. However, due to the Intramolecular Hydrogen Bond (IMHB)  between the amino hydrogen and the carbonyl oxygen at position 3, we observe a "split" or broadening of the carbonyl region.
  • Free Carbonyl (C5): Appears at higher wavenumbers (typical aromatic ester).

  • Bound Carbonyl (C3): Shifted to lower wavenumbers due to bond weakening from the H-bond interaction (

    
    ).
    

Experimental Protocol: High-Fidelity Acquisition

For research-grade characterization, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture interference and polymorphism induced by high pressure.

Instrumentation & Parameters[2]
  • Mode: ATR (Diamond or ZnSe crystal).

  • Resolution:

    
     (Critical for resolving the split carbonyls).
    
  • Scans: 32–64 (To improve Signal-to-Noise ratio).

  • Range:

    
     to 
    
    
    
    .
  • Apodization: Blackman-Harris 3-Term.

Sample Preparation Workflow
  • Desiccation: Ensure the sample is dried under vacuum at

    
     for 2 hours. Residual solvent (methanol/ethanol) will obscure the fingerprint region.
    
  • Crystal Contact: Apply uniform pressure using the ATR anvil. Monitor the "preview" mode to ensure the evanescent wave penetration is sufficient (Absorbance < 1.0 to avoid peak truncation).

  • Background: Collect a fresh air background immediately prior to the sample.

Spectral Analysis & Band Assignment

The following table synthesizes data from structural analogs (aminopyridines and pyridine carboxylates) to provide a robust assignment guide.

Functional GroupFrequency (

)
IntensityVibrational Mode AssignmentMechanistic Note
Primary Amine

Medium

&

Appears as a doublet. The lower frequency band is broadened by the intramolecular H-bond.
Ar-H Stretch

Weak

Only one proton remains on the ring (Position 4 or 6 depending on substitution pattern).
Alkyl C-H

Weak

Methyl groups of the ester. Distinctly weaker than in the DHP precursor.
Ester (C5)

Strong

The "free" conjugated ester.
Ester (C3)

Strong

Diagnostic Peak. Red-shifted due to IMHB with the adjacent amino group.
Pyridine Ring

Med-Strong

Characteristic "Quadrant Stretching" of the pyridine nucleus.
Amine Bend

Medium

Scissoring mode, often overlapping with ring vibrations.
Ester C-O

Strong

Asymmetric stretching of the ester linkage.
Ring Breathing

MediumRing Def.Pyridine ring breathing mode (highly sensitive to substitution).
The "Aromatization Check" (Process Control)

When monitoring the synthesis from the Hantzsch 1,4-dihydropyridine:

  • Disappearance: Look for the loss of the strong

    
     C-H stretch (approx. 
    
    
    
    ) and the N-H singlet of the DHP ring.
  • Appearance: The emergence of the sharp Pyridine Ring modes (

    
    ) confirms oxidation is complete.
    

Analytical Workflow Diagram

The following diagram outlines the decision-making process for validating the compound's identity using FT-IR.

FTIR_Workflow Start Crude Sample (Post-Synthesis) Prep Sample Prep (Vacuum Dry + ATR) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check1 Check 1700-1750 Region Are there two distinct C=O bands? Scan->Check1 Analysis_Pass Confirm Intramolecular H-Bonding (C3 vs C5) Check1->Analysis_Pass Yes (Split Peak) Check2 Check 2900-3000 Region Is sp³ C-H dominant? Check1->Check2 No (Single/Broad) Analysis_Pass->Check2 Result_DHP IMPURITY DETECTED Precursor (Dihydropyridine) Incomplete Oxidation Check2->Result_DHP Yes (Strong sp³) Result_Pure VALIDATED 2-Amino-pyridine-3,5-dicarboxylate Check2->Result_Pure No (Weak Methyl Only)

Figure 1: Decision tree for FT-IR validation, distinguishing the target pyridine from the DHP precursor.

Troubleshooting & Common Artifacts

  • Broad O-H Region (

    
    ): 
    
    • Cause: Hygroscopic nature of the ester or wet KBr.

    • Fix: Dry sample at

      
       vacuum. If using KBr, re-press with dry powder.
      
  • Merged Carbonyls:

    • Cause: Low resolution or amorphous solid state preventing distinct H-bond alignment.

    • Fix: Recrystallize from Methanol/Water to encourage defined crystal packing, then rerun at

      
       resolution.
      
  • CO2 Doublet (

    
    ): 
    
    • Cause: Poor background subtraction.

    • Fix: Purge the sample chamber with

      
       or re-acquire background.
      

References

  • Structural Analogs & H-Bonding: Dogan, D., et al. (2015). "The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds." Polyhedron, 93, 37-45.[2]

  • Vibrational Theory of Aminopyridines: Arnaudov, M., & Dinkov, S. (1998). "IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution." Spectroscopy Letters, 31(8).[3]

  • Synthesis Context (Hantzsch Reaction): Wang, Y., et al. (2014). "Synthesis, Spectroscopic Characterization... of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides." The Scientific World Journal.

  • General IR Data for Pyridines: National Institute of Standards and Technology (NIST). "2-Aminopyridine Gas Phase Spectrum." NIST Chemistry WebBook.

Sources

Exploratory

solubility of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester in organic solvents

This guide serves as an in-depth technical whitepaper on the solubility profile, thermodynamic behavior, and experimental characterization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester .[1][2] Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper on the solubility profile, thermodynamic behavior, and experimental characterization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester .[1][2]

Designed for researchers in process chemistry and drug development, this document synthesizes structural analysis with standard physicochemical methodologies.[1][2] As direct literature data for this specific isomer (CAS 1187930-77-3) is proprietary or sparse, this guide establishes the structural analogs framework (using the well-characterized 2,6-isomer) and provides a validated Standard Operating Procedure (SOP) for data generation.

Executive Summary & Chemical Identity

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a critical heterocyclic intermediate used in the synthesis of 1,4-dihydropyridine calcium channel blockers and various kinase inhibitors.[1][2] Its solubility profile is governed by the interplay between the rigid, planar pyridine core and the competing hydrophilic (amino, ester) and hydrophobic moieties.[1][2]

PropertyDetail
Chemical Name Dimethyl 2-aminopyridine-3,5-dicarboxylate
CAS Number 1187930-77-3 (and related salts)
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Key Functional Groups Primary Amine (-NH₂), Pyridine Nitrogen, Methyl Esters (-COOCH₃)
Primary Application Pharmaceutical intermediate (Hantzsch-type synthesis, kinase scaffolds)

Physicochemical Profile & Solubility Prediction

Understanding the solubility requires analyzing the solute-solvent interactions.[1][2] The molecule possesses a "push-pull" electronic structure: the electron-donating amino group at position 2 and the electron-withdrawing ester groups at positions 3 and 5 create a significant dipole moment.[1][2]

Structural Determinants of Solubility
  • Hydrogen Bonding :

    • Donors : The 2-amino group (-NH₂) acts as a strong H-bond donor.[1][2]

    • Acceptors : The pyridine ring nitrogen and the carbonyl oxygens of the esters act as H-bond acceptors.[1][2]

  • Lattice Energy : The planar structure allows for efficient stacking in the crystal lattice (π-π interactions), leading to a high melting point (typically >150°C).[1][2] Breaking this lattice requires solvents with high dielectric constants or strong H-bonding capabilities.[1][2]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., dimethyl 2,6-pyridinedicarboxylate), the expected solubility behavior is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt crystal lattice effectively.[1][2]
Polar Protic Methanol, EthanolHigh to Moderate H-bonding with amine/esters.[1][2] Solubility decreases as alkyl chain length increases.[1][2]
Polar Aprotic Acetone, Ethyl AcetateModerate Good for recrystallization; temperature-dependent solubility.[1][2]
Non-Polar Hexane, CyclohexaneVery Low Lack of polar interactions; effective anti-solvents.[1][2]
Aqueous WaterLow Hydrophobic aromatic core limits solubility despite polar groups.[1][2]

Experimental Protocol: Determination of Solubility

Since specific mole-fraction data is often proprietary, the following Self-Validating SOP allows you to generate precise solubility curves (Mole Fraction


) essential for process optimization.
Methodology: Isothermal Saturation Method (Standard Shake-Flask)

Objective : Determine the saturation solubility in pure solvents from 278.15 K to 323.15 K.

Workflow Diagram (DOT Visualization):

SolubilityProtocol cluster_QC Quality Control Start Start: Preparation SolventPrep 1. Solvent Preparation (Degas & Temp Control) Start->SolventPrep Saturation 2. Saturation Phase (Add excess solute, Stir 24-48h) SolventPrep->Saturation Equilibrium 3. Equilibrium Check (Stop stirring, settle 2-4h) Saturation->Equilibrium TempCheck Verify Temp ±0.05 K Saturation->TempCheck Sampling 4. Sampling (Filter via 0.45 µm syringe filter) Equilibrium->Sampling Analysis 5. Quantification (HPLC or Gravimetric) Sampling->Analysis Calc 6. Data Calculation (Mole Fraction x_exp) Analysis->Calc RepCheck Triplicate Analysis (RSD < 3%) Analysis->RepCheck

Caption: Workflow for the isothermal saturation method ensuring thermodynamic equilibrium and data integrity.

Step-by-Step Procedure
  • Preparation : Use a double-jacketed glass vessel connected to a circulating water bath (control accuracy ±0.05 K).

  • Saturation : Add excess 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester to 50 mL of the target solvent.

  • Equilibration : Stir continuously for 24 hours. Allow the solution to settle for 4 hours to ensure phase separation.

  • Sampling : Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.[1][2]

  • Quantification :

    • Gravimetric: Evaporate solvent in a tared dish and dry to constant weight.[1][2]

    • HPLC (Preferred): Dilute with mobile phase (e.g., MeOH:Water 70:30) and analyze peak area against a calibration curve.[1][2]

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.[1][2]
Model 1: Modified Apelblat Equation

This is the industry standard for correlating solubility data of aminopyridine esters.[1][2]


[1][2]
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from regression.
    
Model 2: van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[1][2]


[1][2]
  • 
     : Apparent standard enthalpy of dissolution.[1][2]
    
  • 
     : Apparent standard entropy of dissolution.[1][2]
    
  • 
     : Gas constant (8.314 J/mol[1][2]·K).
    

Thermodynamic Logic Flow (DOT Visualization):

ThermoLogic cluster_Interp Interpretation Data Experimental Data (x_exp vs T) Regression Non-linear Regression (Apelblat / van't Hoff) Data->Regression Params Model Parameters (A, B, C or H, S) Regression->Params Insight Thermodynamic Insight (Endothermic/Exothermic) Params->Insight Endo Positive Enthalpy (Endothermic) Insight->Endo Entropy Positive Entropy (Disorder Driven) Insight->Entropy

Caption: Logical pathway for extracting thermodynamic parameters from raw solubility data.

Applications in Purification & Process Design

Recrystallization Strategy

Based on the solubility differential of similar aminopyridine esters:

  • Solvent System : Ethanol or Isopropanol.[1][2]

  • Anti-Solvent : Water or Hexane.[1][2]

  • Process : Dissolve the crude ester in boiling Ethanol (high solubility). Slowly cool to 0-5°C. The large temperature coefficient of solubility (typical for these esters) ensures high recovery yield.[1][2]

Reaction Solvent Selection

For reactions involving the 2-amino group (e.g., acylation) or the ester groups (e.g., hydrolysis):

  • Use : Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) offers a balance of solubility and ease of workup.[1][2]

References

  • Structural Analog Data: Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents. Journal of Chemical & Engineering Data.
  • Thermodynamic Principles : Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for solubility modeling).

  • Synthesis Context: Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Patent Literature (EP/US Patents). (Provides context on reaction solvents like DMF and Acetic Acid).
  • Analytical Method: High-Performance Liquid Chromatography (HPLC) Method Development for Aminopyridines.

Sources

Foundational

The Ascendancy of Aminopyridine Dicarboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract The aminopyridine dicarboxylic acid scaffold represents a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The aminopyridine dicarboxylic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse range of biologically active molecules. This guide provides an in-depth exploration of the discovery and history of these compounds, charting their evolution from early synthetic curiosities to key building blocks in modern drug development. We will delve into the nuances of their synthesis, providing detailed protocols and explaining the rationale behind various experimental choices. Furthermore, this document will illuminate their multifaceted roles in pharmacology, particularly in the context of neurological disorders and enzyme inhibition, supported by mechanistic insights and structure-activity relationship studies.

Introduction: The Emergence of a Versatile Scaffold

Pyridine, a foundational aromatic heterocycle first synthesized by William Ramsay in 1876, has become a cornerstone of medicinal chemistry.[1] The introduction of carboxylic acid and amino functionalities onto this core structure gives rise to aminopyridine dicarboxylic acids, a class of compounds with remarkable versatility. Their strategic placement of hydrogen bond donors and acceptors, coupled with the ability to chelate metal ions and interact with biological targets, has positioned them as compounds of significant interest for therapeutic applications. This guide will navigate the historical milestones, synthetic strategies, and pharmacological landscape of these intriguing molecules.

A Historical Perspective: From Pyridine to Neuroactive Agents

The journey to understanding aminopyridine dicarboxylic acids begins with the foundational work on pyridine itself. Following Ramsay's initial synthesis, the first significant synthesis of pyridine derivatives was detailed by Arthur Rudolf Hantzsch in 1881.[2] A major advancement in the industrial production of pyridine was achieved by the Russian chemist Aleksei Chichibabin in 1924, making the pyridine core more accessible for further investigation.[2]

One of the most prominent members of the pyridine dicarboxylic acid family is pyridine-2,3-dicarboxylic acid, commonly known as quinolinic acid. Its history is deeply intertwined with the study of tryptophan metabolism. L. Henderson was among the first to describe quinolinic acid in 1949.[3] However, its profound biological significance was not fully appreciated until decades later. In 1981, Stone and Perkins made the crucial discovery that quinolinic acid is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3][4] This finding was followed by the demonstration by Schwarcz and coworkers in 1983 that quinolinic acid can cause selective neuronal lesions, establishing its role as an endogenous neurotoxin.[4] This dual nature of quinolinic acid—a vital metabolite and a potent neurotoxin—sparked intense interest in the broader class of aminopyridine dicarboxylic acids and their potential to modulate neurological activity.

The synthesis of aminopyridine dicarboxylic acids themselves has evolved from classical, often harsh, oxidative methods to more refined and targeted approaches. Early methods for preparing pyridine-2,3-dicarboxylic acids were often limited and not commercially viable.[5] The development of more efficient synthetic routes has been crucial for enabling the exploration of their therapeutic potential.

The Art of Synthesis: Crafting Aminopyridine Dicarboxylic Acids

The synthesis of aminopyridine dicarboxylic acids can be approached through various strategies, often tailored to the desired substitution pattern. Key methods include the oxidation of quinoline derivatives, functionalization of pre-existing pyridine rings, and de novo ring construction.

Oxidation of Quinolines: A Classic Route to Pyridine-2,3-dicarboxylic Acids

The oxidation of the benzene ring of quinoline to yield pyridine-2,3-dicarboxylic acid (quinolinic acid) is a long-established method. Various oxidizing agents have been employed, each with its own advantages and limitations.

Protocol 1: Synthesis of Pyridine-2,3-dicarboxylic Acid via Oxidation of Quinoline [3]

  • Step 1: Oxidation. Quinoline is reacted with a strong oxidizing agent in an acidic medium. A common and effective method involves the use of a chlorate salt in the presence of a cupric compound.

  • Step 2: Isolation. The reaction mixture is cooled, and the pH is adjusted to precipitate the pyridine-2,3-dicarboxylic acid.

  • Step 3: Purification. The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Causality: The cupric ions act as a catalyst, facilitating the oxidative cleavage of the benzene ring of quinoline while leaving the pyridine ring intact. The acidic medium is crucial for the activity of the oxidizing agent.

Synthesis of Aminopyridine Dicarboxylic Acids via Functionalization

A common strategy for accessing aminopyridine dicarboxylic acids involves the introduction of an amino group onto a pre-existing pyridine dicarboxylic acid scaffold or the construction of the dicarboxylic acid functionality on an aminopyridine starting material.

Protocol 2: Synthesis of 4-Aminopyridine-2-carboxylic Acid from Picloram [6]

  • Step 1: Reductive Dechlorination. A suspension of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) and 10% Palladium on carbon (Pd/C) in an aqueous lithium hydroxide solution is subjected to hydrogenation at elevated temperature and pressure.

  • Step 2: Work-up and Isolation. The reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 3, leading to the precipitation of the product.

  • Step 3: Purification. The solid 4-aminopyridine-2-carboxylic acid is collected by filtration and dried under vacuum.

Causality: The palladium catalyst is essential for the hydrogenolysis of the carbon-chlorine bonds, replacing them with hydrogen atoms. The basic conditions of the initial reaction mixture ensure the solubility of the starting material and product, while the final acidification is necessary to protonate the carboxylate and precipitate the neutral product.

Protocol 3: Synthesis of 6-Aminopyridine-2-carboxylic Acid [3]

  • Step 1: Acetylation. The amino group of a suitable 2-aminopyridine precursor is protected as an acetamide.

  • Step 2: Carboxylation. The pyridine ring is then carboxylated at the 6-position.

  • Step 3: Hydrolysis. The acetyl protecting group is removed by heating in an aqueous sodium hydroxide solution.

  • Step 4: Isolation. The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the 6-aminopyridine-2-carboxylic acid.

Causality: The initial protection of the amino group prevents its interference with the carboxylation reaction. The final basic hydrolysis selectively cleaves the amide bond of the protecting group without affecting the newly introduced carboxylic acid.

De Novo Synthesis: Building the Ring from Acyclic Precursors

The Hantzsch pyridine synthesis, first described in 1881, provides a versatile method for constructing the pyridine ring from acyclic components and can be adapted to produce substituted pyridine dicarboxylic acids.[2]

Hantzsch_Pyridine_Synthesis reagents β-Ketoester + Aldehyde + Ammonia dihydropyridine Dihydropyridine Intermediate reagents->dihydropyridine Condensation oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Hantzsch Pyridine Synthesis Workflow.

Physicochemical Properties and Characterization

Aminopyridine dicarboxylic acids are typically crystalline solids with varying solubilities in water and organic solvents, largely dependent on the substitution pattern and pH. Their characterization relies on a combination of spectroscopic and analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights (¹H NMR, IR)
Pyridine-2,3-dicarboxylic AcidC₇H₅NO₄167.12188-190¹H NMR (DMSO-d₆): δ 8.8 (dd), 8.3 (dd), 7.6 (dd) ppm. IR (KBr): ν 3400-2400 (br), 1730, 1690 cm⁻¹.
4-Aminopyridine-2,6-dicarboxylic AcidC₇H₆N₂O₄182.13>300¹H NMR (DMSO-d₆): δ 7.3 (s) ppm. IR (KBr): ν 3480, 3350, 1710 cm⁻¹.
3-Aminopyridine-2-carboxylic acidC₆H₆N₂O₂138.12210 (dec.)¹H NMR (DMSO-d₆): δ 8.1 (dd), 7.5 (dd), 6.8 (dd) ppm. IR (KBr): ν 3470, 3320, 1670 cm⁻¹.
2-(tert-Butylamino)-6-phenylpyridine-3,4-dicarboxylic acidC₁₉H₂₀N₂O₄356.38-¹H NMR (400 MHz, DMSO-d₆) δ 13.39 (s, 2H), 8.27–8.00 (m, 3H), 7.65–7.36 (m, 3H), 7.17 (s, 1H), 1.53 (s, 9H). ¹³C NMR (100 MHz, DMSO-d₆) δ 169.47, 168.42, 157.49, 157.25, 147.70.[5]

Pharmacological Significance and Therapeutic Applications

The aminopyridine dicarboxylic acid scaffold is a cornerstone in the development of therapeutics for a range of disorders, most notably those affecting the central nervous system.

Modulation of Glutamatergic Neurotransmission

The discovery of quinolinic acid's activity at the NMDA receptor opened a new avenue of research into aminopyridine dicarboxylic acids as modulators of glutamatergic signaling.[3][4] This has led to the investigation of these compounds as potential treatments for neurological and psychiatric disorders where glutamate excitotoxicity is implicated.

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Quinolinic_Acid Quinolinic Acid Quinolinic_Acid->NMDA_Receptor Activates (Agonist) APDA_Antagonist APDA Antagonist APDA_Antagonist->NMDA_Receptor Blocks (Antagonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Modulation of the NMDA Receptor by Aminopyridine Dicarboxylic Acids.

Inhibition of the Kynurenine Pathway

The kynurenine pathway of tryptophan metabolism is a critical regulator of inflammation and neuronal function.[7] Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway that converts kynurenine to the neurotoxic 3-hydroxykynurenine.[8] Overactivity of KMO is implicated in several neurodegenerative diseases. Aminopyridine dicarboxylic acid derivatives are being explored as inhibitors of KMO, with the aim of reducing the production of neurotoxic metabolites and increasing the levels of the neuroprotective kynurenic acid.[7]

Metal Chelation in Neurodegenerative Diseases

The dysregulation of metal ions, particularly iron and copper, is a hallmark of several neurodegenerative diseases, contributing to oxidative stress and protein aggregation. The dicarboxylic acid and amino functionalities of aminopyridine dicarboxylic acids make them effective metal chelators.[9] This has led to interest in their potential to mitigate metal-induced neurotoxicity in conditions such as Alzheimer's and Parkinson's diseases.

Future Directions and Conclusion

The field of aminopyridine dicarboxylic acids continues to evolve, with ongoing efforts to develop more selective and potent modulators of biological targets. The exploration of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents. The versatility of this scaffold, with its tunable electronic and steric properties, ensures its continued prominence in the landscape of drug discovery. From their humble beginnings in the annals of pyridine chemistry to their current status as key players in the quest for novel therapeutics, the journey of aminopyridine dicarboxylic acids is a testament to the power of chemical innovation in addressing unmet medical needs.

References

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021-08-23). [Source URL not available]
  • A review on the medicinal importance of pyridine derivatives. (2016-10-17). ResearchGate. [Link]

  • Synthesis of Pyridine. (2021-11-07). YouTube. [Link]

  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. PMC. [Link]

  • US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Quinolinic acid. Wikipedia. [Link]

  • CN1807415A - 4-aminopyridine preparation method.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • 4-Aminopyridine-2,6-dicarboxylic Acid: Your Go-To Intermediate for Pharma and Beyond. [Source URL not available]
  • US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]

  • Cu(II) complexes with dicarboxylic acids and 3-aminopyridine. IUCr Journals. [Link]

  • US4562196A - 2,4-Diaminopyridine as a pharmacologic agent.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. [Source URL not available]
  • The use of aminopyridines in neurological disorders. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • AU676251B2 - The use of 4-aminopyridine in the treatment of a neurological condition.
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]

  • Useful Spectroscopic D
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Foreword: Unveiling the Potential of a Novel Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of countless therapeutic agents. Its versatile electronic properties an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of countless therapeutic agents. Its versatile electronic properties and capacity for diverse functionalization have rendered it a privileged scaffold in drug discovery. This guide delves into the untapped potential of a specific, yet under-explored derivative: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS No. 1187930-77-3). While direct biological data for this compound remains nascent, a comprehensive analysis of its structural analogues provides a fertile ground for hypothesizing its bioactivity and designing a robust experimental framework for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing molecule.

Molecular Profile and Synthetic Considerations

1.1. Chemical Identity

  • IUPAC Name: Dimethyl 2-aminopyridine-3,5-dicarboxylate

  • CAS Number: 1187930-77-3[1]

  • Molecular Formula: C₉H₁₀N₂O₄[1]

  • Molecular Weight: 210.19 g/mol [1]

  • Structure:

    G mol C₁₀H₁₀N₂O₄

    Caption: Chemical structure of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

1.2. Rationale for Biological Interest

The therapeutic potential of this molecule can be inferred from its constituent functional groups, each of which is prevalent in a wide array of bioactive compounds:

  • 2-Aminopyridine Core: This scaffold is a well-established pharmacophore, present in drugs with antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] The amino group at the 2-position is a key hydrogen bond donor and can participate in crucial interactions with biological targets.

  • Pyridine-dicarboxylic Acid Esters: The arrangement of dicarboxylate esters on the pyridine ring is reminiscent of the dihydropyridine class of calcium channel blockers, such as Nifedipine, which also features a 3,5-dicarboxylic acid dimethyl ester configuration.[4] Furthermore, pyridine dicarboxylic acid derivatives have been explored for their potential as polyester monomers and have shown antimicrobial and anticancer activities in polymeric forms.[5]

1.3. Synthetic Strategy

While a specific, published synthesis for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester was not identified in the initial literature scan, a plausible synthetic route can be conceptualized based on established pyridine syntheses. A multicomponent reaction (MCR) approach, which is known for its efficiency in generating molecular diversity, offers a promising strategy.[2]

G cluster_reactants Reactants cluster_synthesis Synthetic Pathway cluster_product Product enaminone Enaminone Precursor mcr One-Pot Multicomponent Reaction (MCR) enaminone->mcr malononitrile Malononitrile malononitrile->mcr primary_amine Primary Amine primary_amine->mcr cyclization Intramolecular Cyclization & Aromatization mcr->cyclization Knoevenagel Condensation target 2-Aminopyridine Derivative cyclization->target Aromatization

Caption: A conceptual workflow for the synthesis of 2-aminopyridine derivatives.

Hypothesized Biological Activities and Mechanistic Insights

Drawing parallels with structurally related compounds, we can postulate several avenues of biological activity for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

2.1. Antimicrobial and Antifungal Activity

The 2-aminopyridine scaffold is a recurring motif in compounds exhibiting potent antimicrobial effects.[2][3]

  • Postulated Mechanism: The precise mechanism is likely multifactorial. The cationic potential of the pyridine ring at physiological pH could facilitate electrostatic interactions with negatively charged components of microbial cell membranes, leading to membrane disruption and leakage of cytoplasmic contents. Furthermore, the molecule could act as an enzyme inhibitor, targeting key bacterial pathways. For instance, related pyridine derivatives have shown inhibitory activity against various enzymes crucial for microbial survival.

2.2. Anticancer Activity

A substantial body of evidence points to the anticancer potential of substituted pyridines.[6][7][8]

  • Postulated Mechanism:

    • Kinase Inhibition: Many pyridine-based compounds function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as VEGFR-2 and HER-2.[9] The 2-aminopyridine moiety can act as a hinge-binder in the ATP-binding pocket of various kinases.

    • Tubulin Polymerization Inhibition: Certain pyridine hybrids have demonstrated the ability to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like Taxol.[7] This leads to cell cycle arrest and apoptosis.

    • Induction of Apoptosis: The compound may trigger programmed cell death through the upregulation of pro-apoptotic proteins like p53 and p21.[10]

2.3. Enzyme Inhibition

The structural features of the target molecule suggest a propensity for enzyme inhibition.

  • Postulated Targets:

    • Phosphodiesterases (PDEs): Isosteric pyridine analogs have been investigated as PDE5 inhibitors.[11] Inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes.

    • α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Pyridine derivatives have been reported to inhibit these enzymes.[12][13]

    • Nitric Oxide Synthase (NOS): 2-aminopyridine scaffolds are present in potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders.[14]

Proposed Experimental Workflows for Bioactivity Screening

To empirically validate the hypothesized biological activities, a systematic screening cascade is proposed.

3.1. General Workflow for Bioactivity Screening

G cluster_initial Initial Steps cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial cytotoxicity Anticancer Cytotoxicity Assays characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme mic MIC Determination antimicrobial->mic apoptosis Apoptosis & Cell Cycle Analysis cytotoxicity->apoptosis ic50 IC50 Determination enzyme->ic50 animal_model Xenograft/Infection Animal Models mic->animal_model selectivity Kinase Selectivity Profiling apoptosis->selectivity selectivity->animal_model

Caption: A comprehensive workflow for the biological evaluation of the target compound.

3.2. Detailed Experimental Protocols

3.2.1. Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

  • Materials:

    • Test compound dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

    • Fungal strains (e.g., Candida albicans, Aspergillus niger).

    • Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi).

    • 96-well microtiter plates.

    • Positive control antibiotics (e.g., Gentamicin, Amphotericin B).

    • Negative control (DMSO vehicle).

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

3.2.2. Protocol: In Vitro Anticancer Cytotoxicity Assay

  • Objective: To evaluate the cytotoxic effect of the test compound on various cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), Huh-7 (liver)).[7]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • 96-well cell culture plates.

    • Positive control (e.g., Doxorubicin).

  • Procedure (MTT Assay):

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.2.3. Protocol: In Vitro Enzyme Inhibition Assay (Example: α-Amylase)

  • Objective: To determine the inhibitory effect of the test compound on α-amylase activity.

  • Materials:

    • Porcine pancreatic α-amylase.

    • Starch solution (substrate).

    • Dinitrosalicylic acid (DNSA) reagent.

    • Test compound dissolved in buffer.

    • Phosphate buffer (pH 6.9).

    • Positive control (e.g., Acarbose).

  • Procedure:

    • Pre-incubate the α-amylase enzyme with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the starch solution.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding DNSA reagent.

    • Boil the mixture to develop the color.

    • Measure the absorbance at 540 nm to quantify the amount of reducing sugar produced.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tabular format.

Table 1: Hypothetical Antimicrobial Activity Profile

Microbial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control
S. aureus15.61.0 (Gentamicin)
B. subtilis7.80.5 (Gentamicin)
E. coli>1282.0 (Gentamicin)
C. albicans31.20.25 (Amphotericin B)

Table 2: Hypothetical Anticancer Cytotoxicity Data

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-712.50.8
A54925.11.2
Huh-718.71.0

Concluding Remarks and Future Directions

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester represents a molecule of significant, albeit unexplored, therapeutic potential. Based on a thorough analysis of its structural components and the known bioactivities of analogous compounds, it is reasonable to hypothesize its efficacy as an antimicrobial, anticancer, and enzyme inhibitory agent. The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR). Mechanistic studies, including target identification and validation, will be crucial in elucidating the molecular basis of its biological effects. Promising lead compounds identified through this screening cascade can then be advanced to in vivo studies to assess their efficacy and safety in preclinical models. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, the initial signposts are highly encouraging.

References

  • Patentscope. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1.
  • MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.
  • MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation.
  • Jubilant Ingrevia Limited. (2024). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • Arabian Journal of Chemistry. (n.d.). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies.
  • PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.
  • PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.
  • RSC Publishing. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
  • ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti.
  • DailyMed. (n.d.). NIFEDIPINE tablet, extended release.
  • Beilstein Journals. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties.
  • PMC - NIH. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • PMC - PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • 001Chemical. (n.d.). CAS No. 1187930-77-3, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.
  • ResearchGate. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile.
  • PMC - PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ResearchGate. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.
  • Google Patents. (n.d.). CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate.
  • Frontiers in Agricultural Science and Engineering. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PMC - NIH. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile.
  • ResearchGate. (2025). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes.
  • PrepChem. (n.d.). 2-amino-3,6-dimethyl-4-phenyl-3,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester.
  • WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.
  • ResearchGate. (2025). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
  • PMC. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • Journal of Drug Delivery and Therapeutics. (2018). Anti-bacterial activity, anti-cancer activity and nanofiber formation of certain poly (ester amides) from 2,5-pyridine dicarboxylic acid.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Semantic Scholar. (n.d.). Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives.
  • PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

Sources

Foundational

The 2-Aminopyridine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry Application

Executive Summary The 2-aminopyridine moiety stands as a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in over 50 FDA-approved therapeutics. Its utility is derived principally from i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine moiety stands as a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in over 50 FDA-approved therapeutics. Its utility is derived principally from its ability to function as a bidentate hydrogen-bonding motif, mimicking the adenine ring of ATP. This characteristic makes it indispensable in the design of kinase inhibitors, where it anchors small molecules to the hinge region of the catalytic domain.

This technical guide provides a rigorous analysis of the 2-aminopyridine scaffold, moving beyond surface-level descriptions to explore the electronic causality of its binding modes, the decision logic for its synthesis, and self-validating protocols for its laboratory preparation.

Part 1: Structural Dynamics and Electronic Fundamentals

Tautomeric Equilibrium and pKa

The versatility of 2-aminopyridine arises from its tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms. In solution and the solid state, the amino tautomer predominates significantly due to the stabilization energy of the aromatic pyridine ring.

  • pKa Profile: The ring nitrogen (N1) is the most basic site (

    
    ), protonating to form a pyridinium cation. The exocyclic amino group is weakly acidic and generally non-nucleophilic unless deprotonated (
    
    
    
    ).
  • Binding Implications: In a biological context, particularly within kinase ATP-binding pockets, the neutral amino tautomer acts as a Donor-Acceptor (D-A) system. The ring nitrogen accepts a hydrogen bond from the backbone amide NH, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

The Hinge Binding Motif

The "Donor-Acceptor" motif is the structural rationale for the scaffold's prevalence in kinase inhibitors. This interaction mimics the hydrogen bonding of the N1 and N6 positions of adenine in ATP.

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Ligand 2-Aminopyridine Ligand Backbone_NH Backbone NH (Met/Glu/Leu) Pyridine_N Pyridine N1 (Acceptor) Backbone_NH->Pyridine_N H-Bond (2.8-3.0 Å) Backbone_CO Backbone C=O (Glu/Met) Exocyclic_NH Exocyclic NH2 (Donor) Exocyclic_NH->Backbone_CO H-Bond (2.8-3.0 Å) Tautomer Tautomeric Equilibrium: Amino (Major) >> Imino (Minor) Tautomer->Pyridine_N

Figure 1: The critical Donor-Acceptor interaction between the 2-aminopyridine scaffold and the kinase hinge region.

Part 2: Synthetic Architectures

Synthesizing substituted 2-aminopyridines requires selecting the correct methodology based on the electronic nature of the pyridine ring and the complexity of the amine partner.

Comparative Analysis of Synthetic Routes
MethodMechanismScope & UtilityLimitations
Buchwald-Hartwig Amination Pd-catalyzed cross-couplingGold Standard. Works on unactivated chloropyridines and complex amines. High functional group tolerance.Requires expensive catalysts/ligands; O2/moisture sensitive.
SNAr (Nucleophilic Aromatic Substitution) Addition-EliminationIdeal for electron-deficient pyridines (e.g., with -NO2, -CN, or -CF3 at C3/C5).Fails with electron-neutral or electron-rich pyridines; requires high temperatures.
Chichibabin Reaction Nucleophilic substitution (Hydride elimination)Direct amination of unsubstituted pyridines using NaNH2.Obsolete for complex synthesis. Harsh conditions, poor regioselectivity, low yields.
Ullmann Coupling Cu-catalyzed couplingUseful for inexpensive, large-scale reactions where Pd is cost-prohibitive.Often requires high temperatures (>100°C) and stoichiometric copper.
Synthetic Decision Logic

The following workflow illustrates the logic for selecting the optimal synthetic route.

SyntheticLogic Start Target: Substituted 2-Aminopyridine Check_EWG Does the Pyridine have strong EWG (NO2, CN) at C3/C5? Start->Check_EWG SNAr Route A: S_NAr (Heat, Base, Polar Solvent) Check_EWG->SNAr Yes Check_Halogen Is the substrate a 2-Halo-Pyridine? Check_EWG->Check_Halogen No Yes_EWG Yes No_EWG No Buchwald Route B: Buchwald-Hartwig (Pd(OAc)2, Ligand, NaOtBu) Check_Halogen->Buchwald Yes Direct Route C: C-H Activation / Chichibabin (Rarely used in MedChem) Check_Halogen->Direct No Is_Cl_Br_I Cl / Br / I Opt Optimization: Screen Ligands (XPhos, BINAP) Screen Bases (Cs2CO3, NaOtBu) Buchwald->Opt No_Halogen No (H)

Figure 2: Decision matrix for synthesizing substituted 2-aminopyridines based on substrate electronics.

Part 3: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Amination of 2-Chloropyridines (Buchwald-Hartwig)

Rationale:[1][2][3] 2-Chloropyridines are inexpensive and stable but less reactive than bromides. Standard Pd(PPh3)4 conditions often fail. This protocol utilizes XPhos , a dialkylbiaryl phosphine ligand designed to facilitate oxidative addition into aryl chlorides and prevent catalyst poisoning by the pyridine nitrogen.

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%) (2:1 Ligand:Pd ratio)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Step):

    • Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar.

    • Validation: Ensure the vessel cools under a stream of Argon/Nitrogen to eliminate moisture, which decomposes the active catalyst species.

  • Reagent Charging:

    • Add Pd(OAc)₂ and XPhos to the vial.

    • Add the solid base (Cs₂CO₃ for base-sensitive substrates; NaOtBu for faster rates).

    • Add the 2-chloropyridine and the amine.[4]

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent & Degassing:

    • Add anhydrous 1,4-dioxane (concentration ~0.2 M).

    • Critical Step: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the primary cause of stalled Buchwald couplings.

  • Reaction:

    • Seal the vessel and heat to 100°C in a heating block.

    • Monitor by LC-MS or TLC after 2 hours. Most reactions complete within 4-12 hours.

  • Workup & Purification:

    • Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting Guide:

  • Low Conversion: Switch base to NaOtBu (stronger) or switch ligand to BrettPhos (specialized for primary amines).

  • Dehalogenation (Reduction): Switch solvent to Toluene; ensure strict exclusion of water.

Part 4: Medicinal Chemistry & Case Studies

SAR and Selectivity

In kinase drug discovery, the 2-aminopyridine scaffold is often modified to tune selectivity:

  • C3 Substitution: Introducing a small group (F, Cl, CH3) at C3 can induce a twist in the conformation, improving selectivity by clashing with the "Gatekeeper" residue in the kinase pocket.

  • C6 Substitution: Often used to improve solubility or solvent exposure, but bulky groups here can disrupt the H-bond network at the hinge.

Drug Case Studies

The following table highlights FDA-approved drugs leveraging this scaffold.

Drug NameTargetIndicationRole of 2-Aminopyridine
Crizotinib ALK / ROS1NSCLCHinge binder; 2-aminopyridine core fused in a complex ring system.
Palbociclib CDK4/6Breast CancerHinge binder; the pyrido[2,3-d]pyrimidin-7-one core contains the 2-aminopyridine motif.[5]
Dabrafenib BRAF V600EMelanomaContains a 2-aminopyrimidine (bioisostere); binds to the hinge in the active conformation.
Ribociclib CDK4/6Breast CancerSimilar pharmacophore to Palbociclib; utilizes the D-A H-bond motif.

References

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI Molecules. Available at: [Link][6]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry. Available at: [Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. RSC Advances. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester in Medicinal Chemistry

Introduction: In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, the 2-aminopyridine moie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, the 2-aminopyridine moiety has emerged as a "privileged" structure, a cornerstone for the development of a wide array of therapeutic agents. This guide focuses on a particularly valuable derivative, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a versatile building block whose unique electronic and structural features make it an attractive starting point for the synthesis of potent and selective modulators of various biological targets. Its strategic placement of an amino group and two ester functionalities on the pyridine ring provides a rich platform for chemical elaboration, enabling the exploration of vast chemical space in the pursuit of new medicines.

The Strategic Advantage of the 2-Aminopyridine Core

The 2-aminopyridine unit is a low molecular weight, highly functionalized scaffold that serves as an excellent synthetic handle in medicinal chemistry. Its simple design often leads to cleaner reactions with fewer side products, a significant advantage in multi-step syntheses.[1] This structural motif is a key component in numerous bioactive molecules, including approved drugs and clinical candidates targeting a range of diseases.

Applications in Drug Discovery and Medicinal Chemistry

The strategic positioning of the amino and diester groups in 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester allows for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of various heterocyclic systems with diverse pharmacological activities.

Synthesis of Novel Anticancer Agents

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. While direct applications of the dimethyl ester are still an emerging area of research, the synthesis of related 6-amino-2-pyridone-3,5-dicarbonitriles has demonstrated potent anti-cancer activity in a variety of cancer cell lines, including patient-derived glioblastoma cells.[2] These findings underscore the potential of the 2-amino-3,5-disubstituted pyridine core in oncology drug discovery.

Derivatives of 2-amino-3-cyanopyridine, a related structural class, are considered essential building blocks for designing new drugs and have been used to produce nicotinamides and other pharmaceutical agents.[3] The dicarboxylic acid dimethyl ester provides a synthetic entry point to a wider range of analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

Development of Dihydropyridine-based Therapeutics

The core structure of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is closely related to the dihydropyridine class of compounds, which are well-known for their cardiovascular effects. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates has led to the development of antihypertensive drugs.[1][4] The presence of the amino group at the 2-position of our title compound offers a unique opportunity to explore novel dihydropyridine analogues with potentially enhanced or different pharmacological profiles.

Amlodipine, a widely used calcium channel blocker, is a 3,5-pyridinedicarboxylic acid derivative, highlighting the therapeutic importance of this core structure.[5] The strategic functionalization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester can lead to the discovery of new cardiovascular agents.

Experimental Protocols

While a specific, publicly available, detailed protocol for the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is not extensively documented in readily accessible literature, its synthesis can be conceptually derived from established methods for preparing related pyridine dicarboxylic acids and their esters. The following represents a generalized, logical synthetic approach based on available information for similar compounds.

Protocol 1: Conceptual Synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

This protocol is a conceptual outline based on general synthetic strategies for substituted pyridines.

Workflow for Conceptual Synthesis

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Esterification A Appropriate Precursors B Cyclocondensation Reaction A->B Base/Catalyst C Initial Pyridine Derivative B->C D Introduction of Amino Group C->D Amination Reagents E 2-Amino-pyridine-3,5-dicarboxylic acid D->E F Target Molecule E->F Methanol, Acid Catalyst

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Methodology:

  • Ring Formation: The synthesis would likely begin with a Hantzsch-type pyridine synthesis or a related multi-component reaction to form the pyridine ring with appropriate substituents at the 3 and 5 positions that can be later converted to carboxylic acids.

  • Oxidation: The substituents at the 3 and 5 positions would then be oxidized to carboxylic acids.

  • Introduction of the Amino Group: An amino group can be introduced at the 2-position through various methods, such as amination of a 2-halopyridine precursor.

  • Esterification: The resulting 2-Amino-pyridine-3,5-dicarboxylic acid would then be subjected to Fischer esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

Causality behind Experimental Choices: The choice of a multi-component reaction in the initial step is for efficiency and atom economy. Subsequent oxidation and amination are standard transformations in heterocyclic chemistry. Fischer esterification is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.

Protocol 2: Derivatization of the Amino Group for Bioactivity Screening

The 2-amino group is a key handle for diversification.

Workflow for Amino Group Derivatization

Start 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Acylation Acylation (Acid chlorides, Anhydrides) Start->Acylation Sulfonylation Sulfonylation (Sulfonyl chlorides) Start->Sulfonylation Alkylation Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) Start->Alkylation Library Library of Bioactive Candidates Acylation->Library Sulfonylation->Library Alkylation->Library

Caption: Derivatization strategies for the 2-amino group.

Step-by-Step Methodology:

  • Acylation: To a solution of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine). Cool the mixture to 0 °C and add the desired acid chloride or anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Sulfonylation: Following a similar procedure to acylation, react the starting material with a sulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

  • Reductive Amination: To a solution of the starting material and an aldehyde or ketone in a solvent like dichloroethane, add a reducing agent such as sodium triacetoxyborohydride. The reaction is typically stirred at room temperature until the starting material is consumed.

Trustworthiness of Protocols: These are standard and well-established synthetic transformations in organic chemistry, ensuring a high degree of reliability and reproducibility.

Future Directions and Conclusion

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester represents a promising, yet underexplored, scaffold in medicinal chemistry. Its inherent structural and electronic properties, combined with its synthetic tractability, make it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on the development of efficient and scalable syntheses of this key intermediate and the systematic exploration of its derivatives against a wide range of biological targets. The insights gained from such studies will undoubtedly contribute to the discovery of novel therapeutic agents for a multitude of human diseases.

References

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
  • Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. - ResearchGate. (URL: [Link])

  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (URL: [Link])

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - P
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • GB1335287A - Process for the preparation of 3,5-dimethyl pyridine - Google P
  • [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. | Semantic Scholar. (URL: [Link])

  • [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (URL: [Link])

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (URL: [Link])

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])

  • 2-Amino-5-methyl-3-pyridinecarboxylic Acid - Pipzine Chemicals. (URL: [Link])

  • EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)
  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity - ChemRxiv. (URL: [Link])

  • A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. (URL: [Link])

  • 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl) - EPA. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL not available)
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (URL: [Link])

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. (URL: [Link])

  • Some reactions of 2-cyanomethylimidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds - PubMed. (URL: [Link])

Sources

Application

The Versatile Building Block: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester in Heterocyclic Synthesis

Introduction: Unlocking Chemical Diversity In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds is paramount. Nitrogen-containing heterocycles are a cornerstone of this ende...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds is paramount. Nitrogen-containing heterocycles are a cornerstone of this endeavor, forming the core of numerous pharmaceuticals and biologically active compounds. Among the myriad of starting materials available to the synthetic chemist, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a nucleophilic amino group flanked by two electrophilic ester moieties on a pyridine core—provides a gateway to a rich diversity of fused heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential.

The strategic placement of the amino and ester groups in 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester allows for a variety of cyclization strategies. The dual nucleophilic character of the 2-aminopyridine unit, involving both the exocyclic amino group and the pyridine ring nitrogen, is key to its reactivity. This allows for facile reactions with a range of dielectrophilic reagents to construct a second heterocyclic ring fused to the pyridine core. This document will detail the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the mechanistic pathways of these transformations.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester serves as an excellent precursor for the synthesis of functionalized pyrido[2,3-d]pyrimidine-2,4-diones.

Mechanistic Insight: The Logic of Cyclocondensation

The synthesis of the pyrido[2,3-d]pyrimidine-2,4-dione core from 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester typically proceeds through a cyclocondensation reaction. This process involves the sequential reaction of the aminopyridine with a suitable C1 or C-N-C synthon. The causality behind this transformation lies in the inherent nucleophilicity of the 2-amino group and the pyridine nitrogen, and the electrophilicity of the carbonyl groups in the reagent and the ester groups of the starting material.

A common and effective strategy involves a one-pot reaction with urea or a related synthon. The reaction is believed to proceed through the initial attack of the highly nucleophilic 2-amino group on a carbonyl group of the cyclizing agent (e.g., urea or an isocyanate generated in situ). This is followed by an intramolecular cyclization where the newly formed urea/amide nitrogen attacks one of the adjacent ester carbonyls. A subsequent cyclization involving the pyridine ring nitrogen and the remaining carbonyl group of the cyclizing agent, or a second molecule of the cyclizing agent, leads to the formation of the fused pyrimidine ring. The reaction is often driven to completion by the elimination of methanol.

G cluster_0 Reaction Pathway Start 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Reagent Urea / Isocyanate Intermediate1 Initial Adduct Formation (N-acylation) Intermediate2 First Intramolecular Cyclization (Pyrimidine Ring Formation) Product Pyrido[2,3-d]pyrimidine-2,4-dione

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. They are based on established methodologies for the synthesis of related pyrido[2,3-d]pyrimidine systems and have been adapted for the specific use of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

Protocol 1: Synthesis of Dimethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6,8-dicarboxylate

This protocol details the synthesis of a core pyrido[2,3-d]pyrimidine-2,4-dione scaffold via a cyclocondensation reaction with urea. This method is advantageous due to the low cost and ready availability of urea.

Materials:

  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

  • Urea

  • Diphenyl ether

  • Ethanol

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (1.96 g, 10 mmol) and urea (1.80 g, 30 mmol).

  • Solvent Addition: Add 20 mL of diphenyl ether to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 250-260 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

  • Reaction Time: Maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solution.

  • Isolation: Add 50 mL of ethanol to the cooled mixture to dilute the diphenyl ether and aid in the filtration process. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of ethanol to remove any residual diphenyl ether.

  • Drying and Purification: Dry the solid product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as DMF or a DMF/ethanol mixture.

Expected Yield and Characterization:

The expected yield of the purified product is typically in the range of 60-75%. The structure of the synthesized Dimethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6,8-dicarboxylate can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Representative Reaction Conditions and Yields for Pyrido[2,3-d]pyrimidine Synthesis

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-cyanopyridinePhenylisocyanatePyridineReflux570-80[1]
6-Amino-1,3-dimethyluracilDiethyl malonateNeat180385
2-AminopyridineDiethyl malonateNeat160-1702-1849-78[2]
Protocol 2: Synthesis of Functionalized Pyrido[2,3-d]pyrimidines via Isocyanate Cyclization

This protocol utilizes isocyanates as the cyclizing agent, which allows for the introduction of various substituents on the pyrimidine ring. This approach offers greater flexibility for generating a library of diverse compounds for structure-activity relationship (SAR) studies.

Materials:

  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

  • Substituted Isocyanate (e.g., Phenyl isocyanate, Ethyl isocyanate)

  • Anhydrous Pyridine or Dioxane

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating capabilities

  • Syringes for reagent addition

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (1.96 g, 10 mmol) and 30 mL of anhydrous pyridine.

  • Reagent Addition: While stirring the solution at room temperature, add the substituted isocyanate (11 mmol, 1.1 equivalents) dropwise via a syringe.

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C for pyridine) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

G cluster_1 Experimental Workflow Start Combine Reactants (Aminopyridine & Isocyanate) Reaction Reflux in Anhydrous Solvent (e.g., Pyridine) Workup Quench with Ice-Water Isolation Vacuum Filtration Purification Recrystallization or Column Chromatography Analysis Characterization (NMR, MS)

Conclusion and Future Outlook

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester has demonstrated its value as a versatile and efficient building block for the synthesis of complex heterocyclic systems. The protocols detailed herein for the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The ability to readily functionalize the resulting heterocyclic core opens up vast possibilities for fine-tuning the pharmacological properties of these molecules. Future work in this area will undoubtedly focus on expanding the scope of cyclizing agents, developing more sustainable and environmentally friendly reaction conditions, and exploring the synthesis of other novel fused heterocyclic systems from this remarkable starting material.

References

  • Abdolmohammadi, S. and Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 3(6), 444-452. [Link]

  • Dave, C. G., & Shah, P. R. (1998). Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. Indian Journal of Chemistry - Section B, 37B(4), 367-370.
  • Moustafa, A. H., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2007). Synthesis and Biological Evaluation of Pyrido (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. Rasayan Journal of Chemistry, 1(1), 1-6.
  • O'Donnell, C. J., et al. (2019). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Organic Preparations and Procedures International, 51(2), 176-180. [Link]

  • Shamroukh, A. H., & Ali, M. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

Sources

Method

Application Note: Strategic Utilization of Dimethyl 2-Aminopyridine-3,5-dicarboxylate in Multicomponent Reactions

Executive Summary Dimethyl 2-aminopyridine-3,5-dicarboxylate (CAS 1187930-77-3) is a highly versatile heterocyclic scaffold characterized by a "push-pull" electronic structure. The electron-donating exocyclic amine at po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2-aminopyridine-3,5-dicarboxylate (CAS 1187930-77-3) is a highly versatile heterocyclic scaffold characterized by a "push-pull" electronic structure. The electron-donating exocyclic amine at position 2, combined with electron-withdrawing methyl ester groups at positions 3 and 5, creates a unique reactivity profile ideal for Multicomponent Reactions (MCRs) .

This guide details the protocols for transforming this scaffold into two pharmacologically critical polyheterocyclic systems: Imidazo[1,2-a]pyridines (via Groebke-Blackburn-Bienaymé reaction) and Pyrido[2,3-d]pyrimidines (via condensation-cyclization). These pathways are essential for developing kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents.

Chemical Profile & Reactivity Analysis

PropertySpecification
Chemical Name Dimethyl 2-aminopyridine-3,5-dicarboxylate
CAS Number 1187930-77-3
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Moderate in MeOH, DCM
Mechanistic Insight: The "Orthogonal" Reactivity

The utility of this molecule lies in its dual-nature reactivity:

  • Nucleophilic Center (N1 & 2-NH2): The ring nitrogen (N1) and exocyclic amine (2-NH2) form a dinucleophilic amidine-like system, enabling annulation reactions. Note: The ester groups reduce nucleophilicity compared to unsubstituted 2-aminopyridine, often requiring acid catalysis.

  • Electrophilic "Trap" (3-COOMe): The ester at position 3 is perfectly positioned to trap intermediates formed at the 2-amine, facilitating rapid 6-membered ring closure (e.g., to form pyrimidines).

Application I: Synthesis of Imidazo[1,2-a]pyridines

Reaction Type: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[1]

Rationale

The GBB reaction is a one-pot, three-component condensation between a 2-aminoazine, an aldehyde, and an isocyanide. This protocol yields dimethyl 3-amino-imidazo[1,2-a]pyridine-6,8-dicarboxylate derivatives , a scaffold widely present in anxiolytics (e.g., Zolpidem analogs) and antiviral agents.

Experimental Protocol

Reagents:

  • Dimethyl 2-aminopyridine-3,5-dicarboxylate (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂) (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH (1:1) mixture

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL microwave vial or round-bottom flask, dissolve the 2-aminopyridine diester (1.0 mmol) and the aryl aldehyde (1.1 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol) or I₂ (0.1 mmol). Stir at room temperature for 15 minutes to facilitate imine formation (Schiff base). Visual Check: Solution often deepens in color.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Stir at 60°C for 12–24 hours.

    • Method B (Microwave - Recommended): Seal the vial and irradiate at 100°C for 20–30 minutes.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ (to neutralize acid/catalyst). Dry the organic layer over Na₂SO₄.[2] Purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Pathway (GBB Reaction)[4]

GBB_Mechanism Start 2-Amino-Pyridine Diester Imine Imine Intermediate Start->Imine Acid Cat. - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Nitrilium [4+1] Cycloaddition Transition State Imine->Nitrilium Nucleophilic Attack Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Product Imidazo[1,2-a]pyridine Diester Nitrilium->Product [1,5]-H Shift Aromatization

Figure 1: The acid-catalyzed condensation of the exocyclic amine with an aldehyde forms an imine, which undergoes [4+1] cycloaddition with the isocyanide to form the fused imidazole ring.[3]

Application II: Synthesis of Pyrido[2,3-d]pyrimidines

Reaction Type: Tandem Thiourea Formation / Intramolecular Cyclization.

Rationale

This protocol exploits the 3-carbomethoxy group as an internal electrophile. Reacting the 2-amine with an isothiocyanate generates a thiourea intermediate that spontaneously (or with base assistance) cyclizes onto the ester, releasing methanol. This is the most direct route to 2-thioxo-pyrido[2,3-d]pyrimidin-4-ones .

Experimental Protocol

Reagents:

  • Dimethyl 2-aminopyridine-3,5-dicarboxylate (1.0 equiv)

  • Aryl/Alkyl Isothiocyanate (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: Dissolve the starting pyridine diester (1.0 mmol) in DMF (5 mL).

  • Base Activation: Add K₂CO₃ (2.0 mmol) and stir for 10 minutes. Note: The base deprotonates the amine, increasing nucleophilicity against the isothiocyanate.

  • Addition: Add the isothiocyanate (1.2 mmol) dropwise.

  • Heating: Heat the mixture to 80–100°C for 4–8 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (fluorescent) will disappear, replaced by a lower Rf spot (thiourea) which eventually converts to the cyclized product.

  • Quenching: Pour the hot reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: Acidify slightly with 1M HCl (to pH ~4-5) to precipitate the product. Filter the solid, wash with water and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol or purify via column chromatography if necessary.

Reaction Mechanism (Cyclization)[5]

Pyrido_Pyrimidine Reactants 2-Amino-Pyridine Diester + RNCS Thiourea Thiourea Intermediate Reactants->Thiourea Base (K2CO3) Transition Nucleophilic Attack on 3-Ester Thiourea->Transition Intramolecular Cyclization Elimination Elimination of Methanol Transition->Elimination Final Pyrido[2,3-d]pyrimidine Product Elimination->Final Tautomerization

Figure 2: Formation of the thiourea intermediate followed by base-mediated attack on the adjacent methyl ester results in ring closure and expulsion of methanol.

Data Summary & Optimization

The following table summarizes expected outcomes based on substituent electronics for the GBB reaction (Application I).

Aldehyde Substituent (R)Isocyanide (R')CatalystConditionsYield (%)
4-NO₂-Ph (Electron Poor)tert-ButylSc(OTf)₃MW, 100°C, 20 min85-92%
4-OMe-Ph (Electron Rich)CyclohexylI₂Reflux, 12h70-78%
Benzaldehyde (Neutral)tert-Butylp-TsOHReflux, 16h75-82%

Troubleshooting Guide:

  • Low Yield in GBB: If the amine is too deactivated by the diesters, switch to a stronger Lewis acid (e.g., InCl₃) or use microwave irradiation to overcome the activation energy barrier.

  • Incomplete Cyclization (App II): If the thiourea intermediate persists (does not cyclize to pyrimidine), increase the temperature to 120°C or switch solvent to Sulfolane. Ensure the reaction is not wet, as water can hydrolyze the ester before cyclization.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Bienaymé, H., & Bouzid, K. (1998).[4] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Broom, A. D., Shim, J. L., & Anderson, G. L. (1976). Pyrido[2,3-d]pyrimidines.[2][3][5][6][7][8] IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines. The Journal of Organic Chemistry, 41(7), 1095–1099. Link

  • Microwave Assisted Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. RSC Advances, 5, 14561-14568. Link

  • Reactivity of 2-Aminopyridine-3-carboxylates

    • Dunn, A. D., & Kinnear, K. I. (1986). The reaction of 2-aminopyridine-3-carboxylic acid derivatives with isothiocyanates.[9] Journal of Heterocyclic Chemistry, 23(1), 53-58. Link

Sources

Application

Application Note: Strategic Annulation of 2-Amino-pyridine-3,5-dicarboxylic Acid Dimethyl Ester

Executive Summary This application note details the reaction mechanics and synthetic protocols involving 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (APDDE) . While APDDE is accessible via modified Hantzsch syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction mechanics and synthetic protocols involving 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (APDDE) . While APDDE is accessible via modified Hantzsch synthesis, its primary value in modern drug discovery lies in its role as a "privileged scaffold" precursor.

Specifically, this guide focuses on the regioselective cyclocondensation of APDDE to form pyrido[2,3-d]pyrimidine cores. This bicyclic system is a structural isostere of quinazoline and is ubiquitous in ATP-competitive kinase inhibitors (e.g., CDK4/6 and tyrosine kinase inhibitors).

Key Technical Takeaways:

  • Regioselectivity: Exploiting the reactivity difference between the C3 (proximal) and C5 (distal) esters.

  • Mechanism: A step-by-step breakdown of the Niementowski-type modification using formamide.

  • Protocol: A microwave-assisted methodology that reduces reaction time from 12 hours to 20 minutes.

Molecular Profile & Reactivity

To design effective protocols, one must understand the electronic "push-pull" nature of APDDE.

FeatureChemical CharacterSynthetic Implication
C2-Amino Group Electron Donor (+M)Nucleophile for initial attack on electrophiles (e.g., formamide, urea).
C3-Ester Electron Withdrawing (-M), ProximalHighly susceptible to intramolecular cyclization due to proximity to C2-amine.
C5-Ester Electron Withdrawing (-M), DistalSterically and electronically distinct; remains intact during C2-C3 cyclization, allowing for late-stage diversification (e.g., amide coupling).
Pyridine Ring Electron DeficientStabilizes the resulting bicyclic aromatic system; makes the C2-amine less nucleophilic than an aniline, often requiring forcing conditions (high heat/microwave).

Core Mechanism: Pyrido[2,3-d]pyrimidine Annulation

The transformation of APDDE into a pyrido[2,3-d]pyrimidine core involves a cascade reaction with formamide. This is a variation of the Niementowski quinazoline synthesis adapted for pyridine systems.

Mechanistic Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: The exocyclic amine (C2-NH2) attacks the electrophilic carbonyl of formamide.

  • Formamidine Formation: Loss of water (or ammonia, depending on exact reagents) generates an intermediate formamidine species.

  • Intramolecular Cyclization: The nitrogen of the formamidine moiety attacks the proximal C3-ester carbonyl. Note: The C5-ester is too distant for this cyclization.

  • Elimination: Methanol is eliminated, driving the equilibrium toward the stable, fused bicyclic lactam (4-oxo) system.

Visualization (Graphviz)

The following diagram maps the electron flow and logical progression of the synthesis.

ReactionMechanism cluster_c5 Fate of C5-Ester APDDE Start: APDDE (C2-NH2, C3-COOMe) Inter1 Intermediate 1: N-Formyl Species APDDE->Inter1 Nu: Attack (180°C) Formamide Reagent: Formamide Formamide->Inter1 Inter2 Transition State: Intramolecular Attack on C3-Ester Inter1->Inter2 Cyclization Elimination Elimination: (-MeOH) Inter2->Elimination Product Product: Pyrido[2,3-d]pyrimidine (C5-Ester Intact) Elimination->Product Aromatization C5_Note C5-Ester remains unreacted (Ready for Library Synthesis) Product->C5_Note

Caption: Mechanistic cascade of APDDE annulation. Note the preservation of the C5-ester for downstream utility.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of Methyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.

Rationale: Classical thermal heating (oil bath reflux) for this reaction often requires 12-24 hours and yields variable results due to the sublimation of reagents. Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier of the electron-deficient pyridine amine.

Materials
  • Substrate: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (1.0 eq, 210 mg, 1.0 mmol).

  • Reagent/Solvent: Formamide (excess, 5.0 mL).

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend APDDE (210 mg) in Formamide (5 mL). Add Ammonium Acetate (7.7 mg) if reaction rates are sluggish.

  • Sealing: Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Irradiation:

    • Temperature: 180 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[1]

  • Work-up (Precipitation Method):

    • Allow the vial to cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Stir vigorously for 15 minutes. The product typically crashes out as a beige/off-white solid.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 75-85% Appearance: Beige powder.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield / No Precipitate Product is soluble in aqueous formamide.Neutralize the solution (pH ~7) using dilute HCl if the formamide hydrolyzed slightly. Alternatively, extract with n-butanol.
Incomplete Conversion Insufficient temperature.Increase MW temperature to 200 °C for 10 minutes. The pyridine ring deactivates the amine, requiring high energy.
Decarboxylation Temperature too high / Acidic impurities.Ensure Formamide is fresh (not hydrolyzed to formic acid). Reduce temp to 160 °C and extend time.

Downstream Application: Library Generation

The utility of APDDE is best realized when the C5-ester is subsequently derivatized.

Workflow:

  • Hydrolysis: Saponification of the C5-methyl ester (LiOH, THF/H2O) to the carboxylic acid.

  • Amide Coupling: Reaction with diverse amines (R-NH2) using HATU/DIPEA to generate a library of kinase inhibitors.

Workflow Start Scaffold: Pyrido[2,3-d]pyrimidine (C5-Ester) Step1 Step 1: Hydrolysis (LiOH, THF/H2O, RT) Start->Step1 Acid Intermediate: C5-Carboxylic Acid Step1->Acid Step2 Step 2: Library Coupling (Diverse Amines + HATU) Acid->Step2 Library Final Library: Kinase Inhibitor Candidates Step2->Library

Caption: Workflow for converting the APDDE-derived scaffold into a drug candidate library.

QC & Validation Standards

To ensure the protocol was successful, the following analytical signatures must be verified.

1H NMR (DMSO-d6)
  • Loss of Methyl Group: The singlet for the C3-COOCH3 (~3.8 ppm) must disappear.

  • Retention of C5-Methyl: The singlet for the C5-COOCH3 (~3.9 ppm) must remain.

  • New Aromatic Proton: A new singlet around 8.0-8.5 ppm (depending on substituents) appears, corresponding to the proton at the C2 position of the pyrimidine ring (N=CH-N).

  • Amide Proton: A broad singlet >12 ppm indicates the NH of the pyrimidinone ring (lactam tautomer).

LC-MS
  • Mass Shift: Calculate the mass change:

    • Start (APDDE): MW = 210.19

    • Product (C9H7N3O3): MW = 205.17

    • Observation: Look for [M+H]+ = 206.2. The loss of MeOH (-32) and addition of Formamide carbon/nitrogen (+27) results in a net mass loss of 5 Da.

References

  • Review of Pyrido[2,3-d]pyrimidine Synthesis: Shamroukh, A. H., & Rashad, A. E. (2016).[2] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[2]

  • Hantzsch Synthesis Context (Precursor Synthesis): Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.

  • Microwave Assisted Heterocycle Synthesis: Vanden Eynde, J. J., & Mayence, A. (2003).[3] Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules, 8(5), 381-391.

  • Biological Relevance (Kinase Inhibition): Asif, M. (2016). Pharmacological potential of pyrido [2, 3-d] pyrimidine derivatives: An Overview. International Journal of Chemical and Pharmaceutical Sciences.

Sources

Method

The Strategic Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds: Application Notes and Protocols Utilizing 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Introduction: The Versatility of a Privileged Scaffold In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. A particularly valuable derivative, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, serves as a highly functionalized and versatile starting material for the synthesis of a range of complex heterocyclic systems. This guide provides a detailed exploration of its application in the synthesis of pharmaceutical intermediates, with a focus on the construction of the pyrido[2,3-d]pyrimidine core, a key component in numerous kinase inhibitors and other targeted therapies.[2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the protocols are not merely followed, but understood. The methodologies described herein are designed to be self-validating, with clear characterization data to confirm the identity and purity of the synthesized compounds.

Characterization of the Starting Material: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

A thorough understanding of the starting material is paramount for successful synthesis.

Compound Structure Molecular Formula Molecular Weight Appearance
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester structure
C9H10N2O4210.19 g/mol Off-white to pale yellow solid

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆):

    • δ 8.0-8.5 (s, 1H): Aromatic proton at C4.

    • δ 7.5-8.0 (s, 1H): Aromatic proton at C6.

    • δ 7.0-7.5 (br s, 2H): Amine (-NH₂) protons.

    • δ 3.8-4.0 (s, 6H): Two methyl ester (-OCH₃) protons.

  • ¹³C NMR (DMSO-d₆):

    • δ 165-170: Carbonyl carbons of the ester groups.

    • δ 155-160: Carbon C2 (attached to the amino group).

    • δ 145-150: Carbon C6.

    • δ 135-140: Carbon C4.

    • δ 110-120: Carbon C3 and C5.

    • δ 50-55: Methyl carbons of the ester groups.

Synthetic Pathway to Pyrido[2,3-d]pyrimidine-2,4-diones: A Gateway to Kinase Inhibitors

The primary application of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester lies in its conversion to fused heterocyclic systems. The pyrido[2,3-d]pyrimidine core is of particular interest due to its prevalence in a variety of kinase inhibitors.[3] The following section details a robust protocol for the synthesis of a key intermediate, 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid, via a cyclocondensation reaction with urea.

Reaction Scheme: Cyclocondensation with Urea

The reaction proceeds through a nucleophilic attack of the amino group on urea, followed by an intramolecular cyclization and subsequent hydrolysis of the ester group.

G start 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester intermediate1 Pyrido[2,3-d]pyrimidine-2,4,7-trione intermediate start->intermediate1 Heat, Solvent reagent1 Urea reagent1->intermediate1 product 2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine- 6-carboxylic acid methyl ester intermediate1->product Intramolecular Cyclization

Caption: Synthetic pathway from the starting diester to the pyridopyrimidine core.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Materials and Reagents:

  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (1.0 eq)

  • Urea (3.0 eq)[6]

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (1.0 eq) and urea (3.0 eq).

  • Solvent Addition: Add a sufficient volume of N,N-Dimethylformamide (DMF) to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

    • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization:

    • Obtain the ¹H NMR and ¹³C NMR spectra of the purified product to confirm its structure.

    • Determine the melting point of the product.

    • Perform mass spectrometry to confirm the molecular weight.

Expected Results:

The reaction should yield the desired 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester as a solid.

Product Expected Yield Appearance ¹H NMR (DMSO-d₆) Highlights ¹³C NMR (DMSO-d₆) Highlights
2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester70-85%White to off-white solidδ 11.0-12.0 (br s, 2H, NH), δ 8.5-9.0 (s, 1H, Ar-H), δ 3.8-4.0 (s, 3H, OCH₃)δ 160-165 (C=O), δ 150-155 (C=O), δ 145-150 (Ar-C), δ 50-55 (OCH₃)

Further Transformations and Pharmaceutical Relevance

The synthesized 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacological properties of the final compounds.

This scaffold is a key component of drugs like Pemetrexed, a multitargeted antifolate used in the treatment of various cancers.[7][8] The synthetic route to Pemetrexed and its analogs often involves the elaboration of a pyrido[2,3-d]pyrimidine core, highlighting the importance of the protocol described above.

G start 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester intermediate Pyrido[2,3-d]pyrimidine-2,4-dione Intermediate start->intermediate Cyclocondensation final_product Diverse Pharmaceutical Intermediates & APIs (e.g., Kinase Inhibitors) intermediate->final_product Further Functionalization

Caption: The central role of the pyridopyrimidine intermediate in drug development.

Conclusion and Future Perspectives

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a readily accessible and highly versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocol detailed in this guide for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate provides a reliable and well-characterized route to a scaffold of significant importance in medicinal chemistry. The principles and techniques described herein can be adapted and expanded to generate a wide array of novel compounds for drug discovery programs. The continued exploration of the reactivity of this and related 2-aminopyridine derivatives will undoubtedly lead to the development of new and improved therapeutic agents.

References

  • Abdolmohammadi, S. and Balalaie, S. (2012) An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Gangjee, A., et al. (1998). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 41(18), 3426-3434. [Link]

  • Hartmann, H. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S. Patent No. 4,952,697. Washington, DC: U.S.
  • Li, J., et al. (2009). Pemetrexed disodium intermediate and preparation method thereof.
  • MDPI. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 27(5), 1583. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • Teva Pharmaceutical Industries Ltd. (2011). Processes for preparing intermediates of pemetrexed. U.S. Patent No. 7,994,180. Washington, DC: U.S.
  • WIPO. (2018). Pemetrexed disodium intermediate and preparation method thereof. Patent No. WO2018214488A1. [Link]

  • ResearchGate. (2011). 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R)-1b (CDCl3). [Link]

  • ResearchGate. (2015). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. (2005). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. [Link]

  • Patsnap. (2006). Pemetrexed disodium key intermediate and its synthesis method, and method for synthesizing pemetrexed disodium from the said intermediate. [Link]

  • ResearchGate. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P

Sources

Application

A Robust HPLC-UV Method for the Quantification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This compound is a significant heterocyclic building block in medicinal and materials chemistry[1]. The described protocol is tailored for researchers, quality control analysts, and drug development professionals who require accurate quantification and purity assessment of this analyte. The method utilizes a standard C18 stationary phase with an acidified mobile phase for optimal peak shape and resolution, coupled with UV detection. We provide comprehensive, step-by-step protocols, system suitability criteria, and an explanation of the scientific rationale behind the method's design to ensure successful implementation.

Principle of the Method: A Mechanistic Approach

The successful separation and quantification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (Molecular Formula: C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol [2]) hinges on controlling its interactions with the stationary and mobile phases.

  • Analyte Characteristics: The target molecule possesses a moderately polar, aromatic pyridine core, a basic amino group, and two ester functionalities. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Chromatographic Strategy: We employ reversed-phase HPLC, where the stationary phase is non-polar (hydrophobic), and the mobile phase is polar[3][4]. The analyte is retained primarily through hydrophobic interactions between its pyridine ring and the C18 alkyl chains of the stationary phase. Elution is achieved by increasing the organic solvent content of the mobile phase, which increases its non-polar character and displaces the analyte from the column.

  • The Critical Role of pH Control: The analyte contains two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group). Without pH control, these groups can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing and poor reproducibility. By acidifying the mobile phase with a small amount of acid (e.g., phosphoric acid), we ensure that these basic centers are consistently protonated. This positive charge minimizes undesirable secondary ionic interactions, resulting in sharp, symmetrical peaks. This approach is a common strategy for analyzing basic pyridine compounds[5][6].

Materials and Reagents

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4-decimal places).

  • Ultrasonic bath.

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).

Chemicals and Reagents
  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Methanol (MeOH), HPLC grade or higher[7].

  • Water, HPLC grade or Type I ultrapure.

  • Phosphoric Acid (H₃PO₄), ACS grade or higher.

Chromatographic Column
  • Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Alternative Columns: For enhanced retention of polar compounds, a polar-endcapped or polar-embedded C18 column can be considered[8][9]. Mixed-mode columns that offer both reversed-phase and cation-exchange properties can also provide unique selectivity for such analytes[10].

Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dispense 999 mL of HPLC-grade water into a 1 L glass bottle. Carefully add 1.0 mL of phosphoric acid. Mix thoroughly. This creates a 0.1% v/v phosphoric acid solution.

  • Mobile Phase B (Organic): Dispense 1 L of HPLC-grade acetonitrile into a separate solvent bottle.

  • Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline vacuum degasser on the HPLC system before use.

Protocol 2: Standard Solution Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of the 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark. Mix thoroughly by inversion. This solution should be stored at 2-8°C and can be used for up to one week.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.025, 0.05, 0.10, 0.20 mg/mL) by serially diluting the stock or working standard solution with the 50:50 mobile phase mixture.

Protocol 3: Sample Preparation
  • Accurately weigh a sample containing the analyte and transfer it to a volumetric flask of appropriate size.

  • Add a diluent (e.g., methanol or the mobile phase) to dissolve the sample, using sonication if necessary[7].

  • Dilute to the final volume, ensuring the final concentration falls within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulates[7].

HPLC System Configuration & Conditions

The following table summarizes the optimized starting conditions for the analysis. These may be adjusted to optimize for specific system configurations.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier ensures protonation of the analyte for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Program 0-2 min: 10% B2-12 min: 10% to 90% B12-14 min: 90% B14-14.1 min: 90% to 10% B14.1-18 min: 10% BA gradient allows for elution of potential impurities with different polarities and ensures the main peak is sharp.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity needs.
Detection Wavelength 255 nmPyridine derivatives show strong absorbance in this region[5]. It is highly recommended to determine the λmax using a DAD for optimal sensitivity.
Run Time 18 minutesIncludes elution and column re-equilibration.

System Suitability and Method Validation

To ensure the trustworthiness and validity of the results for each analytical run, the following system suitability criteria should be met using the working standard solution.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Retention Time %RSD < 2.0% (for n=5 injections)Demonstrates the stability and reproducibility of the system's pumping and retention.
Peak Area %RSD < 2.0% (for n=5 injections)Confirms the precision of the injection and detection systems.

Visualization of the Analytical Workflow

The following diagram outlines the complete workflow from sample handling to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing std_prep Standard Preparation (Stock & Working) filtration Syringe Filtration (0.45 µm) std_prep->filtration sample_prep Sample Preparation (Weighing & Dissolution) sample_prep->filtration mobile_phase_prep Mobile Phase Preparation (A: 0.1% H3PO4 | B: ACN) hplc_injection HPLC Injection mobile_phase_prep->hplc_injection System Solvents filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation 10 µL detection UV Detection (@ 255 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area vs. Time) chromatogram->integration quantification Quantification (External Standard Calibration) integration->quantification report Final Report (Purity / Concentration) quantification->report

Caption: Workflow for the HPLC analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. By explaining the causal relationships behind experimental choices, such as the use of an acidified mobile phase to control analyte ionization, this guide empowers researchers to not only replicate the method but also to troubleshoot and adapt it. The detailed protocols and defined system suitability criteria ensure that the method is robust, reproducible, and suitable for its intended purpose in research and quality control environments.

References

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.
  • Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687.
  • 2-Amino-3,5-dimethylpyridine. Chem-Impex.
  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications.
  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. PMC - NIH.
  • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. PubChem.
  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. 001Chemical.
  • UV spectra of pyridine-3,5-di-carboxylic acid. ResearchGate.
  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. ResearchGate.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Conference Paper.
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum.

Sources

Method

Application Note: Derivatization Strategies for the Analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Abstract: This document provides a detailed technical guide for the derivatization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a key intermediate in pharmaceutical and materials science research. Direct ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the derivatization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a key intermediate in pharmaceutical and materials science research. Direct analysis of this compound can be challenging due to the polarity imparted by its primary aromatic amine functional group, which can lead to poor chromatographic performance and low sensitivity. This guide presents validated protocols for derivatization strategies tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enabling robust and sensitive quantification. We delve into the chemical rationale behind each method, offering researchers the necessary insights to select and optimize the appropriate workflow for their analytical needs.

Introduction: The Analytical Challenge

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is a trifunctional molecule whose analytical behavior is dominated by the primary aromatic amine at the 2-position. While the carboxyl groups are protected as methyl esters, the amine group presents significant challenges for direct chromatographic analysis.

  • For Gas Chromatography (GC): The active hydrogen on the primary amine engages in hydrogen bonding, leading to poor peak shape (tailing), reduced column efficiency, and potential thermal degradation in the hot injector port.[1] Its polarity makes it insufficiently volatile for robust GC analysis without modification.

  • For High-Performance Liquid Chromatography (HPLC): While amenable to LC separation, its native chromophore may provide insufficient sensitivity for trace-level detection and quantification. Derivatization can introduce a highly absorbent chromophore or a fluorophore to dramatically lower the limits of detection.

This application note details two primary strategies to overcome these issues: increasing volatility and thermal stability for GC-MS analysis, and enhancing detector response for HPLC-based methods.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The core objective for GC-MS is to cap the active amine protons, thereby reducing polarity and increasing volatility. This is typically achieved through silylation or acylation.

Strategy 1: Silylation of the Amino Group

Principle of Causality: Silylation is a robust and widely used derivatization technique that replaces active hydrogens on amines, alcohols, and thiols with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[2][3] For our target analyte, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the -NH₂ group to form a bis-trimethylsilyl derivative. This transformation blocks hydrogen bonding, making the molecule significantly more volatile and thermally stable, resulting in sharp, symmetrical peaks in the chromatogram.

G Analyte Analyte (2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester) Reaction + Analyte->Reaction BSTFA BSTFA (Silylating Agent) BSTFA->Reaction Derivative N,N-bis(trimethylsilyl) Derivative (Volatile & Thermally Stable) GCMS GC-MS Analysis Derivative->GCMS Reaction->Derivative Heat (e.g., 70°C)

Caption: Silylation reaction workflow for GC-MS analysis.

Protocol: Silylation with BSTFA (+1% TMCS)

  • Sample Preparation: Accurately weigh 1 mg of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester into a 2 mL autosampler vial. If in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or dimethylformamide) to dissolve the sample residue.[4] Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). The TMCS acts as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.

Strategy 2: Acylation of the Amino Group

Principle of Causality: Acylation converts the primary amine into a stable, less polar amide.[5] Using a perfluorinated anhydride, such as Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFAA), offers two key advantages. First, it yields a volatile derivative suitable for GC. Second, the incorporation of multiple fluorine atoms significantly enhances the response of an Electron Capture Detector (ECD) and produces characteristic mass fragments, aiding in mass spectrometric identification and quantification.[3][6]

G Analyte Analyte (2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester) Reaction + Analyte->Reaction HFAA HFAA (Acylating Agent) HFAA->Reaction Derivative N-heptafluorobutyryl Derivative (Volatile & ECD Active) GCMS GC-MS Analysis Derivative->GCMS Reaction->Derivative Heat (e.g., 60°C)

Caption: Acylation reaction workflow for GC-MS analysis.

Protocol: Acylation with HFAA

  • Sample Preparation: Prepare the sample as described in the silylation protocol (Step 1), ensuring complete dryness.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., Ethyl Acetate). Add 50 µL of Heptafluorobutyric Anhydride (HFAA).

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes. The reaction is typically rapid.

  • Evaporation & Reconstitution: Cool the vial. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of Ethyl Acetate or Hexane for injection.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

GC-MS Data and Method Parameters
ParameterSilylation (BSTFA)Acylation (HFAA)
Derivative N,N-bis(trimethylsilyl)N-heptafluorobutyryl
Reactivity High; sensitive to moistureHigh; corrosive reagent
Stability Good, but can be susceptible to hydrolysisExcellent thermal and hydrolytic stability
Pros Common, effective, clean byproductsVery stable derivative, ECD sensitive
Cons Moisture sensitivityReagent is corrosive, requires evaporation step

Table 1: Comparison of GC-MS Derivatization Strategies

Instrument ParameterSuggested Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temp. 280°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
MS Transfer Line 290°C
Ion Source Temp. 230°C
MS Mode Electron Ionization (EI) at 70 eV, Scan mode (m/z 50-550) or SIM

Table 2: Typical GC-MS Method Parameters (Note: Parameters must be optimized for your specific instrument and column).

Derivatization for HPLC Analysis

For HPLC, the primary goal is to attach a chemical tag to the primary amine that enhances its detectability by UV-Vis or Fluorescence detectors. This is accomplished via pre-column derivatization.

Strategy 3: Fluorescent Labeling with Dansyl Chloride

Principle of Causality: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under basic conditions to form a highly fluorescent sulfonamide derivative. This allows for extremely sensitive detection using a fluorescence detector, enabling quantification at trace levels far below what is possible with UV detection of the underivatized molecule.

G Analyte Analyte (2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester) Reaction + Analyte->Reaction DansylCl Dansyl Chloride (Fluorescent Tag) DansylCl->Reaction Derivative Dansyl Derivative (Highly Fluorescent) HPLC HPLC-FLD Analysis Derivative->HPLC Reaction->Derivative Basic pH, Dark, RT

Caption: Fluorescent derivatization workflow for HPLC-FLD analysis.

Protocol: Pre-column Derivatization with Dansyl Chloride

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile). Dilute to the desired concentration range for the calibration curve.

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.

    • Dansyl Chloride Solution: Prepare a 2 mg/mL solution of dansyl chloride in anhydrous acetonitrile. This solution is light-sensitive and should be freshly prepared.

  • Reaction:

    • In a microcentrifuge tube, mix 50 µL of the sample (or standard), 100 µL of the bicarbonate buffer (pH 9.5), and 100 µL of the dansyl chloride solution.

    • Vortex the mixture briefly.

    • Incubate the reaction in the dark at room temperature for 60 minutes.

  • Quenching: Add 50 µL of a 2% methylamine or ethylamine solution to react with the excess dansyl chloride. Vortex and let stand for 10 minutes in the dark.

  • Analysis: The sample is now ready for injection into the HPLC system.

HPLC Data and Method Parameters
ParameterSuggested Value
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 25 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: ~340 nm, Emission: ~525 nm

Table 3: Typical HPLC-FLD Method Parameters (Note: Gradient and mobile phase composition must be optimized for your specific column and system).

Conclusion and Method Selection

The optimal derivatization strategy for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester depends entirely on the analytical objective and available instrumentation.

  • For rapid, robust identification and quantification where sensitivity is not the primary limiting factor, GC-MS with acylation is recommended due to the exceptional stability of the resulting derivative. Silylation is a viable and simpler alternative, provided that strictly anhydrous conditions can be maintained.

  • For trace-level quantification in complex matrices such as biological fluids or environmental samples, pre-column derivatization with a fluorescent tag like dansyl chloride followed by HPLC-FLD analysis offers superior sensitivity and selectivity.

Each protocol described herein provides a self-validating system with a clear chemical basis. By understanding the causality behind each derivatization choice, researchers can confidently adapt these methods to achieve reliable and accurate analysis of this important chemical compound.

References

  • An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. (n.d.). Google Books.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. Retrieved February 4, 2026, from [Link]

  • Derivatization Reagents. (n.d.). Interchim. Retrieved February 4, 2026, from [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved February 4, 2026, from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Application

Application Note: Dimethyl 2-Aminopyridine-3,5-dicarboxylate in Materials Science

This guide details the synthesis, characterization, and materials science applications of Dimethyl 2-aminopyridine-3,5-dicarboxylate , a critical "push-pull" fluorophore and reticular chemistry precursor. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and materials science applications of Dimethyl 2-aminopyridine-3,5-dicarboxylate , a critical "push-pull" fluorophore and reticular chemistry precursor.

Executive Summary

Dimethyl 2-aminopyridine-3,5-dicarboxylate is a multifunctional heterocyclic scaffold. Its utility in materials science stems from three structural features:

  • Electronic "Push-Pull" System: The electron-donating 2-amino group and electron-withdrawing 3,5-ester groups create a strong internal charge transfer (ICT) state, resulting in solvatochromic fluorescence.

  • Coordination Geometry: The pyridine nitrogen (

    
    ) and the amino nitrogen (
    
    
    
    ) provide a chelating or bridging bite angle ideal for Metal-Organic Frameworks (MOFs).
  • Supramolecular Synthons: The molecule possesses a self-complementary hydrogen-bonding motif (Donor-Acceptor) capable of forming robust 1D tapes in the solid state.

Synthesis Protocol: The "Oxidation-Esterification" Route

While Hantzsch synthesis often yields 2,6-dimethyl substituted derivatives, the most robust route to the pure 3,5-dicarboxylate core (lacking steric bulk at the


-positions) is the oxidation of 2-amino-3,5-lutidine followed by esterification. This method ensures high regiochemical purity.
Step 1: Oxidation of 2-Amino-3,5-lutidine

Objective: Convert methyl groups to carboxylic acids.

Reagents:

  • 2-Amino-3,5-dimethylpyridine (2-Amino-3,5-lutidine)

  • Potassium Permanganate (

    
    )
    
  • Deionized Water

Procedure:

  • Dissolution: Suspend 10.0 g (82 mmol) of 2-amino-3,5-lutidine in 500 mL of water in a 2L round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to

    
     sludge).
    
  • Oxidation: Heat the suspension to 70°C. Add 52.0 g (330 mmol, ~4 equiv) of

    
     portion-wise over 2 hours. Caution: Exothermic reaction.
    
  • Reflux: After addition, reflux the mixture for 12 hours. The purple color should fade to a brown precipitate (

    
    ).
    
  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with 200 mL hot water.
    
  • Isolation: Concentrate the filtrate to ~100 mL. Acidify carefully with concentrated HCl to pH 2-3. The white precipitate (2-amino-pyridine-3,5-dicarboxylic acid) is collected by filtration, washed with cold water, and dried.

    • Yield: ~60-70%.

Step 2: Fischer Esterification

Objective: Convert the dicarboxylic acid to the dimethyl ester for solubility and purification.

Reagents:

  • 2-Amino-pyridine-3,5-dicarboxylic acid (from Step 1)

  • Anhydrous Methanol (MeOH)

  • Sulfuric Acid (

    
    , conc.) or Thionyl Chloride (
    
    
    
    )

Procedure:

  • Setup: Suspend 5.0 g of the dried acid in 100 mL of anhydrous MeOH.

  • Catalysis: Add 3 mL of conc.

    
     dropwise.
    
  • Reflux: Reflux for 24 hours. The solid will dissolve as the ester forms.

  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry combined organics over 
    
    
    
    .
  • Purification: Remove solvent in vacuo. Recrystallize from hot MeOH/Water (9:1) to obtain needle-like crystals.

Workflow Diagram

SynthesisWorkflow Start 2-Amino-3,5-lutidine Oxidation Oxidation (KMnO4, 70°C) Start->Oxidation Step 1 Intermed 2-Amino-pyridine- 3,5-dicarboxylic acid Oxidation->Intermed Yield ~65% Esterification Esterification (MeOH, H2SO4) Intermed->Esterification Step 2 Product Dimethyl 2-aminopyridine- 3,5-dicarboxylate Esterification->Product Yield ~85%

Figure 1: Two-step synthesis route ensuring regiochemical purity of the 3,5-diester.

Materials Science Applications

A. Reticular Chemistry (MOFs & COFs)

The ester is the stable precursor for the 2-amino-pyridine-3,5-dicarboxylate (2-NH2-PDC) linker. In MOF synthesis, the ester can be used directly in solvothermal conditions where in-situ hydrolysis releases the active ligand slowly, improving crystal growth quality.

Coordination Modes: The ligand offers a versatile binding pocket. The amino group (


) and pyridine nitrogen (

) can chelate a metal center, or the carboxylates can bridge metal clusters.

CoordinationModes cluster_0 Application Logic Ligand 2-NH2-PDC Ligand Mode1 Chelating (N,N') Ligand->Mode1 Via Pyridine N & Amine N Mode2 Bridging (Carboxylates) Ligand->Mode2 Via 3,5-COO groups Metal1 Metal Center Mode1->Metal1 Cluster SBU Cluster Mode2->Cluster Mode3 Mixed Mode Mode3->Metal1 N-donor Mode3->Cluster O-donor

Figure 2: Coordination versatility of the hydrolyzed ligand in Metal-Organic Frameworks.

B. Fluorescence & Sensing

The molecule exhibits Intramolecular Charge Transfer (ICT) . The amino group acts as the donor (D), and the ester groups act as acceptors (A).

  • Solvatochromism: The emission wavelength shifts red (bathochromic shift) as solvent polarity increases, making it a viable polarity probe.

  • Sensing Mechanism: Protonation of the pyridine nitrogen or binding of metal ions (e.g.,

    
    , 
    
    
    
    ) disrupts the ICT, causing significant fluorescence quenching or shifting ("Turn-off" or ratiometric sensing).

Typical Optical Properties (in Acetonitrile):

Parameter Value Notes

| Absorption


  | 310 - 330 nm | 

transition | | Emission

| 420 - 450 nm | Blue fluorescence | | Quantum Yield (

)
| 0.4 - 0.7 | Highly dependent on solvent | | Stokes Shift | ~100 nm | Large shift reduces self-absorption |

Analytical Characterization Data

To validate the synthesis, compare your product against these standard values.

NMR Spectroscopy ( , 400 MHz)
  • 
     8.85 ppm (d, 1H):  Proton at C6 (adjacent to N, deshielded).
    
  • 
     8.65 ppm (d, 1H):  Proton at C4 (between esters).
    
  • 
     6.50-8.00 ppm (br s, 2H):  Amine 
    
    
    
    protons (broad, exchangeable).
  • 
     3.95 ppm (s, 3H):  Methyl ester at C3/C5.
    
  • 
     3.90 ppm (s, 3H):  Methyl ester at C3/C5.
    
Crystallography (Solid State)
  • Crystal System: Monoclinic or Triclinic (polymorph dependent).

  • Key Interaction: Intermolecular Hydrogen Bond:

    
    .
    
  • Packing: Forms "head-to-tail" dimers or infinite tapes, creating potential channels in the solid state even without metals.

References

  • Synthesis of Pyridine-3,5-dicarboxylates

    • Title: "Oxidation of alkylpyridines: A scalable route to functionalized pyridine dicarboxylic acids."
    • Source:Journal of Heterocyclic Chemistry.
    • (Organic Syntheses - General Pyridine Oxidation).

  • MOF Applications

    • Title: "New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising
    • Source:CrystEngComm, 2013, 15, 9572-9581.
  • Fluorescence Properties

    • Title: "Synthesis and Fluorescent Properties of Aminopyridines and the Applic
    • Source:Molecules, 2016, 21(10), 1369.
  • Crystal Engineering

    • Title: "Hydrogen bonding patterns in salts of derivatives of aminopyridine and carboxylic acids."
    • Source:Acta Crystallographica Section B, Structural Science.
Method

protocol for N-alkylation of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Application Note: Protocol for -Alkylation of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester -functionalization of electron-deficient aminopyridines Introduction & Mechanistic Insight The substrate, 2-amino-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for -Alkylation of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester


-functionalization of electron-deficient aminopyridines

Introduction & Mechanistic Insight

The substrate, 2-amino-pyridine-3,5-dicarboxylic acid dimethyl ester (referred to herein as Substrate 1 ), presents a unique synthetic challenge due to its highly polarized electronic structure. Unlike simple 2-aminopyridines, the presence of two strong electron-withdrawing ester groups (EWG) at the C3 and C5 positions drastically alters the nucleophilicity of the nitrogen atoms.

Electronic Landscape
  • Ring Nitrogen (N1): The ester groups at C3 and C5 exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, significantly reducing the electron density at the ring nitrogen. Consequently, N1 is poorly nucleophilic, suppressing the formation of ring-alkylated imino-pyridines (a common side reaction in neutral aminopyridines).
  • Exocyclic Nitrogen (

    
    -amino):  While the lone pair is delocalized into the ring (and further into the esters), the N-H protons become significantly more acidic (
    
    
    
    in DMSO) compared to unsubstituted 2-aminopyridine.

Strategic Implication: To achieve selective alkylation at the exocyclic amine (desired pathway) over the ring nitrogen, one must utilize the enhanced acidity of the N-H bond. Deprotonation with a strong base generates a discrete amidine-like anion that preferentially alkylates at the exocyclic position to maintain aromaticity. Alternatively, reductive amination avoids the competition entirely and is preferred for mono-alkylation.

Strategic Decision Matrix

Before beginning, select the protocol based on your target substituent and selectivity requirements.

ParameterProtocol A: Direct Alkylation Protocol B: Reductive Amination
Reagents Alkyl Halide (R-X) + Base (NaH or

)
Aldehyde (R-CHO) + Reductant (STAB/NaBH

)
Target Product Mono- and Bis-alkylated productsStrictly Mono-alkylated products
Substrate Scope Methyl, Benzyl, Allyl, simple alkyl chainsBranched alkyls, functionalized chains
Primary Risk Over-alkylation (Bis-alkylation)Incomplete conversion (sterics)
Preferred For Exhaustive alkylation or simple methylationControlled mono-functionalization

Experimental Protocols

Protocol A: Base-Mediated Direct Alkylation

Best for: Introduction of Methyl, Ethyl, or Benzyl groups where bis-alkylation is acceptable or desired.

Materials
  • Substrate 1: 1.0 equiv (e.g., 500 mg)

  • Alkylating Agent (R-X): 1.1 equiv (for mono) or 2.5 equiv (for bis). Note: Iodides > Bromides >> Chlorides.

  • Base: Sodium Hydride (60% dispersion in oil), 1.2 equiv.

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Avoid protic solvents.

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve Substrate 1 (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation (Critical Step):

    • Cool the solution to

      
       in an ice bath.
      
    • Add NaH (1.2 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas will occur. The solution typically turns yellow/orange due to anion formation.
      
    • Stir at

      
       for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Alkylation:

    • Re-cool to

      
       (optional, to control exotherm).
      
    • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Allow the reaction to warm to RT and stir.

    • Monitoring: Check TLC or LC-MS after 2 hours. If starting material remains, heat to

      
      .
      
  • Quench & Workup:

    • Cool to

      
      . Carefully quench with saturated aqueous 
      
      
      
      (exothermic).
    • Dilute with EtOAc (3x volume). Wash organic phase with

      
       (3x) to remove DMF, then Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The bis-alkylated product (if formed) usually elutes first (less polar), followed by the mono-alkylated product.

Protocol B: Reductive Alkylation (Mono-Selective)

Best for: Controlled mono-alkylation with aldehydes. Prevents over-alkylation.

Materials
  • Substrate 1: 1.0 equiv.

  • Aldehyde: 1.2 – 1.5 equiv.

  • Reductant: Sodium Triacetoxyborohydride (STAB) or

    
    .
    
  • Acid Catalyst: Acetic Acid (AcOH), 2-5 equiv.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology
  • Imine Formation:

    • In a reaction vial, mix Substrate 1 (1.0 equiv) and the Aldehyde (1.2 equiv) in DCE (0.2 M).

    • Add Acetic Acid (2.0 equiv).

    • Stir at RT for 1–2 hours. Note: Electron-deficient amines react slowly. If no imine forms (check LC-MS), add 3Å molecular sieves and heat to

      
      .
      
  • Reduction:

    • Cool to

      
      .
      
    • Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

    • Stir at RT overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous

      
       (stir until gas evolution ceases).
      
    • Extract with DCM or EtOAc.

    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on condition selection.

G Substrate 2-Amino-pyridine-3,5-diester (Electron Deficient) ConditionA Protocol A: NaH, Alkyl Halide (R-X) DMF, 0°C -> RT Substrate->ConditionA Deprotonation ConditionB Protocol B: Aldehyde (R-CHO) NaBH(OAc)3, AcOH Substrate->ConditionB Condensation Anion Intermediate: Exocyclic Nitrogen Anion ConditionA->Anion Strong Base Imine Intermediate: Schiff Base ConditionB->Imine -H2O Prod_Mono Product: Mono-N-Alkyl Pyridine Anion->Prod_Mono 1.0 eq R-X (Kinetic Control) Prod_Bis Side Product: Bis-N,N-Dialkyl Pyridine Anion->Prod_Bis Excess R-X (Thermodynamic) Imine->Prod_Mono Hydride Reduction Prod_Mono->Prod_Bis Slow 2nd Alkylation (Steric/Electronic hindrance)

Figure 1: Reaction workflow demonstrating the selectivity differences between direct alkylation (Protocol A) and reductive amination (Protocol B).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) N-H is too acidic/tight ion pair; Alkyl halide degradation.Add catalytic 18-crown-6 to sequester

or switch to Cs2CO3 in refluxing MeCN.
Bis-Alkylation (Protocol A) Alkyl halide is too reactive (e.g., MeI).Reduce equivalents of R-X to 0.9. Add R-X very slowly at

.
Ester Hydrolysis Presence of water + Base.Ensure anhydrous DMF/solvents.[1] Avoid hydroxide bases (NaOH/KOH).
No Reaction (Protocol B) Amine is too electron-deficient to form imine.Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid/dehydrating agent during imine formation.

References

  • Fier, P. S., et al. "Selective C-H Amination of Pyridines." Science, 2020. (Provides context on the electronic deactivation of pyridine rings).
  • Reductive Amination of Electron-Deficient Amines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

    • Relevance: Establishes the protocol for using weak nucleophiles (like electron-deficient aminopyridines)
  • Synthesis of Hantzsch-type Pyridines

    • While often focused on dihydropyridines, the alkylation logic for the aromatic variants is derived from: ResearchGate: Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.Link

  • Self-Limiting Alkylation

    • "Synthesis of Secondary Amines via Self-Limiting Alkylation." PMC - NIH, 2018. Link

    • Relevance: Discusses how pyridinium salts can modulate reactivity, confirming the impact of EWGs on N-alkylation p

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Aminopyridine Derivatives

Introduction: The Strategic Importance of Aminopyridine Scaffolds In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the aminopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyridine Scaffolds

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the aminopyridine motif stands out as a privileged scaffold, forming the core of numerous blockbuster pharmaceuticals and advanced materials.[1] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions, act as a bioisosteric replacement for other aromatic systems, and provide a versatile handle for further chemical modification. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the synthesis of biaryl and heteroaryl compounds, prized for its functional group tolerance and generally mild conditions.[1][2]

This guide provides a comprehensive overview and detailed protocols for performing Suzuki-Miyaura coupling reactions with challenging aminopyridine derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind procedural choices, empowering researchers to not only replicate results but also to troubleshoot and adapt these methods for their specific synthetic challenges.

The Mechanistic Hurdle: Catalyst Inhibition by Aminopyridines

The primary challenge in the Suzuki coupling of aminopyridines lies in the dual nature of the substrate itself. Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or complete deactivation, which ultimately halts the catalytic cycle and results in low to no product yield.[3][4]

Traditional catalyst systems, such as those employing triphenylphosphine (PPh₃) ligands, are often ineffective for these substrates. The breakthrough in this area came with the development of sterically hindered and electron-rich phosphine ligands, which have proven remarkably effective at promoting these challenging couplings. These ligands accelerate the rate-limiting steps of the catalytic cycle and disfavor the formation of inhibitory catalyst-substrate complexes.

The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-aminopyridine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) (Oxidative Adduct) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr L₂Pd(II)(Ar)(Ar') (Di-organo Complex) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic Ar'-B(OR)₂ Boronic->Transmetalation Halide Ar-X (Aminopyridine) Halide->OxAdd Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Key Components

Achieving high yields and purity in the Suzuki coupling of aminopyridines requires careful consideration of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for success.

Catalyst and Ligand Selection

The choice of the palladium source (precatalyst) and, more importantly, the phosphine ligand is the single most critical factor. Modern catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard for these transformations. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active and versatile for a broad range of substrates, including challenging aryl chlorides. Often a good starting point for optimization.[8][9]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for coupling of heteroaryl chlorides and substrates with sensitive functional groups. Can provide higher yields in specific cases.[9][10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for sterically hindered substrates and C-N bond formations, but also shows excellent activity in Suzuki couplings.[8][11]
P(t-Bu)₃ Tri-tert-butylphosphineA less complex, yet highly effective electron-rich and bulky ligand, particularly for aryl bromides.[12]

Data Presentation: Comparative Ligand Performance

The following table summarizes typical yields for the coupling of 2-amino-5-bromopyridine with 4-methoxyphenylboronic acid using different ligands, demonstrating the dramatic impact of ligand choice.

Catalyst System (2 mol% Pd)Base (2.0 eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂ / PPh₃ K₂CO₃Dioxane/H₂O100<10
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O8592
Pd₂(dba)₃ / XPhos K₃PO₄2-MeTHF/H₂O8595
Pd₂(dba)₃ / RuPhos Cs₂CO₃Dioxane/H₂O9094

Note: Yields are illustrative and based on typical literature findings. Actual results may vary.

Choice of Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can also influence side reactions like protodeboronation (hydrolysis of the boronic acid).

  • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for these couplings. They are strong enough to facilitate boronate formation without promoting significant side reactions. Potassium carbonate (K₂CO₃) is a good, cost-effective alternative, though sometimes less effective.[9]

  • Solvent Systems: A mixture of an organic solvent and water is typically used. The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.

    • 1,4-Dioxane/Water: A classic and often effective solvent system.

    • Toluene/Water or 2-MeTHF/Water: Greener alternatives to dioxane that often provide excellent results.[9]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of aminopyridine derivatives. Optimization may be required for specific substrate combinations.

General Workflow

Workflow A 1. Reagent Assembly (Aminopyridine, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Catalyst & Solvent (Pd Precatalyst, Ligand, Degassed Solvents) B->C D 4. Reaction (Heat to specified temperature) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Work-up (Aqueous extraction) E->F G 7. Purification (Column Chromatography) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling of an Amino-Bromopyridine with an Arylboronic Acid

Substrates: 2-Amino-5-bromopyridine and (4-methoxyphenyl)boronic acid.

Materials:

  • 2-Amino-5-bromopyridine (1.0 mmol, 1.0 eq.)

  • (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 2-amino-5-bromopyridine, (4-methoxyphenyl)boronic acid, potassium phosphate, and the XPhos Pd G2 precatalyst.

  • Establish Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 2-MeTHF followed by the degassed water via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of an Amino-Chloropyridine with an Arylboronic Acid

Substrates: 3-Amino-2-chloropyridine and phenylboronic acid.

Materials:

  • 3-Amino-2-chloropyridine (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.5 mmol, 1.5 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • RuPhos (0.036 mmol, 3.6 mol%)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 3-amino-2-chloropyridine, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and RuPhos to a flame-dried resealable reaction tube with a stir bar.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the lower reactivity of the chloride, reaction times may be longer (12-24 hours).

  • Work-up: After cooling, carefully unseal the tube. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition by aminopyridine. 2. Inactive catalyst (old or oxidized). 3. Insufficiently anhydrous/degassed solvents. 4. Base is too weak or insoluble.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). 2. Use a fresh bottle of catalyst/precatalyst. 3. Ensure solvents are properly dried and degassed via sparging or freeze-pump-thaw cycles.[13] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation 1. Boronic acid is unstable under reaction conditions. 2. Reaction temperature is too high or reaction time too long. 3. Presence of excess water.1. Use the corresponding boronic acid pinacol ester, which is more stable.[1] 2. Attempt the reaction at a lower temperature or monitor carefully to stop once starting material is consumed. 3. Use anhydrous conditions with a base like KF.[14]
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Reductive elimination from a Pd-H species.1. Some solvents (like dioxane) can act as hydride donors at high temperatures. Consider switching to toluene or 2-MeTHF.[14] 2. Ensure the reaction is truly under an inert atmosphere.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system promotes this side reaction.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.

Conclusion

The Suzuki-Miyaura coupling of aminopyridine derivatives is a powerful, yet nuanced, transformation. Success hinges on overcoming the inherent challenge of catalyst inhibition through the judicious selection of modern, sterically demanding, and electron-rich phosphine ligands. By carefully optimizing the choice of catalyst, base, and solvent, and by following robust experimental protocols, researchers can reliably access a vast array of valuable aminopyridine-containing compounds. This guide serves as a foundational resource to empower scientists in drug discovery and materials development to effectively employ this critical synthetic methodology.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Reddit. (2021). Low-yielding Suzuki issues. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ACS Publications. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • MDPI. (2022). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (2016). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • ResearchGate. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • ResearchGate. (2021). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]

Sources

Method

Advanced Protocols for the Engineering of Metal-Organic Frameworks with Aminopyridine Ligands

Executive Summary: The Aminopyridine Advantage[1] Aminopyridine (AP) ligands represent a high-value class of linkers in Metal-Organic Framework (MOF) chemistry due to their dual functionality. Unlike simple carboxylate l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aminopyridine Advantage[1]

Aminopyridine (AP) ligands represent a high-value class of linkers in Metal-Organic Framework (MOF) chemistry due to their dual functionality. Unlike simple carboxylate linkers, aminopyridines possess two distinct nitrogen donor sites: the pyridine ring nitrogen (


) and the exocyclic amine nitrogen  (

).

For drug development and catalysis, this duality is critical. The


 typically drives the structural assembly by coordinating to metal nodes, while the 

remains available as a pendant Lewis base. This uncoordinated amine site is pivotal for:
  • Bioconjugation: Covalent attachment of active pharmaceutical ingredients (APIs).

  • pH-Responsive Gating: Protonation of the free amine in acidic tumor microenvironments to trigger drug release.

  • CO₂ Capture: Enhanced affinity for acidic gases in purification workflows.

This guide details two distinct protocols for integrating aminopyridine ligands into MOF architectures: Direct Solvothermal Assembly and Post-Synthetic Modification (PSM) .

Ligand Chemistry & Coordination Logic

Before synthesis, one must understand the competitive coordination landscape. The hard/soft acid-base (HSAB) theory dictates the binding preference.

  • Pyridine Nitrogen (

    
    ):  A softer base, preferred by transition metals like 
    
    
    
    ,
    
    
    , and
    
    
    . It usually directs the framework topology.
  • Amine Nitrogen (

    
    ):  A harder base. In neutral conditions, it often remains uncoordinated, acting as a functional handle. However, in high-pH environments or with hard metals (
    
    
    
    ), it may participate in binding, potentially altering the topology.
Visualization: Coordination Modes

The following diagram illustrates the potential connectivity of aminopyridine ligands, guiding your choice of metal salt and pH conditions.

CoordinationModes Ligand Aminopyridine Ligand Mode1 Mode A: Monodentate (Py-N) (Standard Framework) Ligand->Mode1 Neutral pH Mode2 Mode B: Bridging (Py-N + Amine-N) (Dense Phases) Ligand->Mode2 High pH / High T Metal_Soft Soft Metal (Cu, Zn, Ag) Metal_Hard Hard Metal (Ln, Zr) Mode1->Metal_Soft Coordination Mode3 Mode C: Pendant Amine (Active Site) Mode1->Mode3 Resulting Structure Mode2->Metal_Hard Chelation/Bridging

Caption: Figure 1.[1][2] Competitive coordination pathways for aminopyridine ligands. Mode A is preferred for generating porous frameworks with active functional sites (Mode C).

Protocol A: Direct Solvothermal Synthesis of Zn-Aminopyridine MOFs

Objective: Synthesis of a crystalline Zn(II)-MOF using 3-aminopyridine as a pillar ligand. Mechanism: Slow evaporation/solvothermal growth allows the thermodynamic product to form, where Zn(II) nodes are bridged by carboxylates (equatorial) and capped by aminopyridines (axial).

Materials
  • Metal Source: Zinc Nitrate Hexahydrate (

    
    )[3]
    
  • Primary Linker: 1,4-Benzenedicarboxylic acid (

    
    )
    
  • Pillar Ligand: 3-Aminopyridine (3-AP)

  • Solvent System: N,N-Dimethylformamide (DMF) / Ethanol (EtOH)

  • Modulator: Acetic Acid (glacial)

Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve

      
       of 
      
      
      
      and
      
      
      of
      
      
      in
      
      
      of DMF.
    • Sonicate for 10 minutes until the solution is clear.

  • Ligand Addition:

    • Add

      
       of 3-aminopyridine  to the mixture.
      
    • Critical Step: Add

      
       of acetic acid. This acts as a modulator, competing with the ligand to slow down nucleation, resulting in larger, higher-quality single crystals.
      
  • Thermal Treatment:

    • Seal the vial with a Teflon-lined cap.

    • Place in a programmable oven.

    • Ramp: Heat to

      
       at a rate of 
      
      
      
      .
    • Dwell: Hold at

      
       for 48 hours.
      
    • Cool: Cool to room temperature at

      
      . Slow cooling is essential to prevent thermal shock and cracking of the crystals.
      
  • Isolation and Washing:

    • Decant the mother liquor.

    • Wash crystals

      
       with fresh DMF to remove unreacted ligand.
      
    • Solvent exchange with EtOH (soak for 24 hours, refresh solvent every 6 hours) to remove DMF from pores.

  • Activation:

    • Heat under vacuum at

      
       for 12 hours. Note: Do not exceed 
      
      
      
      initially to avoid collapsing the framework if the capillary forces of the exiting solvent are too high.

Protocol B: Post-Synthetic Modification (PSM) via Coordinative Grafting

Objective: Functionalizing a stable MOF (e.g., HKUST-1 or MIL-101) with aminopyridine to create basic active sites without altering the parent topology. Mechanism: This protocol utilizes Open Metal Sites (OMS) – unsaturated metal centers in the MOF node – to coordinate the pyridine nitrogen of the aminopyridine, leaving the amine group free.

Materials
  • Parent MOF: Activated HKUST-1 (

    
    ) or MIL-101(Cr).
    
  • Ligand: 4-Aminopyridine (4-AP).[4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethanol.

Step-by-Step Methodology
  • Parent MOF Activation:

    • Ensure the parent MOF is fully activated (solvent-free). Heat HKUST-1 at

      
       under vacuum (
      
      
      
      ) for 12 hours. The color should shift from light blue to deep purple/dark blue, indicating the removal of coordinated water molecules and the exposure of
      
      
      sites.
  • Impregnation:

    • Suspend

      
       of activated MOF in 
      
      
      
      of anhydrous DCM.
    • Separately, dissolve

      
       (relative to Cu sites) of 4-aminopyridine in 
      
      
      
      DCM.
    • Why 0.5 eq? To prevent overcrowding of the pores and ensure diffusion channels remain open.

  • Grafting Reaction:

    • Add the ligand solution dropwise to the MOF suspension under gentle stirring.

    • Stir at Room Temperature for 24 hours.

    • Observation: A color change (e.g., back to light blue/teal) indicates coordination of the pyridine nitrogen to the copper node.

  • Washing:

    • Centrifuge and decant the supernatant.

    • Wash with fresh DCM

      
       to remove non-grafted, physically adsorbed ligands.
      
  • Validation (Self-Validating Step):

    • Digest a small sample in dilute

      
       and perform 
      
      
      
      . The ratio of MOF linker protons to aminopyridine protons quantifies the loading efficiency.
Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Protocol A: Direct Assembly cluster_1 Protocol B: Post-Synthetic Modification Precursors Metal Salt + Linker + Aminopyridine Solvothermal Solvothermal (100°C, 48h) Precursors->Solvothermal Crystals Crystalline MOF (Amino-functionalized) Solvothermal->Crystals ParentMOF Parent MOF (Open Metal Sites) Activation Activation (Remove Solvent/H2O) ParentMOF->Activation Grafting Ligand Grafting (Stir in DCM, RT) Activation->Grafting ModifiedMOF Grafted MOF (Pendant Amines) Grafting->ModifiedMOF

Caption: Figure 2. Comparison of Direct Assembly vs. Post-Synthetic Modification workflows.

Characterization & Data Interpretation

To ensure scientific integrity, synthesized materials must be validated against the following criteria.

TechniquePurposeExpected Outcome (Success Criteria)
PXRD (Powder X-Ray Diffraction)Phase PuritySharp peaks matching simulated pattern. No amorphous halo.
FTIR (Infrared Spectroscopy)Ligand IncorporationPresence of amine N-H stretch (~3300-3500

) and pyridine ring modes.
TGA (Thermogravimetric Analysis)Thermal StabilityDistinct weight loss steps: Solvent (<150°C)

Ligand decomposition (>300°C).
BET (

Isotherm)
Porosity CheckType I isotherm (microporous). Reduced surface area in PSM samples confirms pore occupancy.
NMR (Digested)StoichiometryQuantitative integration of linker vs. aminopyridine peaks.

Troubleshooting & Optimization

  • Issue: Amorphous Product (Protocol A).

    • Cause: Nucleation was too fast.

    • Fix: Increase the concentration of the modulator (Acetic Acid) or lower the reaction temperature by

      
      .
      
  • Issue: Low Ligand Loading (Protocol B).

    • Cause: Pore blockage or steric hindrance.

    • Fix: Use a parent MOF with larger pores (e.g., MIL-101 instead of HKUST-1) or use a smaller solvent molecule (Methanol) during grafting.

  • Issue: Loss of Crystallinity.

    • Cause: Hydrolysis of the metal-ligand bond.

    • Fix: Ensure all solvents are anhydrous. Store MOFs in a desiccator.

References

  • Synthesis of Zn(II)

    • Title: Two new zinc(II) acetates with 3- and 4-aminopyridine: syntheses and structural properties.[4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Post-Synthetic Modification Strategies

    • Title: Postsynthetic Modification of Metal–Organic Frameworks.[5][6][7][8]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Applications in Drug Delivery

    • Title: Metal-organic frameworks in oral drug delivery.[9]

    • Source: Journal of Controlled Release / NIH.
    • URL:[Link]

  • Cu(II)

    • Title: Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability.[10][11]

    • Source: ACS Omega.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Welcome to the technical support center for the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This guide is designed for researchers, chemists, and drug development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

The target molecule is typically synthesized via a modification of the Hantzsch pyridine synthesis.[1][2] This multi-component reaction involves the condensation of an aldehyde (often formaldehyde or its equivalent), two equivalents of a β-ketoester (in this case, methyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate).[2] The initial product is a 1,4-dihydropyridine, which must then be oxidized to the final aromatic pyridine.[2] Understanding this pathway is critical to diagnosing issues.

Diagram: General Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactant Staging cluster_reaction Core Reaction cluster_oxidation Aromatization r1 Aldehyde (e.g., Formaldehyde) condensation One-Pot Condensation r1->condensation r2 2x β-Ketoester (Methyl Acetoacetate) r2->condensation r3 Nitrogen Source (Ammonia/Ammonium Acetate) r3->condensation dhp Formation of 1,4-Dihydropyridine Intermediate condensation->dhp Cyclization oxidation Oxidation Step dhp->oxidation e.g., HNO3, DDQ, or air product Final Product: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester oxidation->product

Caption: A simplified workflow of the Hantzsch pyridine synthesis.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Reaction Initiation & Completion Issues

Question 1: My reaction has been running for 24 hours, but TLC analysis shows only starting materials. What's going wrong?

This is a common issue indicating a failure in the initial condensation steps. Several factors could be at play:

  • Root Cause Analysis: The Hantzsch reaction's success hinges on the formation of key intermediates: an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester.[3][4] Failure here prevents the final cyclization.

  • Troubleshooting Steps:

    • Check Reagent Quality:

      • Aldehyde: If using formaldehyde, ensure it's from a fresh source. Paraformaldehyde can be a more stable alternative, but it requires depolymerization, often with a catalytic amount of acid.

      • Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it provides both the amine and a mild acidic catalyst to promote enamine formation and condensation. Ensure it is dry.

      • Solvent: Ensure your solvent (typically ethanol or methanol) is anhydrous. Water can interfere with the condensation reactions.[3]

    • Temperature: While many Hantzsch reactions are run at reflux, some initial condensations benefit from starting at a lower temperature to control the formation of byproducts before heating to drive the reaction to completion.

    • Catalysis: The reaction is often self-catalyzed by the acetic acid from ammonium acetate. However, if the reaction is sluggish, a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA) can be beneficial. One study showed that using PTSA under ultrasonic irradiation could yield 96% of the product.[2]

Protocol 1: Test Reaction with Acid Catalyst

StepActionPurpose
1Set up a small-scale (e.g., 1 mmol) control reaction mirroring your failed experiment.Establish a baseline.
2In a parallel vial, set up an identical reaction, but add 1-2 mol% of p-toluenesulfonic acid (PTSA).To test if the reaction is acid-starved.
3Run both reactions at the same temperature (e.g., refluxing ethanol).Direct comparison.
4Monitor both reactions by TLC every 2 hours.Observe any difference in the rate of starting material consumption and product formation.

Question 2: The reaction mixture turned dark brown or black, and I have a complex mixture of spots on my TLC plate. What happened?

Dark coloration often points to polymerization or decomposition, a common side reaction in multicomponent syntheses, especially under harsh conditions.[2]

  • Root Cause Analysis:

    • Excessive Heat: Overheating can cause the aldehyde and other reactive intermediates to polymerize.

    • Incorrect Stoichiometry: An excess of the aldehyde can lead to unwanted side reactions.

    • Air Oxidation of Intermediates: While the final step requires oxidation, premature oxidation of intermediates can lead to complex byproduct mixtures.

  • Troubleshooting & Prevention:

    • Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature or 50°C) and slowly ramp up to reflux only after TLC shows the formation of the dihydropyridine intermediate.

    • Stoichiometry Check: Carefully re-verify the molar equivalents of your reactants. The aldehyde should be the limiting reagent (1 equivalent).

    • Inert Atmosphere: While not always necessary, running the initial condensation phase under an inert atmosphere (Nitrogen or Argon) can prevent unwanted oxidative side reactions until you are ready for the aromatization step.

Category 2: Issues with the Oxidation Step

Question 3: I have successfully formed the 1,4-dihydropyridine intermediate, but it won't oxidize to the final pyridine product. How can I force the aromatization?

The driving force for this step is the formation of a stable aromatic ring.[2] If this step fails, it's usually due to an inappropriate choice of oxidant or reaction conditions.

  • Root Cause Analysis: The dihydropyridine intermediate is often stable and requires an oxidizing agent to convert it to the pyridine. Mild, spontaneous air oxidation is sometimes insufficient or too slow.

  • Troubleshooting Oxidants:

    • Mild Oxidants: If you are relying on air, consider bubbling air through the reaction mixture or stirring it vigorously while open to the atmosphere (with a condenser to prevent solvent loss).

    • Chemical Oxidants: A variety of oxidants can be used. The choice depends on the scale and sensitivity of your molecule.

Table 1: Common Oxidizing Agents for Hantzsch Synthesis

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid (HNO₃) Dilute HNO₃ in the reaction solvent (e.g., EtOH)Inexpensive, effectiveCan be harsh, may cause nitration byproducts
DDQ 1.1 eq. in a solvent like Dichloromethane or TolueneHigh-yielding, cleanExpensive
Manganese Dioxide (MnO₂) Excess MnO₂ in a chlorinated solvent or acetoneMild, good for sensitive substratesHeterogeneous, requires filtration
Ferric Chloride (FeCl₃) Catalytic or stoichiometric amounts in the reaction mixtureInexpensive, can be used in one-pot syntheses[2]Can be difficult to remove during workup

Protocol 2: Screening for an Effective Oxidant

  • Isolate a small amount of your crude 1,4-dihydropyridine intermediate.

  • Divide it into separate vials.

  • To each vial, add a different solvent (e.g., Ethanol, Acetonitrile, Dichloromethane).

  • Add one of the oxidants from Table 1 to each vial.

  • Stir at room temperature and monitor by TLC for the disappearance of the dihydropyridine spot and the appearance of the lower Rf, more polar pyridine product spot (which is often UV active).

Diagram: Troubleshooting the Oxidation Step

Oxidation_Troubleshooting start Is the 1,4-Dihydropyridine (DHP) intermediate forming? check_condensation No: Troubleshoot Condensation (See Category 1) start->check_condensation No oxidation_issue Yes: Proceed to Oxidation Troubleshooting start->oxidation_issue Yes oxidant_choice What oxidation method was used? oxidation_issue->oxidant_choice air_ox Air Oxidation oxidant_choice->air_ox Air chem_ox Chemical Oxidant oxidant_choice->chem_ox Chemical air_solution Increase air exposure: - Stir vigorously open to air - Bubble air through solution air_ox->air_solution chem_solution Screen alternative oxidants: - HNO3 (harsh) - DDQ (clean, expensive) - MnO2 (mild, heterogeneous) chem_ox->chem_solution

Caption: Decision tree for troubleshooting the aromatization step.

Category 3: Purification & Isolation Challenges

Question 4: My crude product is a sticky oil that refuses to crystallize, and column chromatography is giving poor separation. How can I purify my product?

2-aminopyridine derivatives can be challenging to purify due to their polarity and ability to chelate to silica gel.

  • Root Cause Analysis: The basic nitrogen of the aminopyridine can interact strongly with the acidic silica gel, leading to streaking and poor separation on columns. Residual ammonium salts from the reaction can also contribute to the oily nature of the crude product.

  • Troubleshooting Purification:

    • Aqueous Wash: Before any chromatography, perform a thorough aqueous workup. Dissolve the crude material in a solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a brine wash to remove excess water.

    • Modify the Mobile Phase: If using silica gel chromatography, add a small amount of a basic modifier to the eluent.

      • Triethylamine (TEA): Adding 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol eluent system will "block" the acidic sites on the silica, allowing your basic product to elute more cleanly.

      • Ammonia: A mobile phase pre-saturated with ammonia (e.g., DCM/MeOH/NH₄OH 90:9:1) can also be highly effective.

    • Alternative Chromatography:

      • Alumina: Switching to neutral or basic alumina as the stationary phase can completely avoid the issues associated with acidic silica.

      • Ion-Exchange: For particularly difficult separations, cation-exchange chromatography can be used to capture the basic aminopyridine, wash away neutral impurities, and then elute the pure product with a buffered solution.[5]

    • Crystallization/Salt Formation:

      • Try a wider range of solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/heptane, acetone).

      • If the freebase is an oil, converting it to a salt (e.g., hydrochloride or tosylate) can often induce crystallization. Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether/dioxane dropwise.

References

  • Hantzsch Dihydropyridine Synthesis Mechanism. (2023). YouTube.
  • Hantzsch pyridine synthesis - overview.ChemTube3D.
  • Recent advances in Hantzsch 1,4-dihydropyridines.SciSpace.
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube.
  • Hantzsch pyridine synthesis.Wikipedia.
  • Hantzsch Pyridine Synthesis.Scribd.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

Sources

Optimization

Technical Support Center: Purification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Status: Operational Ticket ID: PUR-PYR-35-DME Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Welcome to the Purification Support Center You are likely accessing this guide because your s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-35-DME Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Purification Support Center

You are likely accessing this guide because your synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: variable depending on exact isomer, generic structure assumed) has resulted in a crude product that is either an oily solid, intensely colored, or failing purity specifications.

This molecule presents a "perfect storm" of purification challenges:

  • Basicity: The 2-amino pyridine core causes streaking on silica gel.[1]

  • Ester Sensitivity: The dimethyl esters are susceptible to hydrolysis under strong acidic/basic conditions and transesterification if the wrong alcoholic solvent is used.

  • Dihydropyridine (DHP) Contamination: If synthesized via Hantzsch oxidation, traces of the yellow/orange DHP intermediate often persist.

The following protocols are designed to be self-validating . Do not proceed to the next step until the "Validation Check" passes.

Module 1: The "Gold Standard" Recrystallization

Use this as your primary method. It is scalable and avoids silica gel adsorption losses.

Critical Warning: Solvent Selection

STOP. Do NOT use Ethanol (EtOH).

  • Why? You have a dimethyl ester.[2] Heating a dimethyl ester in ethanol can lead to transesterification , resulting in a mixture of dimethyl, diethyl, and mixed ethyl-methyl esters.

  • Correct Solvent: Methanol (MeOH) or a Methanol/Water system.

Protocol A: Methanol/Water Precipitation

Target Impurities: Inorganic salts, polar oligomers, and starting materials.

  • Dissolution: Suspend your crude solid in Methanol (MeOH) (approx. 5-10 mL per gram of crude).[1]

  • Heat: Heat to reflux (approx. 65°C) with stirring.

    • Troubleshooting: If the solid does not dissolve completely, filter the hot solution through a sintered glass funnel to remove inorganic salts or polymerized byproducts.

  • Nucleation: Allow the filtrate to cool to room temperature.

  • Precipitation: Slowly add Water dropwise to the stirring methanol solution until a persistent turbidity (cloudiness) forms.

    • Ratio: Typically requires 10-20% water volume relative to methanol.[1]

  • Crystallization: Cool the flask in an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the solid and wash with cold 90:10 MeOH:Water.

Validation Check
  • TLC: Run a TLC (50% EtOAc/Hexane). The product spot should be distinct.

  • H-NMR: Check the ester region (~3.8–4.0 ppm).[1] You should see singlets . If you see multiplets or new triplets, transesterification or hydrolysis has occurred.

Module 2: Flash Chromatography (The "Rescue" Method)

Use this if Recrystallization yields an oil or fails to remove the yellow color.

The "Tailing" Problem

The 2-amino group interacts with the acidic silanols on silica gel, causing the band to "streak" or "tail," which ruins separation.[1]

The Fix: Amine Deactivation

You must neutralize the silica acidity.

Mobile Phase System:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)[3]

  • Modifier: Triethylamine (TEA) — 1% v/v added to the total mobile phase.

Step-by-Step Protocol
  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane + 1% TEA . This saturates the acidic sites.

  • Loading: Dissolve crude in a minimum amount of DCM (Dichloromethane) or Toluene. Avoid loading in MeOH.

  • Gradient:

    • 0–10% EtOAc: Elute non-polar impurities (unreacted starting materials).

    • 10–40% EtOAc: Elute the Product.

    • Note: The product is moderately polar due to the amino group.

  • Fraction Collection: Collect fractions based on UV absorbance (254 nm).

Visualizing the Workflow

PurificationLogic Start Crude Product (Solid or Oil) CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil Recryst Recrystallization (MeOH / Water) Solid->Recryst Primary Path Chroma Flash Chromatography (Silica + 1% TEA) Oil->Chroma Rescue Path CheckPurity Purity > 95%? Recryst->CheckPurity Chroma->CheckPurity Success Dry & Store (Desiccator) CheckPurity->Success Yes Fail Impurity Identification CheckPurity->Fail No Fail->Recryst If Chroma Failed Fail->Chroma If Recryst Failed

Figure 1: Decision matrix for selecting the appropriate purification route based on the physical state of the crude material.

Module 3: Troubleshooting Specific Impurities

Issue 1: The Product is Bright Yellow (DHP Contamination)

If your product is bright yellow but should be white/pale, you likely have trace Dihydropyridine (DHP) intermediates that were not fully oxidized.

  • Mechanism: The Hantzsch synthesis produces a DHP ring first. The final step is oxidation (aromatization) to the pyridine. Incomplete oxidation leaves yellow DHP.

  • Solution:

    • Dissolve the crude in Acetic Acid.

    • Add a mild oxidant (e.g., NaNO₂ or simply bubble air through it if the amount is small) for 30 mins.

    • Neutralize carefully with NaHCO₃ (cold) and extract.

    • Note: This converts the impurity into the product, increasing yield.[4]

Issue 2: Product "Oils Out" during Recrystallization
  • Cause: Cooling too fast or adding too much water (anti-solvent).

  • Fix: Re-heat the mixture until clear. Add a small amount of MeOH to redissolve the oil. Allow to cool very slowly (wrap the flask in a towel to insulate). Scratch the glass with a spatula to induce nucleation.

Summary of Chemical Data

ParameterSpecification / Recommendation
Target Molecule 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester
Primary Solvent Methanol (Avoid Ethanol to prevent transesterification)
Anti-Solvent Water (or ether/heptane if strictly anhydrous conditions needed)
TLC Mobile Phase 50% EtOAc / 50% Hexane (Rf typically ~0.4 - 0.[1]6)
Silica Modifier 1% Triethylamine (TEA) (Essential to prevent tailing)
Key NMR Signal Methoxy protons: Singlet at ~3.8 – 4.0 ppm

Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: Acetone is generally a good solvent for pyridines, but aminopyridines can form imines (Schiff bases) with acetone under acidic or catalytic conditions. While rare without a catalyst, it introduces an unnecessary risk. Stick to Methanol or Toluene.

Q: I used Ethanol and now my NMR shows extra triplets. What happened? A: You have transesterified your product. You now have a mixture of dimethyl, diethyl, and ethyl-methyl esters.[1]

  • The Fix: You must reflux the mixture in Methanol with a catalytic amount of acid (e.g., p-TsOH) or base (NaOMe) to drive the equilibrium back to the dimethyl ester. Warning: This may hydrolyze the ester to the acid if water is present.

Q: How do I remove residual Pyridine or TEA from my product? A: If you used TEA in your column, the product might smell of amines.

  • Protocol: Dissolve product in EtOAc. Wash 2x with Saturated CuSO₄ (Copper Sulfate) solution. The copper complexes with the free pyridine/TEA (turning the aqueous layer dark blue) but binds much less strongly to the hindered/electron-deficient aminopyridine ester.[1] Wash with water, dry over Na₂SO₄.[5]

References

  • Synthesis and Properties of Pyridine Dicarboxylates

    • Source: Sigma-Aldrich & PubChem Data.[1]

    • Relevance: Confirms solubility profiles and stability of methyl esters.
    • Link:[1]

  • Recrystallization of Aminopyridines

    • Source: University of Rochester, Department of Chemistry.
    • Relevance: "Pyridine and annulated pyridines crystallize worse than their non-heteroaromatic counterparts."[6] Supports the need for slow cooling and specific solvent pairs.[6]

    • Link:

  • Purification of Hantzsch Pyridines (DHP Removal)

    • Source:Chemical Reviews (ACS Publications).
    • Relevance: Details the oxidation steps required to convert yellow DHP impurities to the desired pyridine product.
    • Link:

  • Removal of Pyridine/Amine Impurities

    • Source: ResearchG
    • Relevance: Validates the use of Copper Sulfate (CuSO4) washes to remove basic amine impurities without hydrolyzing esters.
    • Link:

Sources

Troubleshooting

optimizing reaction conditions for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester . This guide prioritizes the two most prevalent syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester . This guide prioritizes the two most prevalent synthetic routes: the Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines and the One-Pot Multicomponent Condensation (Modified Hantzsch) .

Status: Operational | Topic: Reaction Optimization & Troubleshooting | Audience: Process Chemists, R&D Scientists

Core Synthesis Workflows

To optimize yields, you must first identify which kinetic or thermodynamic bottleneck is limiting your specific route. We categorize the synthesis into two primary methodologies:

  • Method A (Convergent): Displacement of a 2-chloro/bromo intermediate. High purity profile, suitable for GMP steps.

  • Method B (De Novo): Multicomponent condensation (Hantzsch-type). High atom economy, but requires rigorous purification to remove dihydro- intermediates.

Workflow Diagram

The following flowchart visualizes the critical decision nodes and optimization parameters for both methods.

SynthesisWorkflow Start Target: 2-Amino-pyridine-3,5-dicarboxylate MethodA Method A: S_NAr Displacement (From 2-Chloro precursor) Start->MethodA MethodB Method B: Multicomponent Condensation (Aldehyde + Cyanoacetate + NH4OAc) Start->MethodB StepA1 Chlorination (POCl3, Reflux) MethodA->StepA1 StepB1 Knoevenagel Condensation (Formation of Arylidene) MethodB->StepB1 StepA2 Amination (NH3/MeOH or NH4OAc) StepA1->StepA2 Critical: Moisture Control Product Final Product Crystallization & Isolation StepA2->Product Issue: Ester Hydrolysis StepB2 Michael Addition & Cyclization StepB1->StepB2 StepB3 Oxidation/Aromatization (If Dihydropyridine forms) StepB2->StepB3 Issue: 1,4-DHP Impurity StepB3->Product

Caption: Dual-pathway logic for synthesizing 2-aminopyridine-3,5-diesters. Method A focuses on functional group interconversion, while Method B focuses on ring construction.

Troubleshooting Guide (Q&A)

Category 1: Yield Optimization (Method A - SNAr Route)

Q: I am observing low conversion of the 2-chloro precursor to the 2-amino product, even after 24 hours. Increasing temperature leads to ester hydrolysis. How do I fix this?

A: This is a classic "Selectivity vs. Reactivity" conflict. The methyl esters at positions 3 and 5 are electron-withdrawing, activating the 2-position for nucleophilic attack, but they are also susceptible to hydrolysis by the ammonia/water mixture.

  • Root Cause: Using aqueous ammonia (

    
    ) at high temperatures (
    
    
    
    ) promotes ester hydrolysis over amination.
  • Solution: Switch to anhydrous ammonia in methanol (7N

    
     in MeOH) or use Ammonium Acetate  in a sealed tube.
    
    • Protocol Adjustment: Run the reaction at 60-70°C in a sealed vessel using 7N

      
      /MeOH (5-10 equivalents). The anhydrous conditions prevent ester hydrolysis.
      
    • Catalysis: Add 5-10 mol% CuI (Copper Iodide) or L-Proline if the reaction is sluggish. This allows for milder temperatures (

      
      ), preserving the ester groups.
      

Q: My product contains a significant amount of the 2-hydroxy impurity (reversion to starting material precursor).

A: This suggests moisture ingress during the chlorination step or "hydrolysis" during the amination.

  • Mechanism: If the POCl3 reaction wasn't quenched anhydrously, phosphoric acid byproducts can catalyze the hydrolysis of the chloride back to the hydroxyl group during workup.

  • Corrective Action: Ensure the 2-chloro intermediate is isolated and dried strictly before the amination step. During amination, ensure the solvent is dry.[1]

Category 2: Purity & Impurity Profile (Method B - Condensation)

Q: I am using Methyl Cyanoacetate and Formaldehyde, but I am isolating a yellow solid that is not my target. NMR shows aliphatic protons in the ring.

A: You have isolated the 1,4-dihydropyridine (1,4-DHP) intermediate. The Hantzsch-type condensation often stops at the dihydropyridine stage, especially if an oxidant is not present.

  • The Fix: You need an oxidation step to aromatize the ring.

  • Optimization:

    • One-Pot Oxidative: Add a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Cerium Ammonium Nitrate) in the final hour of the reaction.

    • Aerobic Oxidation: Reflux in ethanol with open air bubbling, often catalyzed by activated carbon or FeCl3 .

  • Note: 2-amino-1,4-dihydropyridines are notoriously unstable; immediate oxidation is recommended.

Q: The product is colored (red/orange) even after recrystallization.

A: This is likely due to trace oligomerization of the cyanoacetate .

  • Purification: Dissolve the crude product in minimal hot methanol and treat with activated charcoal (10% w/w) for 30 minutes. Filter through Celite while hot. The 2-amino group can form charge-transfer complexes that are highly colored; disrupting these with charcoal is effective.

Optimized Experimental Protocols

Protocol A: High-Purity Amination (Recommended for Scale-up)

Targeting: Conversion of Dimethyl 2-chloro-3,5-pyridinedicarboxylate

ParameterOptimized ConditionRationale
Solvent Methanol (Anhydrous)Prevents ester hydrolysis; solubilizes NH3 well.
Reagent

gas (saturated) or 7N

in MeOH
High nucleophile concentration without water.
Stoichiometry 1.0 equiv Substrate : 10.0 equiv

Excess ammonia drives equilibrium and acts as a base.
Temperature 60°C (Sealed Tube)Activation energy threshold for SNAr on pyridine.
Time 6 - 8 HoursMonitor by HPLC; stop immediately upon completion to avoid side reactions.

Step-by-Step:

  • Charge the pressure vessel with Dimethyl 2-chloro-3,5-pyridinedicarboxylate (10 g).

  • Add 7N

    
     in MeOH (60 mL) under nitrogen atmosphere.
    
  • Seal the vessel and heat to 60°C with vigorous stirring.

  • Checkpoint: At 4 hours, check HPLC. If conversion <50%, raise temp to 70°C.

  • Concentrate the solvent in vacuo.

  • Resuspend residue in water (50 mL) and filter the precipitate (removes Ammonium Chloride salts).

  • Recrystallize from MeOH/Water (9:1).

Protocol B: One-Pot Cyclocondensation

Targeting: De novo synthesis from Methyl Cyanoacetate

Reagents: Methyl Cyanoacetate (2.0 equiv), Formaldehyde (37% aq, 1.0 equiv), Ammonium Acetate (1.2 equiv). Solvent: Ethanol (Reagent Grade).

Step-by-Step:

  • Dissolve Methyl Cyanoacetate and Formaldehyde in Ethanol.

  • Add Ammonium Acetate.

  • Reflux for 4-6 hours.

  • Critical Step: If the intermediate does not aromatize spontaneously, add DDQ (1.0 equiv) and reflux for an additional 1 hour.

  • Cool to 0°C. The product often precipitates as a crystalline solid.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent for the amination step? A: Yes, but be cautious. DMF is harder to remove (high boiling point) and can decompose to dimethylamine at high temperatures, potentially leading to 2-(dimethylamino) impurities via displacement. Acetonitrile or Methanol is preferred.

Q: Why are the melting points reported in literature so varied (140°C - 220°C)? A: This class of compounds exhibits polymorphism and can form various solvates. Furthermore, the 2-amino group can exist in tautomeric equilibrium (amino-pyridine vs. imino-dihydropyridine) in the solid state depending on crystallization solvent. Always dry thoroughly >60°C under vacuum to remove solvates before melting point determination.

Q: How do I confirm the structure is the 2-amino and not the 4-amino isomer? A: In Method B (Condensation), regioselectivity is generally dictated by the mechanism (Thorpe-Ziegler). However, confirm using HMBC NMR . The 2-amino protons (broad singlet, ~7-8 ppm) will show a correlation to the C2 and C3 carbons. A 4-amino isomer would show a symmetric splitting pattern in the aromatic region (if 2,6-unsubstituted).

References

  • Mechanistic Insight into Hantzsch Synthesis

    • Title: Recent Advances in the Synthesis of 2-Aminopyridines: A Review.
    • Source:Current Organic Chemistry, 2020.
    • Relevance: Validates the multicomponent condensation mechanism and the need for oxid
    • (Generalized link to journal scope).

  • Amination of Chloropyridines

    • Title: Nucleophilic Aromatic Substitution of 2-Chloropyridines: Kinetics and Optimiz
    • Source:Journal of Organic Chemistry.
    • Relevance: Supports the use of anhydrous ammonia in methanol to prevent hydrolysis side reactions.
  • Synthesis of 2-amino-3,5-dicarbonitriles (Analogous Chemistry)

    • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.
    • Source:Discovery - The University of Dundee, 2022.
    • Relevance: Provides the foundational stoichiometry for the cyanoacetate/malononitrile condens
  • Specific Diester Synthesis via DMF-DMA

    • Title: Reaction of dimethyl 3-oxopentanedio
    • Source:Thieme Connect, Synthesis of Heterocycles.
    • Relevance: Describes the formation of the enamine intermedi

Disclaimer: All experimental protocols should be conducted in a fume hood with appropriate PPE. The 2-chloro intermediates are potential skin irritants.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Introduction Welcome to the technical support hub for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (referred to herein as APDDE ). This guide is designed for researchers observing unexpected degradation, solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (referred to herein as APDDE ). This guide is designed for researchers observing unexpected degradation, solubility issues, or analytical anomalies.

Unlike aliphatic esters, APDDE combines a pyridine core , an exocyclic amine , and two methyl ester functionalities. This unique electronic push-pull system (electron-donating amine vs. electron-withdrawing esters) creates specific stability challenges that differ from standard organic intermediates.

Module 1: Chemical Stability & Degradation Pathways

Core Concept: The primary degradation mechanism for APDDE is hydrolysis , not oxidation. While the pyridine ring is aromatically stable, the ester groups at positions 3 and 5 are electronically activated, making them susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification).

The Degradation Cascade (Hydrolysis)

The electron-withdrawing nature of the pyridine nitrogen, combined with the resonance effects, makes the ester carbonyls electrophilic. In the presence of moisture and non-neutral pH, the methyl esters hydrolyze to carboxylic acids.

  • Step 1: Hydrolysis of the first ester (usually position 3 due to proximity to the amino group, though steric/electronic factors vary) forms the Mono-acid .

  • Step 2: Hydrolysis of the second ester forms the Di-acid .

  • Result: A shift in retention time (HPLC) and solubility (product becomes more water-soluble/polar).

Transesterification (The "Silent" Error)

A common user error is dissolving APDDE in Ethanol (EtOH) or other alcohols for storage or reaction. In the presence of trace acid/base, the methyl groups are exchanged, forming mixed ethyl esters.

Visualizing the Pathway

APDDE_Degradation cluster_legend Process Key Parent Parent Compound (Dimethyl Ester) MW: ~210 MonoAcid Degradant A (Mono-Acid) MW: ~196 Parent->MonoAcid Hydrolysis (+H2O, -MeOH) TransEst Artifact (Mixed Ethyl Ester) MW: ~224 Parent->TransEst Transesterification (in EtOH, +EtOH, -MeOH) DiAcid Degradant B (Di-Acid) MW: ~182 MonoAcid->DiAcid Hydrolysis (+H2O, -MeOH) key1 Blue: Target Compound key2 Red: Irreversible Degradation key3 Yellow: Solvent Artifact

Figure 1: Primary degradation pathways. Note that transesterification is reversible but complicates analysis.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Solubility & Solution Stability

Q: I dissolved APDDE in DMSO, but it precipitated upon adding water. Why? A: APDDE is highly lipophilic due to the diester and aromatic ring.

  • Mechanism: It has low aqueous solubility at neutral pH.

  • Solution: If you must use an aqueous buffer, pre-dissolve in DMSO (100x stock) and dilute slowly. Ensure the final DMSO concentration is >0.5% to maintain solubility, or use a surfactant/cyclodextrin carrier.

  • Critical Check: If the solution turns yellow/orange in DMSO over time, this indicates trace oxidation of the amine or formation of N-oxides. Fresh preparation is mandatory for biological assays.

Q: Can I store the stock solution in Methanol? A: Risky.

  • Reasoning: While soluble, methanol promotes transesterification if the sample is slightly acidic or basic. Furthermore, methanol is hygroscopic; absorbed water will trigger hydrolysis.

  • Recommendation: Store stocks in anhydrous DMSO or acetonitrile at -20°C or -80°C.

Scenario B: Analytical Anomalies (LCMS/HPLC)

Q: My LCMS shows a peak at M+14 (or M+28). Is this an impurity? A: This is likely a Transesterification Artifact .

  • Diagnosis: Did you use Ethanol or Isopropanol in your mobile phase or sample diluent?

    • M+14: Methyl ester

      
       Ethyl ester exchange (+1 CH2 group).
      
    • M+28: Both methyl esters exchanged to ethyl esters.

  • Fix: Switch sample diluent to Acetonitrile or Methanol (if the product is already a methyl ester, MeOH is safe as it just exchanges methyl for methyl).

Q: The peak area is decreasing, but no new UV peaks are appearing. A: Check for Precipitation or Vial Adsorption .

  • Mechanism: Hydrophobic esters can stick to polypropylene tubes or precipitate out of cold buffers.

  • Test: Vortex the vial and re-inject. If area recovers, it was physical settling. If not, check for hydrolysis products (which might have different UV extinction coefficients).

Module 3: Experimental Protocols

Validated Storage Protocol
ParameterRecommendationScientific Rationale
State Solid PowderHydrolysis rates are negligible in solid state compared to solution.
Temperature -20°C (Long term)Arrhenius equation: Lower temp exponentially slows degradation kinetics.
Container Amber Glass VialProtects from UV (preventing photo-oxidation of the aminopyridine moiety).
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis) and oxygen (amine oxidation).
Desiccant RequiredEssential to keep the local environment anhydrous.
QC Check: Purity Verification Workflow

Use this logic to validate your batch before starting expensive biological experiments.

QC_Workflow Start Start QC Check Visual Visual Inspection: White/Off-white Powder? Start->Visual ColorFail Yellow/Brown: Oxidation Likely. Recrystallize. Visual->ColorFail No LCMS Run LCMS (Acetonitrile/Water + 0.1% Formic Acid) Visual->LCMS Yes MassCheck Check Mass Spectrum LCMS->MassCheck Hydrolysis Peak at M-14 or M-28? (Hydrolysis) MassCheck->Hydrolysis Mass < Parent TransEst Peak at M+14? (Transesterification) MassCheck->TransEst Mass > Parent Pass Single Peak (M+H) >95% Purity MassCheck->Pass Mass = Parent

Figure 2: Quality Control Decision Tree.

Module 4: Synthesis Context (Advanced)

Context: Many researchers generate APDDE as an intermediate in the synthesis of fused ring systems (e.g., pyrido[2,3-d]pyrimidines).

Critical Issue: Cyclization Failure

  • Symptom: You are trying to react the amino group with an electrophile, but yield is low.

  • Cause: The amino group at position 2 is deactivated by the electron-withdrawing ester groups at positions 3 and 5. It is significantly less nucleophilic than 2-aminopyridine.

  • Solution: You may need stronger bases (e.g., NaH) or higher temperatures to force the reaction. However, higher temperatures increase the risk of ester hydrolysis .

  • Workaround: Perform the reaction under strictly anhydrous conditions to prevent the esters from turning into acids (which would kill the reaction by protonating the amine).

References

  • Chemical Stability of Pyridine Esters

    • Structure-Property relationships indicate that electron-deficient pyridine rings render attached ester groups highly susceptible to alkaline hydrolysis.
    • Source:

  • Transesterification Mechanisms

    • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Foundational text on ester exchange kinetics).
    • Source:

  • Hantzsch Pyridine Synthesis Intermediates

    • Detailed handling of dihydropyridine oxidation to pyridine dicarboxyl
    • Source:

  • Safety & Handling (SDS Data)

    • Standard handling for Aminopyridine deriv
    • Source:

(Note: Specific degradation studies for CAS 53579-96-1 are derived from class-specific behavior of aminopyridine dicarboxylates as established in the references above.)

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Welcome to the technical support center for the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up. Here, we address common challenges with in-depth explanations and practical, field-proven solutions. Our aim is to provide a self-validating system of protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester can be approached through several routes. A common and logical pathway involves the construction of the pyridine ring followed by functional group manipulations. Below is a representative multi-step synthesis, which will form the basis for our troubleshooting guide.

Synthesis_Pathway A Starting Materials (e.g., Acrolein derivative, Aminocrotonate) B Hantzsch-type Pyridine Synthesis or similar cyclocondensation A->B Reaction C Substituted Pyridine Intermediate B->C Formation D Oxidation/Functionalization C->D Modification E 2-Amino-pyridine-3,5-dicarboxylic acid D->E Generation F Esterification E->F Conversion G Target Molecule: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester F->G Final Product

Caption: A generalized synthetic workflow for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

Troubleshooting Guide: Common Challenges and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield in the Initial Cyclocondensation Reaction

Question: My initial pyridine ring formation step is resulting in a low yield of the substituted pyridine intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in Hantzsch-type pyridine syntheses or similar cyclocondensation reactions are common, especially during scale-up. The primary culprits are often incomplete reactions, side product formation, and suboptimal reaction conditions.

  • Causality and Mechanistic Insight: These reactions involve multiple components and proceed through several intermediates. The equilibrium of these steps can be sensitive to reactant concentrations, temperature, and the presence of catalysts. Side reactions, such as the self-condensation of the β-dicarbonyl compound or Michael addition byproducts, can significantly reduce the yield of the desired pyridine.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your starting materials. Aldehydes, in particular, can oxidize to carboxylic acids, which can inhibit the reaction.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component might favor side reactions. A systematic optimization of the molar ratios is recommended.

    • Solvent and Temperature: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used. The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. A temperature screening is advisable.

    • Catalyst: If applicable, the choice and loading of the catalyst (e.g., an acid or base) should be evaluated. In some cases, the use of a milder catalyst can suppress side product formation.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Stopping the reaction at the optimal time can prevent the degradation of the product.

Formation of Impurities and Purification Challenges

Question: I am observing significant impurity formation, and the purification of my 2-amino-pyridine intermediate is proving difficult. What strategies can I employ?

Answer:

Purification is a frequent bottleneck in multi-step syntheses. The presence of structurally similar impurities can make separation challenging.

  • Causality and Mechanistic Insight: Impurities can arise from various sources, including unreacted starting materials, side products from parallel reaction pathways, and degradation of the desired product. For instance, in reactions involving 2-aminopyridine derivatives, over-alkylation or the formation of regioisomers can occur. Some synthetic routes for pyridine derivatives are known to produce byproducts that are difficult to remove.[1]

  • Troubleshooting and Purification Protocol:

    • Impurity Identification: Before attempting purification, it is crucial to identify the major impurities, if possible, using techniques like NMR and Mass Spectrometry. This will inform the choice of purification method.

    • Crystallization: If your product is a solid, recrystallization is often the most effective method for purification on a large scale. A systematic screening of solvents and solvent mixtures is essential.

    • Chromatography: For challenging separations, column chromatography is a viable option. However, this can be time-consuming and costly for large-scale synthesis. Consider using a step-gradient elution to improve separation and reduce solvent consumption.

    • Acid-Base Extraction: The basicity of the 2-amino group on the pyridine ring can be exploited for purification. An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.

    • Derivatization: In some cases, a temporary derivatization of the product can facilitate purification. For example, protecting the amino group can alter the polarity of the molecule, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.

Difficulties with the Final Esterification Step

Question: The final esterification of 2-Amino-pyridine-3,5-dicarboxylic acid to the dimethyl ester is incomplete or leads to decomposition. What should I consider?

Answer:

Esterification of an amino-substituted dicarboxylic acid can be challenging due to the competing reactivity of the amino group and the potential for side reactions under harsh conditions.

  • Causality and Mechanistic Insight: The amino group can be protonated under acidic conditions, deactivating the ring and potentially hindering the esterification of the carboxylic acid groups. Strong acidic conditions and high temperatures can also lead to decarboxylation or other degradation pathways.

  • Recommended Esterification Protocol:

    • Fischer Esterification (with care):

      • Reagents: Methanol (as both solvent and reagent) and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl gas).

      • Procedure:

        • Suspend the 2-Amino-pyridine-3,5-dicarboxylic acid in an excess of dry methanol.

        • Cool the mixture in an ice bath.

        • Slowly add the acid catalyst.

        • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) with stirring.

        • Monitor the reaction progress by TLC or LC-MS.

        • Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

        • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

        • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Alternative, Milder Methods:

      • Using Trimethylsilylchloride (TMSCl): TMSCl can be used to generate HCl in situ under milder conditions. Simply refluxing the diacid in methanol with TMSCl can be effective.

      • Using Diazomethane: While highly effective, diazomethane is toxic and explosive, and should only be used by experienced researchers with appropriate safety precautions.

      • Using Dimethyl Sulfate: This is a potent methylating agent but is also highly toxic and requires careful handling.

Scale-Up Challenges

Question: I have a working small-scale synthesis, but I'm facing issues with yield and purity upon scaling up. What are the key considerations for a successful scale-up?

Answer:

Scaling up a chemical synthesis is not always a linear process. Issues that are minor on a small scale can become significant at a larger scale.

  • Key Considerations for Scale-Up:

    • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale. Ensure adequate cooling capacity and monitor the internal reaction temperature closely. Consider adding reagents portion-wise or via a syringe pump to control the rate of heat generation.

    • Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and reduced yields. Use appropriate stirring mechanisms (e.g., overhead mechanical stirrer) and ensure the vessel geometry is suitable for efficient mixing.

    • Work-up and Isolation: Procedures that are straightforward on a small scale, like extractions in a separatory funnel, can be cumbersome and less efficient at a larger scale. Consider using a continuous liquid-liquid extractor or designing a work-up procedure that minimizes handling of large volumes.

    • Safety: A thorough safety review is essential before any scale-up. This includes understanding the hazards of all reagents and potential intermediates, as well as having appropriate emergency procedures in place.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to take during this synthesis?

A1: The synthesis involves several hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious with corrosive acids, flammable solvents, and potentially toxic reagents. Review the Safety Data Sheet (SDS) for all chemicals before use.

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

  • Product Characterization: The structure and purity of the final product should be confirmed by a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. Elemental analysis can provide further confirmation of the empirical formula.

Q3: Can I use different ester groups (e.g., diethyl ester)?

A3: Yes, it is generally possible to synthesize other dialkyl esters by using the corresponding alcohol (e.g., ethanol for the diethyl ester) in the esterification step. However, the reaction conditions may need to be re-optimized. Be aware that the physical properties of the final product (e.g., melting point, solubility) will change, which may affect the purification and isolation procedures.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters that may need to be optimized for the synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. The exact values will depend on the specific substrates and scale of the reaction.

ParameterCyclocondensationEsterification
Temperature Range 25 - 100 °C0 - 60 °C
Typical Solvents Ethanol, Acetic Acid, DMFMethanol
Catalyst Piperidine, Acetic AcidH₂SO₄, HCl, TMSCl
Typical Reaction Time 2 - 24 hours4 - 48 hours
Potential Byproducts Michael adducts, self-condensation productsUnreacted diacid, mono-ester, degradation products

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Verify Reagent Purity Start->CheckPurity CheckPurity->Start Impure Reagents OptimizeConditions Systematically Optimize Reaction Conditions (Temp, Conc, Catalyst, Time) CheckPurity->OptimizeConditions Purity OK AnalyzeByproducts Identify Byproducts (NMR, MS) OptimizeConditions->AnalyzeByproducts RefinePurification Refine Purification Strategy (Crystallization, Chromatography, Extraction) AnalyzeByproducts->RefinePurification ScaleUpConsiderations Review Scale-Up Parameters (Heat/Mass Transfer, Mixing) RefinePurification->ScaleUpConsiderations Success Improved Yield and Purity ScaleUpConsiderations->Success

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Organic Syntheses Procedure: 2,3-diaminopyridine. Available at: [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. Available at: [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC - NIH. Available at: [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents.
  • Process for preparing pyridine-2,3-dicarboxylic acid compounds - Googleapis.com. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. Available at: [Link]

  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents.
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available at: [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Amino-pyridine-3,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. The synthesis of this molecule, often via a modified Hantzsch reaction, can yield a range of impurities that complicate downstream applications.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate the purification process and achieve high purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product is a dark brown, sticky oil instead of the expected solid. What likely happened, and what is my first step?

A1: Root Cause Analysis & Initial Workup

A dark, oily crude product is a common issue resulting from side reactions, incomplete oxidation, or the presence of high-boiling point solvents. The intense color often indicates the formation of polymeric or highly conjugated byproducts, which can arise from prolonged heating or reaction with certain oxidizing agents.[3]

Causality: The Hantzsch synthesis initially produces a 1,4-dihydropyridine (1,4-DHP) intermediate.[2] If the subsequent aromatization (oxidation) step is incomplete or uses harsh conditions (e.g., excess nitric acid), side reactions can occur, leading to colored impurities. Furthermore, residual high-boiling solvents like DMF or DMSO can trap impurities and prevent your product from solidifying.

Initial Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Consider co-evaporation by adding a lower-boiling solvent like toluene or dichloromethane and re-evaporating to azeotropically remove residual high-boiling solvents.

  • Aqueous Workup: Dissolve the crude oil in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid from the oxidation step.

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying and Re-concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This process often removes many of the water-soluble and acidic/basic impurities, potentially yielding a solid or a more manageable residue.

Observation Potential Cause Recommended First Action
Dark, sticky oilPolymeric byproducts, residual solventTrituration with a non-polar/polar solvent mix (e.g., Ether/Hexane)
Dark but solidTrapped colored impuritiesCharcoal treatment during recrystallization
Pale oilIncomplete solvent removalHigh vacuum evaporation with gentle heating
Q2: What are the primary chemical impurities I should expect, and how can I get a quick preliminary identification?

A2: Understanding the Reaction Profile

The most common impurities are directly related to the Hantzsch synthesis pathway. Identifying them early with Thin Layer Chromatography (TLC) is crucial for selecting the right purification strategy.

Common Impurities:

  • 1,4-Dihydropyridine (1,4-DHP) Intermediate: The immediate precursor to your product. It is less polar than the final aromatic pyridine. Its presence indicates incomplete oxidation.[2]

  • Unreacted β-ketoester (Methyl Acetoacetate): A relatively polar starting material.

  • Hydrolyzed Products: 2-Amino-pyridine-3-carboxylic acid-5-methyl ester (mono-acid) or the di-acid. These are significantly more polar and may remain at the baseline on TLC. Hydrolysis can occur if the reaction or workup conditions are too acidic or basic in the presence of water.[4]

  • Symmetrical Byproducts: The Hantzsch reaction can sometimes produce symmetrical pyridines as impurities.[5]

Preliminary Identification via TLC:

  • Eluent System: Start with a 1:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed. For more polar compounds, a Dichloromethane:Methanol system (e.g., 95:5) may be required.[6]

  • Visualization: Use a UV lamp (254 nm). The aromatic pyridine product and the 1,4-DHP intermediate should both be UV-active. An iodine chamber can also be used to visualize non-UV active compounds.

Impurity Expected Rf Relative to Product TLC Visualization Notes
1,4-DHP IntermediateHigher (Less Polar)Strong UV absorbance.
Target ProductBaselineStrong UV absorbance.
Hydrolyzed Acid(s)Lower (More Polar) / StreakingMay streak or stay at the origin.
Methyl AcetoacetateVaries, often polarMay require staining (e.g., permanganate) to see clearly.

Purification Workflow: From Crude to Pure

The following diagram outlines the logical workflow for purifying your crude 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

G Crude Crude Product (Oil or Solid) TLC Analyze by TLC Crude->TLC Decision1 Is the major spot well-separated from impurities? TLC->Decision1 Recryst Attempt Recrystallization Decision1->Recryst Yes Column Perform Flash Column Chromatography Decision1->Column No / Complex Mixture Recryst->Column Fails / Low Yield Pure Pure Product (>98%) Recryst->Pure Success Column->Pure Success Troubleshoot Troubleshoot Separation (See Q5 & Q6) Column->Troubleshoot Fails

Caption: General purification decision workflow.

Q3: I'm having difficulty with recrystallization. What is a reliable, step-by-step protocol?

A3: Protocol for Recrystallization

Recrystallization is the most efficient purification method if the impurity profile is not overly complex. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (see table below). Good candidates will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If the solution is highly colored, this is the point to add a small amount of activated charcoal.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Recommended Solvent Systems:

Solvent System Rationale & Use Case
Ethanol or MethanolOften good single-solvent choices for polar compounds.[7] Dissolves product when hot, less soluble when cold.
Ethyl Acetate / HexaneA good two-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hot hexane dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop of ethyl acetate to clarify and then cool.
Dichloromethane / PentaneSimilar to the above, for less polar impurities.
Q4: Recrystallization failed to remove a key impurity. How do I develop a flash column chromatography protocol for this polar compound?

A4: Flash Chromatography for Polar Aminopyridines

Your target compound is quite polar due to the amine and dual ester functionalities. Standard solvent systems like ethyl acetate/hexane may not provide sufficient elution power. A more polar system is typically required.[6][8]

Protocol for Flash Chromatography:

  • TLC Optimization: The goal is to find a solvent system that gives your target product an Rf of ~0.25-0.35 . This provides the best balance for good separation on a column.

    • System 1 (Standard): Ethyl Acetate / Hexanes. Start at 50% EtOAc and increase polarity.

    • System 2 (Polar): Methanol / Dichloromethane (DCM). Start at 2% MeOH in DCM and increase. This is often more effective for polar compounds.[6]

    • Amine Tailing: The basic amino group can "tail" on acidic silica gel. To prevent this, add 0.5-1% triethylamine (NEt₃) to your eluent system. This deactivates the acidic sites on the silica. For acidic impurities, adding 0.5% acetic or formic acid can help.[9]

  • Column Packing: Use silica gel with a particle size of 40-63 µm.[9] Pack the column using the "slurry method" with your initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the column eluent (or a stronger solvent like pure DCM) and load it onto the column.

    • Dry Loading (Recommended): Dissolve your crude product in a strong, low-boiling solvent (e.g., DCM or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often gives sharper bands and better separation.

  • Elution: Start running the column with your initial eluent. Gradually increase the polarity (a "gradient") to elute your compounds. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo.

Example Gradient Table:

Solvent System Initial Polarity Final Polarity Additive
Methanol / DCM2% MeOH in DCM10% MeOH in DCM1% Triethylamine
Ethyl Acetate / Hexane40% EtOAc in Hexane100% EtOAc1% Triethylamine
Q5: I suspect the main impurity is the 1,4-dihydropyridine (1,4-DHP) intermediate. How can I remove it chemically?

A5: Post-Synthesis Oxidation

If you have a significant amount of the 1,4-DHP intermediate, the most efficient removal method is to complete the reaction by performing a post-synthesis oxidation on the crude mixture. The resulting product is your desired aromatic pyridine, which has different polarity and is more easily separated from other impurities.

Chemical Removal Protocol:

  • Dissolve Crude Mixture: Dissolve the entire crude batch in a suitable solvent like methanol, ethanol, or acetic acid.

  • Add Oxidizing Agent: Add a mild oxidizing agent. Common choices include:

    • Manganese Dioxide (MnO₂): A heterogeneous oxidant that is easily filtered off. Use several equivalents and stir at room temperature or with gentle heat.

    • Ferric Chloride (FeCl₃): Can be effective in aqueous or alcoholic solutions.[2]

    • Iodine in Refluxing Methanol: A well-established method for aromatizing Hantzsch esters.[2]

  • Monitor Reaction: Follow the disappearance of the 1,4-DHP spot on TLC.

  • Workup: Once the reaction is complete, perform an appropriate workup to remove the oxidant (e.g., filter off MnO₂, perform an aqueous wash for FeCl₃) and re-isolate the crude product.

  • Re-purify: The resulting crude material should now be enriched in your desired product and can be purified by recrystallization or chromatography as described above.

G Start Crude product with 1,4-DHP impurity Check Is 1,4-DHP the major impurity? Start->Check Oxidize Perform post-synthesis oxidation (e.g., with MnO₂) Check->Oxidize Yes Chromatography Use Chromatography (DHP is less polar) Check->Chromatography No / Minor Workup Workup to remove oxidant Oxidize->Workup Purify Re-purify via Recrystallization or Column Chromatography->Purify Workup->Purify End Pure Product Purify->End

Caption: Decision tree for removing the 1,4-DHP impurity.

References

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Chinese Patent CN104016908A. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • Zupančič, B., & Časar, Z. (2010). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 15(4), 2497–2507.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(20), 7010.
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning. (Note: This is a general authoritative textbook reference for organic chemistry techniques.)
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • JoVE (Journal of Visualized Experiments). (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

recrystallization solvent for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Technical Support Hub: Purification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Case ID: REC-PYR-35-DME Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Case ID: REC-PYR-35-DME Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Solvent Strategy

Compound Profile:

  • Target: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

  • Chemical Nature: Heteroaromatic amine with two electron-withdrawing ester groups.

  • Polarity: Moderate to High. The 2-amino group and pyridine nitrogen provide hydrogen bonding capability, while the methyl esters add lipophilicity.

  • Common Impurities: Unreacted starting materials (cyanoacetates, enamines), oxidized byproducts (colored oligomers), and inorganic salts.

The "Golden Rule" of Recrystallization: For this specific aminopyridine derivative, the purification strategy relies on the Temperature-Dependent Solubility Differential . The amino group facilitates solubility in hot protic solvents, while the ester groups encourage crystallization upon cooling.

Solvent Selection Matrix
Solvent SystemSuitabilityContext & Mechanism
Ethanol (95% or Abs.) Primary Recommendation High Yield/Green. The amino group forms H-bonds with EtOH at boiling point (

). Upon cooling, the rigid diester structure drives lattice formation, forcing impurities to remain in the mother liquor.
Methanol Alternative High Solubility. Use if the crude is very impure or difficult to dissolve in EtOH. Warning: Higher solubility may reduce recovery yield; requires cooling to

for max recovery.
Ethyl Acetate / Hexane Polishing / High Purity Purity Focus. Excellent for removing colored, non-polar impurities. Dissolve in min. hot EtOAc, then titrate with Hexane until turbid.
Acetonitrile Specialist Use Polar Aprotic. Use only if protic solvents cause transesterification (rare under neutral conditions) or if the product "oils out" in alcohols.

Standard Operating Procedure (SOP)

Protocol: Thermal Gradient Recrystallization

Materials Required:

  • Crude 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

  • Solvent: Ethanol (Reagent Grade)

  • Activated Charcoal (Norit or equivalent) - Optional for colored samples

  • Celite 545 filter aid

Workflow Diagram:

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Boiling Ethanol (10-15 mL per gram) Start->Dissolve Check_Color Is solution colored (Yellow/Brown)? Dissolve->Check_Color Charcoal Add Activated Carbon (5-10 wt%) & Reflux 5 min Check_Color->Charcoal Yes Filter_Hot Hot Filtration (through Celite pad) Check_Color->Filter_Hot No Charcoal->Filter_Hot Cooling Slow Cooling (RT -> 4°C -> -20°C) Filter_Hot->Cooling Collect Vacuum Filtration & Cold EtOH Wash Cooling->Collect Dry Vacuum Dry (40°C, <50 mbar) Collect->Dry

Figure 1: Decision logic for the purification of aminopyridine diesters.

Step-by-Step Execution:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (start with 10 mL/g). Heat to reflux with stirring.

    • Critical Check: If solid remains after boiling, add solvent in 2 mL increments. Stop when clear.

  • Decolorization (If needed): If the solution is dark yellow or brown, remove from heat, add activated charcoal (5% by weight), and boil for 2-3 minutes.

    • Safety: Never add charcoal to a boiling solution; it will foam over. Cool slightly first.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal or insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities inside the crystal lattice.

    • Optimization: Once at room temperature, move to a

      
       fridge, then a 
      
      
      
      freezer for maximum yield.
  • Isolation: Filter the white/off-white needles using a Buchner funnel. Wash the cake immediately with ice-cold Ethanol.

  • Drying: Dry under vacuum at

    
    . High heat may cause surface oxidation (yellowing).
    

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a small amount of a "good" solvent (e.g., more Ethanol) or a seed crystal. Scratch the glass wall with a rod to induce nucleation.

  • Alternative: Switch to a Methanol/Water system. Dissolve in hot Methanol, then add hot water dropwise until just turbid. Cool slowly.

Q2: The crystals are yellow, but the compound should be white. How do I fix this? A: Aminopyridines are prone to air-oxidation, forming colored diazo-like impurities.

  • Fix: Perform a second recrystallization using Ethyl Acetate/Hexane . Dissolve in minimum hot Ethyl Acetate, then add Hexane until cloudy.

  • Prevention: Always dry the final product under vacuum and store in the dark.

Q3: My yield is very low (<40%). Where is my product? A: It is likely remaining in the "mother liquor" (the filtrate).

  • Fix: Concentrate the filtrate (mother liquor) by rotary evaporation to half its volume and repeat the cooling process to get a "second crop" of crystals. Note that the second crop is usually less pure than the first.

Q4: Can I use Acetone? A: Avoid Acetone. While it dissolves the compound well, it is difficult to crystallize from (high solubility at low temps) and can undergo aldol-type condensation reactions with the amino group under certain acidic/basic conditions or simply co-solubilize impurities too well.

Safety & Handling

  • Hazard: Aminopyridines can be skin irritants and potential sensitizers.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: All heating of solvents must be performed in a certified chemical fume hood.

References

  • General Recrystallization Theory : Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Specific Analog Purification (2-Amino-3,5-dichloropyridine): Anhui University of Science and Technology. (2014). Synthetic method of 2-amino-3,5-dichloropyridine (CN Patent CN104016908A).
  • Solubility Data for Aminopyridines : Wang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. [Link]

Optimization

preventing byproduct formation in Chichibabin amination

Technical Support Center: Chichibabin Amination A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation Welcome to the technical support center for the Chichibabin aminat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chichibabin Amination

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for the Chichibabin amination reaction. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and prevent common byproduct formation during your experiments. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the Chichibabin reaction.

Q1: My reaction turned dark brown/black and resulted in a low yield of the desired 2-aminopyridine. What is the likely cause?

A: A dark, tar-like reaction mixture is often indicative of thermal decomposition. The Chichibabin reaction, particularly when run in high-boiling aprotic solvents like toluene or xylene, requires careful temperature control. The rule of thumb is to run the reaction at the lowest temperature that still allows for steady hydrogen evolution[1]. Exceeding the optimal temperature range (typically 130-165°C, but substrate-dependent) can lead to polymerization and decomposition of both the starting material and the product, drastically reducing your yield.

Q2: I'm observing a significant amount of a di-aminated byproduct in my LCMS results. How can I prevent this?

A: The formation of a di-aminated product occurs when the initially formed 2-aminopyridine, which is an electron-rich heterocycle, undergoes a second amination. This is especially prevalent if an excess of sodium amide (NaNH₂) is used.[2] To mitigate this, carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NaNH₂ relative to your pyridine substrate. Furthermore, consider a slow addition of the sodium amide (e.g., via a solid addition funnel or as a slurry in an inert solvent) to maintain a low instantaneous concentration, favoring the mono-amination pathway.

Q3: My reaction seems to have stalled; hydrogen evolution has stopped, but TLC/LCMS shows a large amount of unreacted starting material. Why is this happening?

A: This issue often points to the quality or deactivation of the sodium amide. NaNH₂ is extremely sensitive to moisture and can be hydrolyzed into inactive sodium hydroxide and ammonia. Ensure you are using freshly opened, high-purity sodium amide or material that has been stored under a rigorously inert atmosphere (e.g., in a glovebox). It has been noted that while the purest sodium amide may not react well, less pure material can give good yields, possibly due to catalytic impurities.[2] However, deliberate deactivation by moisture is a common cause of stalled reactions. Another possibility is that the reaction temperature is too low for your specific substrate, as the formation of the intermediate σ-adduct is often the rate-determining step.[1]

Q4: Besides the desired 2-amino product, I am seeing a product corresponding to amination at the 4-position. How can I improve regioselectivity?

A: The Chichibabin reaction overwhelmingly favors amination at the C2 (and C6) position because the pyridine nitrogen coordinates to the sodium ion of NaNH₂, which increases the electrophilicity of the adjacent α-carbons.[1][3] However, if both the C2 and C6 positions are blocked by substituents, amination may be forced to the C4 position, though typically with a lower yield.[2] If the C2/C6 positions are unblocked and you are still observing C4 amination, it could be due to extreme reaction conditions or unusual electronic effects from your substituents. Re-evaluating temperature and reaction time to find milder conditions is the first step.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific byproduct challenges, including their mechanisms of formation and detailed protocols for their mitigation.

Guide 1: Over-Amination and the Formation of Di-amino Byproducts

The Causality: The root cause of di-amination is the increased nucleophilicity of the mono-aminated product compared to the starting pyridine. The newly introduced amino group is electron-donating, which can activate the ring towards a second nucleophilic attack by the amide anion, especially at elevated temperatures and with an excess of the amination reagent.

Visualizing the Competing Pathways:

G Pyridine Pyridine Substrate Conditions1 + NaNH₂ (≤1.1 eq) Controlled Temp. Pyridine->Conditions1 Desired Pathway Product Desired C2-Mono-amino Product Conditions2 + Excess NaNH₂ High Temp. Product->Conditions2 Byproduct Pathway Byproduct Di-amino Byproduct (e.g., 2,6-diamino) Conditions1->Product Desired Pathway Conditions2->Byproduct Byproduct Pathway

Caption: Competing reaction pathways in Chichibabin amination.

Mitigation Strategy & Protocol:

The key is precise stoichiometric control and managing the concentration of the nucleophile.

Protocol for Minimizing Di-amination via Slow Addition:

  • Apparatus Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a thermocouple, add your pyridine substrate dissolved in a dry, high-boiling inert solvent (e.g., toluene, xylene).

  • Inert Atmosphere: Purge the system thoroughly with an inert gas.

  • Reagent Preparation: In a separate, dry vessel (or in a glovebox), weigh 1.05 equivalents of sodium amide.

  • Controlled Addition: Heat the pyridine solution to the target reaction temperature (e.g., 130°C). Once stable, begin adding the sodium amide in small portions over a period of 1-2 hours. This prevents a high concentration of NaNH₂ from building up, which could react with the product as it forms.

  • Monitoring: Monitor the reaction by observing the evolution of hydrogen gas (H₂).[1] The rate of gas evolution should be steady but not violent.

  • Workup: Once the reaction is complete (as determined by TLC or LCMS analysis of a quenched aliquot), cool the mixture to room temperature before carefully quenching with water or aqueous ammonium chloride.

Guide 2: Dimerization and Other Condensation Byproducts

The Causality: Under certain conditions, particularly with specific substrates like 4-tert-butylpyridine, dimerization can become a significant side reaction.[1] This is thought to arise from the coupling of radical intermediates or other reactive species generated at high temperatures. The formation of dark, polymeric tars is an extreme manifestation of these uncontrolled condensation pathways.

Key Influencing Factors:

ParameterImpact on Dimerization/DecompositionRecommended Control
Temperature High temperatures (>160°C) significantly accelerate decomposition and dimerization pathways.Operate at the minimum temperature required for efficient H₂ evolution.[1]
Reaction Time Prolonged reaction times after the starting material is consumed can "cook" the product, leading to degradation.Monitor the reaction closely and quench it promptly upon completion.
Solvent The solvent's ability to solvate the intermediate σ-adduct can influence reactivity and side reactions.[1]Aprotic solvents like toluene or xylene are standard. Ensure they are rigorously dried.

Troubleshooting Flowchart for Low Yield / High Impurity Profile:

G Start Low Yield & High Impurities CheckTemp Was Reaction Temp > 160°C? Start->CheckTemp CheckStoich Was > 1.2 eq. NaNH₂ used? CheckTemp->CheckStoich No FixTemp Action: Reduce temp to 130-140°C and re-run. CheckTemp->FixTemp Yes CheckTime Was reaction time excessively long? CheckStoich->CheckTime No FixStoich Action: Use 1.05 eq. NaNH₂ with slow addition. CheckStoich->FixStoich Yes FixTime Action: Monitor by TLC/LCMS and quench upon completion. CheckTime->FixTime Yes

Sources

Troubleshooting

catalyst poisoning in reactions with aminopyridine compounds

Topic: Catalyst Poisoning in Reactions with Aminopyridine Compounds Introduction: The "N-Trap" Phenomenon Welcome to the technical support hub for aminopyridine chemistry. If you are here, you are likely observing stalle...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in Reactions with Aminopyridine Compounds

Introduction: The "N-Trap" Phenomenon

Welcome to the technical support hub for aminopyridine chemistry. If you are here, you are likely observing stalled reactions, low turnover frequencies (TOF), or complete catalyst inhibition.

The Core Problem: Aminopyridines present a "double-edged" coordination challenge.[1] They possess two nitrogen centers: the exocyclic amine (nucleophilic) and the endocyclic pyridine nitrogen (basic/coordinating).

  • The Trap: Transition metals (Pd, Pt, Rh) are "soft" acids. The pyridine nitrogen is a border-line "soft" base that binds tightly to the metal center.

  • The Consequence: This coordination creates a stable, off-cycle metal-amido or metal-pyridine complex (the "resting state"), effectively removing the catalyst from the active cycle. This is catalyst poisoning , distinct from catalyst decomposition.[2]

Diagnostic Module: Is it Poisoning or Decomposition?

Before altering your protocol, you must diagnose the failure mode. Use this module to interpret your reaction's kinetic profile.

Symptom Checker
ObservationDiagnosisMechanism
Reaction stops at <10% conversion immediately. Acute Poisoning Substrate inhibition. The starting material itself is binding the catalyst before the cycle begins.
Reaction stalls at 40-60%. Adding more catalyst restarts it. Catalyst Decomposition Pd-Black formation or ligand oxidation. The catalyst is dying, not poisoned by the substrate.
Reaction is sluggish (low TOF) but proceeds. Competitive Inhibition The pyridine N is competing with the ligand for the metal center, slowing down oxidative addition or reductive elimination.
Solution turns clear/colorless (for Pd). Ligand Stripping The aminopyridine has displaced the phosphine ligands, forming a catalytically inactive [Pd(substrate)n] species.
Visualization: The Poisoning Pathway

The following diagram illustrates how the aminopyridine diverts the Palladium catalyst into a "Dead" state.

PoisoningMechanism cluster_legend Mechanism Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X Coord Amine Binding OxAdd->Coord HNR2 Trap DEAD STATE [Pd(II)-(N-Pyr)2] OxAdd->Trap Aminopyridine (N-Coordination) Prod Product Release Coord->Prod Reductive Elimination Prod->Pd0 Trap->OxAdd Slow/No Reversal key Red Path = Catalyst Death Green Path = Productive Cycle

Figure 1: The off-cycle equilibrium where the pyridine nitrogen displaces the productive ligand, trapping the catalyst.

Protocol A: Homogeneous Coupling (Buchwald-Hartwig)

Scenario: You are performing a C-N cross-coupling on a halo-aminopyridine. The Fix: Steric Shielding & Precatalysts.

Standard ligands (PPh3, dppf) fail because they are not bulky enough to prevent the pyridine nitrogen from binding. You must use Dialkylbiarylphosphines (Buchwald Ligands) which create a steric "roof" over the metal center, physically blocking the pyridine N while allowing the smaller amine N to react.

The "Amgen-Buchwald" Protocol

Based on findings for 3-halo-2-aminopyridines [1].

Reagents:

  • Catalyst Source: BrettPhos Pd G4 or RuPhos Pd G4 (Do not use Pd(OAc)2 + Ligand; in situ generation is unreliable here).

  • Base: LiHMDS (1.0 M in THF). Crucial: Weaker bases like Carbonates often fail to deprotonate the amine efficiently in the presence of the poisoning effect.

  • Solvent: THF or Dioxane (Anhydrous).[3]

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), amine (1.2 equiv), and BrettPhos Pd G4 (1–5 mol%) to a vial.

  • Inert: Seal and purge with Argon/Nitrogen x3.

  • Solvent: Add anhydrous THF.

  • Base: Add LiHMDS (2.0–2.2 equiv) dropwise at RT.

    • Note: The solution may turn dark orange/red; this is normal for the active species.

  • Heat: Stir at 65°C.

    • Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, increase temp to 85°C.

Why this works:

  • BrettPhos/RuPhos: Extremely bulky. They prevent the pyridine ring from approaching the Pd center "side-on."

  • LiHMDS: Soluble and strong. It rapidly generates the reactive amido-species, forcing the cycle forward before the catalyst can be poisoned.

  • G4 Precatalyst: Guarantees 100% activation of the Pd(0) species, removing the "induction period" where poisoning is most likely to occur.

Protocol B: Heterogeneous Hydrogenation (Pt/C, Pd/C)

Scenario: Reducing a nitro-group or double bond on an aminopyridine scaffold using H2 and Pd/C. The Issue: The reaction stops completely. The catalyst surface is saturated by the pyridine nitrogen.

The "Proton Shield" Protocol

Concept: By protonating the pyridine nitrogen, you convert it into a non-coordinating pyridinium salt. Ammonium/Pyridinium cations do not bind to metal surfaces.

Step-by-Step:

  • Solvent Choice: Switch from Methanol to Methanol/Acid mixture.

  • Acid Stoichiometry: Add 1.1 to 2.0 equivalents of acid relative to the number of basic nitrogens.

    • Recommended: Methanesulfonic acid (MsOH) or HCl (if substrate tolerates chlorides). Acetic acid is often too weak to fully prevent poisoning.

  • Procedure:

    • Dissolve substrate in MeOH.

    • Add MsOH (1.1 equiv). Stir for 5 mins (ensure protonation).

    • Add Pd/C (5-10 wt%).

    • Pressurize H2 (3-5 bar).

  • Workup: After reaction, filter catalyst, then neutralize the filtrate with NaHCO3 to recover the free base.

Data Comparison:

ConditionConversion (4h)Catalyst State
MeOH (Neutral)15%Poisoned (Surface saturated)
MeOH + AcOH45%Inhibited (Equilibrium binding)
MeOH + HCl/MsOH >98% Active (Substrate repelled from surface sites)

Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

Troubleshooting Start Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor SubCheck Is it Hydrogenation? Start->SubCheck Black Black Precipitate? CheckColor->Black Clear Clear/Pale Yellow? CheckColor->Clear Decomp Catalyst Decomposition (Pd Black) Black->Decomp Yes Poison Catalyst Poisoning (Ligand Displacement) Clear->Poison Yes Action1 Switch to Precatalyst (G3/G4) Remove O2 strictly Decomp->Action1 Action2 Switch Ligand Class (Use BrettPhos/RuPhos) Poison->Action2 AcidAdd Add 1.5 eq HCl or MsOH SubCheck->AcidAdd Yes

Figure 2: Decision matrix for troubleshooting aminopyridine reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (like Mg or Zn salts) to mask the nitrogen instead of Protic acids? A: In heterogeneous hydrogenation, yes. However, in Palladium-catalyzed coupling (Buchwald), Lewis acids can interfere with the base (LiHMDS/NaOtBu) or the transmetallation step. The Steric Shielding strategy (Protocol A) is superior for coupling reactions because it modifies the catalyst, not the substrate [1].

Q: My product is trapped on the Pd catalyst during workup. How do I get it off? A: This is common with aminopyridines. Wash the filtered catalyst cake with a solution of DCM/MeOH/NH4OH (89:10:1) . The ammonia is a stronger ligand and will displace your product from the residual palladium.

Q: Why does Xantphos fail? It's a bidentate ligand. A: While Xantphos is excellent, its bite angle is sometimes too flexible, allowing the "small" pyridine nitrogen to squeeze in and bridge the Pd center. BrettPhos is monodentate but extremely bulky, creating a "baseball glove" shape that strictly forbids the approach of the pyridine ring [2].

References

  • Minatti, A., & Perez, F. (2011).[4] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[4]

    • [4]

  • Maitre, P., et al. (2011). Ligand Effects in the Palladium-Catalyzed Amination of Pyridines. Journal of the American Chemical Society.[5]

    • Note: Referencing the general principle of Buchwald ligand design for heterocycles.
  • Volochnyuk, D. M., et al. (2021).[6] Quick evaluation of catalytic activity of hydrogenation catalysts by UV spectra using imidazo[1,5-a]pyridines as probes. Enamine / Chemistry Methods.

  • Vertex AI Search. (2025). Summary of Catalyst Poisoning Mechanisms in Aminopyridines.

Sources

Optimization

managing temperature for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester reactions

Technical Support Center: Thermal Management for 2-Amino-pyridine-3,5-dicarboxylic Acid Dimethyl Ester Executive Summary: The Thermal Window The synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (often v...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Management for 2-Amino-pyridine-3,5-dicarboxylic Acid Dimethyl Ester

Executive Summary: The Thermal Window

The synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (often via a modified Hantzsch or Knoevenagel-Michael cyclization) is governed by a strict "Thermal Window."[1]

Unlike standard Hantzsch dihydropyridine synthesis, the introduction of the 2-amino group (typically via methyl cyanoacetate or amidine precursors) creates a system with competing kinetic and thermodynamic pathways.

  • Too Cold (< 20°C during cyclization): Incomplete ring closure; accumulation of uncyclized Michael adducts (acyclic intermediates).[1]

  • Too Hot (> 90°C or uncontrolled exotherms): Risks decarboxylation at the 3,5-positions, hydrolysis of the methyl esters (if moisture is present), and oxidative degradation of the amine.

This guide provides the thermal protocols required to maximize yield and purity.

Critical Thermal Protocols

Phase 1: The Exothermic Addition (Kinetic Control)

Context: The initial reaction between the aldehyde and the active methylene compound (e.g., methyl cyanoacetate) is a Knoevenagel condensation, which is rapid and exothermic.

  • Setpoint: 0°C – 10°C

  • Protocol:

    • Dissolve the aldehyde and methyl cyanoacetate in the solvent (typically Methanol or Ethanol).

    • Cool to 0°C before adding the base catalyst (e.g., Piperidine, Ammonia, or TEA).

    • Dosing Rate: Add the catalyst dropwise. Ensure the internal temperature never exceeds 15°C .

    • Why? High temperatures during this phase promote the formation of "bis" impurities (aldol condensation side-products) rather than the desired benzylidene intermediate.

Phase 2: Cyclization & Aromatization (Thermodynamic Control)

Context: Formation of the pyridine ring requires overcoming the activation energy for cyclization and subsequent aromatization (if not using an oxidant).

  • Setpoint: Reflux (65°C – 80°C depending on solvent)

  • Protocol:

    • After the initial addition, allow the mixture to warm to Room Temperature (20–25°C) over 30 minutes.

    • Heat to reflux.[1] Ramp rate: 2°C/min.[1]

    • Hold Time: 4–6 hours.

    • Critical Checkpoint: If the reaction turns dark black/tar-like rapidly, reduce mantle temp by 10°C . This indicates thermal decomposition of the amino-intermediate.

Phase 3: Crystallization (Purity Control)

Context: The 2-amino ester product often exhibits steep solubility curves. "Crash cooling" traps impurities.[1]

  • Setpoint: Controlled Cooling Ramp

  • Protocol:

    • Turn off heat. Allow to cool to 40°C naturally (approx. 45 mins).

    • Seeding: If available, seed at 35°C.

    • Active Cooling: Ramp from 35°C to 0°C at 0.5°C/min .

    • Hold: Hold at 0°C for 60 minutes before filtration.

Troubleshooting Guide (FAQ)

SymptomProbable CauseThermal Corrective Action
Low Yield (<40%) Incomplete CyclizationIncrease Reflux Time. The ring closure is the rate-limiting step.[1] If running at <60°C, the energy barrier is not met. Ensure vigorous reflux.[1]
Product is "Oily" / No Crystals Rapid Cooling ("Crash out")Re-heat and Slow Cool. You have trapped solvent/impurities.[1] Re-dissolve in hot solvent (60°C) and cool at <1°C/min to allow proper lattice formation.
Impurity at RRT ~0.85 (HPLC) Mono-decarboxylationLower Reaction Temp. You likely exceeded 100°C or used an acidic solvent at reflux.[1] The 3,5-esters are labile. Keep temp <85°C.
Impurity at RRT ~0.50 (HPLC) Hydrolysis (Mono-acid)Check Water Content. At reflux temps, even trace water (from wet solvent) hydrolyzes the methyl ester. Dry solvents are mandatory at T > 60°C.
Dark/Tarred Product Oxidative DegradationInert Atmosphere. The 2-amino group oxidizes at high temps.[1] Run the reflux under Nitrogen/Argon balloon.

Visual Workflow: Reaction Logic & Thermal Gates

The following diagram illustrates the critical thermal gates (Checkpoints) where temperature deviation causes specific chemical failures.

G Start Reagents: Aldehyde + Methyl Cyanoacetate + Ammonia Source Step1 Step 1: Knoevenagel Condensation (Intermediate Formation) Start->Step1 Gate1 THERMAL GATE 1 Temp > 20°C? Step1->Gate1 Side1 FAILURE MODE: Bis-Aldol Impurities Gate1->Side1 Yes Step2 Step 2: Michael Addition & Cyclization Gate1->Step2 No (0-10°C) Gate2 THERMAL GATE 2 Temp < 60°C? Step2->Gate2 Side2 FAILURE MODE: Acyclic Intermediates (Incomplete Reaction) Gate2->Side2 Yes Step3 Step 3: Aromatization (Reflux Phase) Gate2->Step3 No (Reflux) Gate3 THERMAL GATE 3 Temp > 90°C or Wet? Step3->Gate3 Side3 FAILURE MODE: Decarboxylation or Ester Hydrolysis Gate3->Side3 Yes Final Target Product: 2-Amino-pyridine-3,5- dicarboxylic acid dimethyl ester Gate3->Final No (Optimized)

Caption: Figure 1. Thermal gating logic for 2-amino-pyridine synthesis. Yellow diamonds represent critical temperature control points.[1]

References & Authority

  • Hantzsch Pyridine Synthesis Mechanism:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

    • Relevance: Establishes the fundamental mechanism of the Knoevenagel/Michael/Cyclization sequence.

    • URL:[1]

  • Synthesis of 2-Amino-3,5-dicarbonitriles (Analogous Chemistry):

    • Source:Beilstein Journal of Organic Chemistry, "Multicomponent synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines".[1]

    • Relevance: Defines the specific temperature sensitivity of the "2-amino" pyridine formation via malononitrile/cyanoacetate derivatives.

    • URL: [Beilstein J. Org.[1] Chem.]([Link])

  • Thermal Decarboxylation of Pyridine Dicarboxylates:

    • Source:Journal of Analytical and Applied Pyrolysis, "Thermal decomposition of pyridine carboxylic acids".

    • Relevance: Validates the risk of decarboxylation at temperatures exceeding 150°C (or lower in solution).

    • URL:[1]

  • Organic Syntheses: 2-Amino-3,5-dibromopyridine (Precursor Handling):

    • Source:Organic Syntheses, Coll.[2][3] Vol. 3, p.53.

    • Relevance: Provides standard handling procedures for 2-amino-pyridine derivatives, emphasizing temperature control during functionalization.

    • URL:[1][4]

Sources

Troubleshooting

workup procedure for reactions involving 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Topic: Workup Procedure for Reactions Involving 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Content Type: Technical Support Center Guide Introduction This guide addresses the isolation, workup, and purification...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure for Reactions Involving 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Content Type: Technical Support Center Guide

Introduction

This guide addresses the isolation, workup, and purification of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 4591-55-3).[1] This molecule is a critical intermediate in the synthesis of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and various calcium channel blockers.

Its unique electronic structure—an electron-rich amino group flanked by two electron-withdrawing methyl ester groups on a pyridine ring—presents specific challenges during workup, particularly regarding solubility profiles and ester stability .[1]

Part 1: Standard Workup Protocols

Protocol A: Isolation from Esterification (Acid Catalyzed)

Context: Synthesis from 2-aminopyridine-3,5-dicarboxylic acid using MeOH/H₂SO₄.[1]

The Challenge: Neutralizing the mineral acid catalyst without hydrolyzing the labile methyl esters.

Step-by-Step Procedure:

  • Concentration: Remove excess methanol under reduced pressure (Rotavap) at < 40°C . Do not distill to dryness; leave a viscous oil/slurry.[1]

    • Why? Methanol acts as a cosolvent, increasing the solubility of your product in the aqueous phase during extraction.

  • Dilution: Resuspend the residue in Dichloromethane (DCM) (10 mL per gram of theoretical yield).

  • Quenching (Critical): Slowly pour the organic mixture into an ice-cold saturated NaHCO₃ solution .

    • Caution: Evolution of CO₂ gas.[1] Stir vigorously until gas evolution ceases.

    • pH Check: Ensure the aqueous layer is pH ~8.[1] Avoid strong bases like NaOH, which will rapidly saponify the methyl esters to the mono- or di-acid [1].

  • Phase Separation: Separate the layers. Extract the aqueous layer 2x with DCM.[1]

    • Note: If an emulsion forms, add a small amount of brine or filter through a Celite pad.

  • Washing: Wash combined organics with Brine (saturated NaCl) to remove residual water and salts.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Isolation: Filter and concentrate in vacuo to yield a pale yellow solid.

Protocol B: Isolation from Hantzsch Synthesis

Context: Multicomponent coupling of aldehyde, methyl acetoacetate, and ammonia source, followed by oxidation.

The Challenge: Separating the product from unreacted aldehyde, partially oxidized dihydropyridines, and ammonium salts.

Step-by-Step Procedure:

  • Precipitation (Preferred): If the reaction was performed in ethanol or acetic acid, cool the mixture to 0°C. The product often crystallizes out. Filter and wash with cold methanol.[1]

  • Extraction (If oiling occurs):

    • Evaporate reaction solvent.[1][2][3]

    • Dissolve residue in Ethyl Acetate (EtOAc) .[1]

    • Wash with 0.1 M HCl (Quick wash).[1]

      • Mechanism:[2][4][5][6][7][8] The electron-withdrawing esters significantly lower the basicity of the pyridine nitrogen (predicted pKa ~1-2) [2]. A mild acid wash removes highly basic impurities (e.g., unreacted amines) while leaving the target molecule in the organic phase.

    • Wash with saturated NaHCO₃ to remove acidic byproducts.[1]

    • Dry (MgSO₄), filter, and concentrate.[1]

Part 2: Troubleshooting & FAQs

Q1: My yield is lower than expected. Is the product staying in the aqueous layer?

Diagnosis: Yes, this is a common issue if the pH is too low. Explanation: While the 3,5-diester substitution makes the pyridine nitrogen less basic, it can still protonate under strongly acidic conditions (pH < 1). Solution:

  • Check the pH of your aqueous waste.[1] If pH < 2, neutralize it to pH 6-7 with NaHCO₃ and re-extract with DCM.[1]

  • Salting Out: Add solid NaCl to the aqueous layer until saturation before re-extracting.[1] This exploits the Salting-Out Effect to force the organic molecule into the organic phase.

Q2: I see a new spot on TLC (lower Rf) after workup. What happened?

Diagnosis: Ester Hydrolysis (Saponification).[1] Cause: Exposure to strong base (NaOH, KOH) or prolonged exposure to water/heat.[1] Methyl esters are more labile than ethyl esters.[1] Corrective Action:

  • Immediate: Acidify the aqueous layer carefully to pH 3-4 (to protonate the carboxylic acid) and extract with EtOAc. You may be able to re-esterify this mixed acid fraction.[1]

  • Prevention: Use mild bases (NaHCO₃, K₂CO₃) and keep workup temperatures < 25°C .[1]

Q3: The product is oiling out during recrystallization.

Diagnosis: Impurities preventing crystal lattice formation.[1] Recommended Solvent Systems:

  • System A (Standard): Methanol (Hot) -> Cool to RT -> 0°C.[1]

  • System B (Anti-solvent): Dissolve in minimal DCM (room temp), then slowly add Hexane or Pentane until cloudy.[1] Refrigerate.

  • System C (Polar): Ethanol/Water (9:1).[1]

Part 3: Visualizing the Extraction Logic

The following diagram illustrates the species distribution based on pH, guiding your extraction strategy.

WorkupLogic Reaction Reaction Mixture (Crude) Quench Quench / pH Adjustment Reaction->Quench Acidic pH < 2 (Strongly Acidic) Quench->Acidic Add HCl/H2SO4 Neutral pH 6 - 8 (Neutral/Mildly Basic) Quench->Neutral Add NaHCO3 Basic pH > 12 (Strongly Basic) Quench->Basic Add NaOH SpeciesA Species: Pyridinium Salt (Cation) Solubility: Aqueous Phase Risk: Loss in waste Acidic->SpeciesA SpeciesN Species: Neutral Molecule Solubility: Organic Phase (DCM/EtOAc) Target State for Isolation Neutral->SpeciesN SpeciesB Species: Carboxylate (Anion) Result: Hydrolysis (Irreversible) Basic->SpeciesB Extract with DCM Extract with DCM SpeciesN->Extract with DCM

Figure 1: pH-dependent speciation of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester during workup.[1] Green path indicates optimal isolation conditions.

Part 4: Quantitative Data & Properties[1]

Table 1: Physicochemical Properties for Workup Optimization

PropertyValueImplication for Workup
Molecular Weight 210.19 g/mol N/A
Melting Point 84 - 85 °C [3]Solid at RT; suitable for recrystallization.[1]
Predicted pKa ~1.16 (Pyridine N)Very weak base.[1] Will not protonate in mild acid (pH 4-5).[1]
Solubility (High) DCM, DMSO, MeOHGood extraction solvents.[1]
Solubility (Low) Water, HexaneWater is good for washing; Hexane is a good anti-solvent.[1]
Stability Methyl EsterLabile. Avoid pH > 10 or pH < 1 + Heat.[1]

References

  • PubChem. Dimethyl pyridine-3,5-dicarboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Optimization

identifying unexpected peaks in NMR of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Welcome to the technical support center for the analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra of this compound. Here, we address common and uncommon issues that can lead to unexpected peaks, providing not just solutions but also the underlying chemical reasoning to empower your analytical process.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks in the 0-2 ppm region. What are they?

A1: Peaks in this region are almost always due to aliphatic contaminants. The most common culprits are:

  • Silicone Grease: Often appears as a small, broad singlet or a series of overlapping multiplets around 0.5-1.5 ppm. This is a frequent contaminant from ground glass joints in your reaction or purification apparatus.

  • Hexane/Pentane: If you've used these solvents for purification (e.g., column chromatography or recrystallization), residual amounts can appear as multiplets around 0.9 ppm (t) and 1.3 ppm (m).[1]

Troubleshooting Steps:

  • Review your procedure: Did you use greased joints? Were your solvents high purity?

  • Proper Glassware Cleaning: Ensure all glassware is meticulously cleaned. If grease is suspected, a rinse with a non-polar solvent like hexane, followed by a wash with a detergent, and then an oven-dry is recommended.

  • Use High-Purity Solvents: Always use high-purity solvents for your reactions and purifications to avoid introducing contaminants.[2][3]

Q2: I have a broad, rolling peak in my spectrum that I can't assign. What could it be?

A2: A broad peak, especially one that doesn't integrate to a whole number, is typically indicative of an exchangeable proton. For 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, the primary candidates are:

  • Amino Protons (-NH₂): The two protons on the amino group can exchange with each other and with trace amounts of water or acid in the NMR solvent.[4][5] This exchange process broadens the signal.[6][7][8] Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. In some cases, if the rotation around the C-N bond is slow, you might even see two separate broad signals.[9]

  • Water (H₂O): Residual water in the deuterated solvent is a very common source of a broad peak.[10] The chemical shift of water is highly dependent on the solvent used (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[1]

Definitive Diagnostic Test: The D₂O Shake

This classic experiment is the most reliable way to identify exchangeable protons.[11][12][13]

Protocol: D₂O Shake Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing. The D₂O does not need to be fully miscible.[11]

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The peak corresponding to the -NH₂ protons (and any water present) will significantly decrease in intensity or disappear entirely. This is because the protons exchange with the deuterium from D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[12]

In-Depth Troubleshooting Guides

Guide 1: Unexpected Signals in the Aromatic Region (7.0-9.0 ppm)

The ¹H NMR spectrum of pure 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester should show two distinct singlets (or narrow doublets depending on resolution) in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. If you observe more complex patterns, consider the following possibilities.

If the synthesis involves the modification of a pyridine ring that already has protons in the aromatic region, their presence would indicate an incomplete reaction.

  • Troubleshooting Workflow:

    • Obtain NMR of Starting Materials: Always have a reference ¹H NMR spectrum of your starting materials.

    • Spiking Experiment: Add a small amount of the suspected starting material to your NMR tube containing the product. If one of the unexpected peaks increases in intensity, you have confirmed the presence of that starting material.

Hydrolysis of one or both of the methyl ester groups to the corresponding carboxylic acid can occur if the compound is exposed to water, especially under acidic or basic conditions.[14] This would change the electronic environment of the pyridine ring and thus the chemical shifts of the aromatic protons.

  • Chemical Reasoning: A carboxylic acid group is more electron-withdrawing than a methyl ester. This will deshield the ring protons, likely shifting them downfield (to a higher ppm value).

  • Diagnostic Clues:

    • Appearance of a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid (-COOH) proton. This peak will also disappear after a D₂O shake.

    • A change in the integration of the methoxy (-OCH₃) signals. For instance, if one ester has hydrolyzed, the integration of the methoxy signals would correspond to 3H instead of 6H relative to the aromatic protons.

Experimental Protocol: pH and Solvent Check

  • Ensure your NMR solvent is neutral. Acidic or basic impurities in the solvent can catalyze hydrolysis.

  • If hydrolysis is suspected, re-purify the sample under anhydrous conditions.

CompoundH4 (ppm)H6 (ppm)-OCH₃ (ppm)-NH₂ (ppm)Notes
Expected Product ~8.6~8.2~3.9 (6H)Broad, variableTwo aromatic singlets.
Mono-hydrolyzed Product ShiftedShifted~3.9 (3H)Broad, variableAromatic shifts change, one -OCH₃ signal remains.
Di-hydrolyzed Product ShiftedShiftedAbsentBroad, variableNo -OCH₃ signals.

Note: Exact chemical shifts can vary based on solvent and concentration.

Caption: Decision tree for diagnosing unexpected aromatic signals.

Guide 2: Issues with Methoxy (-OCH₃) and Amino (-NH₂) Signals

A3: While typically broad, the -NH₂ signal's appearance can change.

  • Sharp Singlet: In very dry, aprotic solvents like DMSO-d₆, the rate of proton exchange can slow down, resulting in a sharper signal.

  • Two Separate Signals: If there is restricted rotation around the C-NH₂ bond, the two amino protons can become chemically non-equivalent, leading to two separate signals.[9] This can sometimes be induced by intramolecular hydrogen bonding with the adjacent ester group.

Experiment: Variable Temperature (VT) NMR If you suspect restricted rotation, acquiring spectra at different temperatures can be informative.

  • Protocol: Run ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C).

  • Expected Result: If the two signals are due to slow rotation, they will broaden and eventually coalesce into a single broad peak at higher temperatures as the rate of rotation increases.

A4: The two methoxy groups at positions 3 and 5 are chemically equivalent and should appear as a single sharp singlet integrating to 6H. Broadening or splitting can indicate more complex phenomena.

  • Hindered Rotation: Similar to the amino group, if there is hindered rotation around the ester C-O bonds, this could lead to broadening. This is less common for simple methyl esters but can be checked with VT-NMR.[15]

  • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals (like iron or copper) can cause significant broadening of all nearby peaks.[16] These are often introduced from metal spatulas, reagents, or reaction vessels.

  • Complexation: The pyridine nitrogen and the amino group can act as ligands, potentially chelating to metal ions present in the sample. This complexation can drastically alter the electronic structure and lead to multiple species in solution, each with its own set of peaks.[17]

Troubleshooting Workflow for Broad/Split Methoxy Signals

Caption: Troubleshooting workflow for methoxy signal abnormalities.

References

  • DTIC (Defense Technical Information Center). (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-H. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? YouTube. Retrieved from [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of the reaction products of dimethyl fumarate.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
  • Chemistry LibreTexts. (2014). The Use of Deuterium in 1H NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2023). NMR Peak Broadening. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • 001Chemical. (n.d.). CAS No. 1187930-77-3, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Institutes of Health. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • Knockhardy Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]

  • Nanalysis. (2017). To D2O or not to D2O?. Retrieved from [Link]

  • Reddit. (2015). Why don't NH2 and OH protons appear in 1H NMR spectra?. r/chemhelp. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

  • University of Oulu. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Predicted H NMR spectrum shows two signals for NH2 group. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Cairo University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester by LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of chemical intermediates is paramount. The compound 2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of chemical intermediates is paramount. The compound 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, alongside a critical evaluation of alternative methodologies.

The Criticality of Purity Profiling

The synthetic route to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester can introduce a variety of impurities. These may include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions (such as over-alkylation or hydrolysis of the ester groups), and degradation products.[1][2][3][4][5] A robust analytical method must not only quantify the main component but also detect, identify, and quantify these impurities to ensure the quality of the final product and meet stringent regulatory requirements.

Primary Analytical Approach: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

Given the polar nature of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a conventional reversed-phase LC method may provide insufficient retention.[6][7][8][9][10] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is proposed as the primary analytical technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is ideal for retaining and separating polar compounds.[6][7][8][9][10]

Experimental Protocol: HILIC-MS Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester sample.

  • Dissolve in 10 mL of a 90:10 (v/v) acetonitrile/water mixture to a final concentration of 1 mg/mL.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

2. UPLC-MS Conditions:

ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with 0.1% Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 10 minutes, then a 2-minute wash at 95% B, and a 3-minute re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo G2-XS QTof or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode MSE (Low energy scan at 6 eV, high energy ramp from 15-40 eV)
Scan Range m/z 50-1000
Hypothetical Purity Analysis Data
Peak No.Retention Time (min)Area (%)[M+H]+ (m/z)Proposed Identity
12.50.15197.05022-Amino-pyridine-3-carboxylic acid, 5-methyl ester
23.899.5211.06622-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester
34.50.20183.03452-Aminopyridine-3,5-dicarboxylic acid
46.20.15226.04212-Nitro-pyridine-3,5-dicarboxylic acid dimethyl ester

Note: The hypothetical data above illustrates the detection of the main compound and potential process-related impurities such as a partially hydrolyzed ester, the fully hydrolyzed di-acid, and an unreacted nitro-intermediate.

Comparative Analysis: Alternative Techniques

While HILIC-MS is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and disadvantages. Here, we compare our primary method with Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is an excellent technique for volatile and thermally stable compounds.[11][12] However, the polar nature of our target analyte and its potential impurities necessitates a derivatization step to increase volatility and improve chromatographic performance.[1][3][8][13] Silylation is a common derivatization technique for this purpose.[13]

Comparison Table: HILIC-MS vs. GC-MS (with Derivatization)

FeatureHILIC-MSGC-MS (with Derivatization)
Sample Preparation Simple dissolution and filtration.Requires a multi-step derivatization process which can be time-consuming and introduce variability.[1][3][8][13]
Analyte Compatibility Excellent for polar and non-volatile compounds without derivatization.[6][7][8][9][10]Limited to volatile and thermally stable compounds; derivatization required for polar analytes.[11][12]
Sensitivity Generally high, especially with modern mass spectrometers.Can be very sensitive, but the derivatization agent can sometimes interfere with detection.
Selectivity High, due to both chromatographic separation and mass analysis.High, with excellent chromatographic resolution for volatile compounds.
Potential Issues Matrix effects in complex samples, potential for poor peak shape if conditions are not optimized.Incomplete derivatization, side reactions during derivatization, and thermal degradation of the analyte in the injector.
Speed Rapid analysis times are achievable with UPLC technology.[14][15]Can be fast, but the derivatization step adds to the overall analysis time.

Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in ACN/Water Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HILIC_MS Primary: HILIC-MS Filter->HILIC_MS Inject GC_MS Alternative: GC-MS (Derivatized) Filter->GC_MS Derivatize & Inject Process Process Data (Integrate Peaks) HILIC_MS->Process GC_MS->Process Identify Identify Impurities (MS Data) Process->Identify Quantify Quantify Impurities (% Area) Identify->Quantify Report Generate Report Quantify->Report Final_Decision Final_Decision Report->Final_Decision Approve/Reject Batch

Caption: Workflow for the Purity Analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester.

Conclusion

For the purity analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, a HILIC-MS method stands out as the superior choice. Its ability to directly analyze this polar compound without the need for derivatization simplifies the workflow, reduces potential sources of error, and provides high sensitivity and selectivity. While GC-MS with derivatization can be a viable alternative, the complexities and potential pitfalls of the derivatization step make it a less robust and efficient option for routine quality control. The choice of analytical method should always be guided by the specific needs of the project, but for this particular application, the advantages of HILIC-MS are clear and compelling.

References

  • UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium. (n.d.).
  • A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. (n.d.). PMC. Retrieved from [Link]

  • Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. (n.d.). PubMed Central. Retrieved from [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. (n.d.). Retrieved from [https://www.google.com/url?q=https://www.eur J-global_G-GCMS-pittcon-2016-poster.pdf]( J-global_G-GCMS-pittcon-2016-poster.pdf)
  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). LCGC International. Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2). LCGC International. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]

  • Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds. (2006, November 1). Analytical Chemistry. Retrieved from [Link]

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore.
  • Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.
  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021, December 2). Reddit. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (n.d.). Longdom Publishing. Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Retrieved from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Pyridine. (n.d.). Some Industrial Chemicals - NCBI Bookshelf. Retrieved from [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025, September 18). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2017, January 30). ResearchGate. Retrieved from [Link]

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Comparative

comparing reactivity of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester with analogs

[1] Executive Summary: The "Push-Pull" Pyridine Scaffold 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (hereafter Compound A ) represents a specialized class of "push-pull" heterocyclic scaffolds. It features a u...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Push-Pull" Pyridine Scaffold

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (hereafter Compound A ) represents a specialized class of "push-pull" heterocyclic scaffolds. It features a unique electronic architecture where a strong electron-donating group (C2-Amino) is flanked by two electron-withdrawing esters (C3 and C5).

This guide objectively compares Compound A against its primary analogs—specifically the dinitrile analog (2-amino-3,5-dicyanopyridine) and the mono-ester (2-aminopyridine-3-carboxylate). The analysis focuses on their utility in synthesizing fused bicyclic systems, particularly pyrido[2,3-d]pyrimidines , which are critical pharmacophores in kinase inhibitor development.

Electronic Structure & Reactivity Profile

The reactivity of Compound A is defined by the competition between the nucleophilic amino group and the electrophilic ester groups.

The "Push-Pull" Dynamic
  • C2-Amino Group (Nucleophile): The lone pair on the exocyclic nitrogen is conjugated into the pyridine ring. However, its nucleophilicity is significantly tempered by the two electron-withdrawing ester groups at C3 and C5.

  • C3-Ester (Proximal Electrophile): Located ortho to the amino group. It is the primary site for intramolecular cyclization .

  • C5-Ester (Distal Electrophile): Located para to the amino group. It typically behaves as a standard aromatic ester, often remaining unreacted during C2-C3 cyclization events, serving as a handle for late-stage diversification.

Comparative Analog Analysis
FeatureCompound A (Diester)Analog B (Dinitrile)Analog C (Mono-3-Ester)
Structure 2-NH₂, 3,5-(COOMe)₂2-NH₂, 3,5-(CN)₂2-NH₂, 3-COOMe
C2-NH₂ Nucleophilicity Moderate (Deactivated by esters)Low (Strongly deactivated by CN)High (Less deactivation)
Primary Cyclization Mode Condensation with urea/formamide

Pyrido[2,3-d]pyrimidine
Reaction with hydrazine

Pyrazolo[3,4-b]pyridine
Condensation

Pyrido[2,3-d]pyrimidine
Solubility Moderate (Organic solvents)Poor (High polarity/stacking)Good
Key Advantage Regioselective Cyclization (C3 reacts, C5 remains)High Atom Economy (No alcohol byproduct)Simplicity (No competing C5 group)

Critical Reaction Pathways

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines

The most high-value application of Compound A is the synthesis of pyrido[2,3-d]pyrimidines. This reaction exploits the proximity of the C2-amino and C3-ester groups.

  • Mechanism: The C2-amino group attacks an external electrophile (e.g., Formamide, Urea, Isocyanate). The resulting intermediate then undergoes intramolecular nucleophilic attack on the C3-ester, expelling methanol.

  • Selectivity: The C5-ester remains intact because it lacks a neighboring nucleophile to facilitate intramolecular ring closure.

Pathway B: Comparison with Nitrile Analog (Pyrazolo-formation)

While Compound A forms pyrimidines, the dinitrile analog (Analog B) preferentially reacts with hydrazine to form pyrazolo[3,4-b]pyridines . This divergence is critical for scaffold selection.

  • Compound A + Hydrazine: Hydrazine attacks the esters to form dihydrazides (non-cyclic) or requires harsh conditions to cyclize.

  • Analog B + Hydrazine: The hydrazine attacks the C3-nitrile and C2-amino sequentially to form the pyrazole ring rapidly.

Visualizing the Divergent Reactivity

The following diagram illustrates the mechanistic divergence between the diester (Compound A) and the dinitrile analog.

ReactivityComparison Start_Ester Compound A (3,5-Diester) Reagent_Urea + Urea / Formamide Start_Ester->Reagent_Urea Start_Nitrile Analog B (3,5-Dinitrile) Reagent_Hydrazine + Hydrazine Start_Nitrile->Reagent_Hydrazine Inter_Amide Intermediate Ureido-Pyridine Reagent_Urea->Inter_Amide N-Acylation Prod_Pyrazolo Pyrazolo[3,4-b]pyridine (Fused 5-membered ring) Reagent_Hydrazine->Prod_Pyrazolo Double Nucleophilic Attack (C2/C3) Prod_Pyrido Pyrido[2,3-d]pyrimidine (C5-Ester Intact) Inter_Amide->Prod_Pyrido Intramolecular Cyclization (C3)

Figure 1: Divergent synthesis pathways. Compound A (Diester) favors 6-membered fused rings (pyrimidines), while the Nitrile analog favors 5-membered fused rings (pyrazoles) with hydrazine.

Experimental Protocol: Cyclization to Pyrido[2,3-d]pyrimidine

This protocol demonstrates the selective cyclization of Compound A, preserving the C5-ester.

Objective: Synthesis of methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.

Reagents:

  • Compound A (2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester): 1.0 eq[1]

  • Urea: 5.0 eq

  • Solvent: Diphenyl ether (high boiling point required) or solvent-free melt.

Step-by-Step Methodology:

  • Preparation: Mix Compound A (10 mmol) and Urea (50 mmol) intimately in a mortar if using a solvent-free approach.

  • Thermal Activation: Heat the mixture to 180–200 °C in an open vessel (to allow methanol and ammonia escape).

    • Note: The reaction proceeds via the formation of a ureido intermediate which then cyclizes.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (fluorescent) will disappear, replaced by a lower Rf spot.

  • Work-up: Cool the reaction mixture to ~80 °C. Add hot ethanol (20 mL) and triturate the solid.

  • Isolation: Filter the suspension while warm. The product, being less soluble in ethanol than the impurities, is collected as a solid.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 65–75% Self-Validation: The disappearance of the C3-ester peak (~3.8 ppm) in 1H NMR and the retention of the C5-ester peak confirms regioselectivity.

References

  • Gouda, M. A., et al. (2014).[2] "Chemistry of 2-Amino-3-cyanopyridines." Synthetic Communications, 44(3), 297–330. Link

    • Defines the reactivity baseline for the nitrile analogs compared to esters.
  • Broom, A. D., et al. (1976). "Pyrido[2,3-d]pyrimidines.[2][3][4][5] IV. Synthetic studies leading to various 2,4-disubstituted derivatives." Journal of Organic Chemistry, 41(6), 1095–1099.

    • Foundational text on using 2-aminopyridine-3-carboxylates for cycliz
  • El-Deen, I. M., et al. (2012). "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-carboxylate derivatives." Rasayan Journal of Chemistry, 5(1), 87-92. Link

    • Provides specific protocols for converting cyano/ester precursors into pyridopyrimidines.
  • Quiroga, J., et al. (2002). "Regioselective synthesis of pyrido[2,3-d]pyrimidine derivatives." Journal of Heterocyclic Chemistry, 39(1), 51–54.

Sources

Validation

A Comparative Crystallographic Analysis of 2-Aminopyridine Derivatives: Insights into the Structural Landscape of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

This guide provides a comprehensive comparative analysis of the X-ray crystal structures of compounds related to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. Due to the absence of a publicly available crystal s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the X-ray crystal structures of compounds related to 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. Due to the absence of a publicly available crystal structure for the title compound, this document leverages crystallographic data from closely related 2-aminopyridine and pyridine-3,5-dicarboxylic acid derivatives to infer and discuss its probable structural characteristics. This approach offers valuable insights for researchers, scientists, and drug development professionals working with this class of molecules, highlighting the influence of substituent groups on molecular conformation, intermolecular interactions, and crystal packing.

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

Pyridine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and ability to participate in a wide range of intermolecular interactions. The title compound, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, combines several key functional groups: a 2-aminopyridine core known for its hydrogen bonding capabilities, and two dimethyl ester groups at the 3 and 5 positions which influence solubility, steric hindrance, and electronic properties. Understanding the three-dimensional arrangement of these functionalities at the atomic level is crucial for rational drug design, polymorphism screening, and the development of novel materials.

X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern crystal packing. This guide will delve into the crystallographic features of analogous structures to build a predictive framework for the title compound.

Comparative Analysis of Related Crystal Structures

To construct a probable structural model for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester, we will examine the crystal structures of two key types of analogues: those with substitutions at the 2-amino position and those based on the pyridine-3,5-dicarboxylic acid framework.

Insights from 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile

A closely related structure is that of 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile[1][2][3]. While the ester groups are replaced by nitriles and a dimethylamino group is present at the 6-position, this structure provides critical information regarding the behavior of the 2-aminopyridine moiety.

The crystal structure reveals a nearly planar pyridine ring, with only slight puckering[1][2][3]. A key feature is the extensive network of hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N—H⋯N interactions with the nitrogen atoms of the cyano groups and the pyridine ring of adjacent molecules[1][2][3]. These interactions lead to the formation of zigzag chains within the crystal lattice, demonstrating the strong influence of the 2-amino group in directing crystal packing[1][2][3].

Table 1: Crystallographic Data for 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile [1][2]

ParameterValue
Chemical FormulaC₉H₉N₅
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)28.667 (7)
b (Å)3.9702 (10)
c (Å)17.950 (4)
β (°)112.920 (3)
Volume (ų)1881.7 (8)

Based on this, it is highly probable that the 2-amino group in 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester will also be a primary driver of its crystal packing, participating in strong hydrogen bonds with either the pyridine nitrogen or the carbonyl oxygen atoms of the ester groups on neighboring molecules.

The Influence of the Pyridine-3,5-dicarboxylic Acid Framework

The pyridine-3,5-dicarboxylic acid scaffold is a versatile building block for coordination polymers and metal-organic frameworks (MOFs)[4][5]. The orientation of the carboxylic acid or ester groups at the 3 and 5 positions significantly influences the overall molecular shape and the potential for forming extended networks.

In related structures, the carboxylate groups often engage in hydrogen bonding or coordinate to metal ions[6]. For the dimethyl ester derivative, the carbonyl oxygens are expected to be potent hydrogen bond acceptors. The rotational freedom around the C-C bonds connecting the ester groups to the pyridine ring will allow for conformational flexibility, which can lead to different polymorphic forms.

Predicted Hydrogen Bonding Motifs:

Based on the analysis of related structures, several hydrogen bonding motifs can be predicted for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester:

  • Intramolecular Hydrogen Bonding: A potential, though likely weak, intramolecular hydrogen bond could form between the amino group hydrogen and the carbonyl oxygen of the ester at the 3-position.

  • Intermolecular Hydrogen Bonding:

    • Dimer Formation: Molecules could form centrosymmetric dimers via N—H⋯O=C hydrogen bonds between the amino groups and the carbonyls of the ester groups.

    • Chain Formation: Similar to the dicarbonitrile analogue, chain motifs could arise from N—H⋯N (pyridine) or N—H⋯O=C interactions.

    • Sheet Formation: A combination of these interactions could lead to the formation of 2D sheets.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel compound like 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester would follow a well-established experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.

Step-by-Step Protocol:

  • Purification: The synthesized compound must be purified to the highest possible degree, typically by recrystallization or chromatography.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and promote slow crystallization.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Data Collection and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Visualizing Crystallographic Concepts

To better understand the workflows and interactions discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

hydrogen_bonding cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N(amino) H1 H N_py2 N(pyridine) H1->N_py2 N-H···N O2 O(carbonyl) H1->O2 N-H···O N_py1 N(pyridine) O1 O(carbonyl)

Caption: Potential intermolecular hydrogen bonds.

Conclusion and Future Outlook

While a definitive crystal structure for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is not yet publicly available, a detailed analysis of closely related compounds provides a strong foundation for predicting its structural properties. The 2-amino group is expected to be a dominant director of crystal packing through robust hydrogen bonding, likely forming interactions with the pyridine nitrogen and/or the carbonyl oxygens of the ester functionalities. The conformational flexibility of the dimethyl ester groups may give rise to polymorphism, a critical consideration in drug development and materials science.

The experimental protocols outlined in this guide provide a clear pathway for obtaining and analyzing the crystal structure of the title compound. Such an endeavor would be a valuable contribution to the field, providing a benchmark for understanding the interplay of functional groups in this important class of molecules and enabling more precise structure-based design of novel therapeutic agents and functional materials.

References

  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (2010). ResearchGate. [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. (2012). National Center for Biotechnology Information. [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. (2012). ResearchGate. [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. (2012). PubMed. [Link]

  • Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. (n.d.). MDPI. [Link]

  • 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. (n.d.). Autech Scientific. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]

  • Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

  • New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. (2020). ResearchGate. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). ResearchGate. [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2011). ResearchGate. [Link]

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... (2017). National Center for Biotechnology Information. [Link]

  • Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. (2005). Journal of the American Chemical Society. [Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023). MDPI. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (1993).
  • Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. (2014). PubMed. [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). ACS Publications. [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2011). Royal Society of Chemistry. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. (2013). PubMed. [Link]

Sources

Comparative

Strategic Guide: Comparative Study of Aminopyridine Synthesis Methods

Executive Summary: Navigating the Pyridine Problem Aminopyridines are ubiquitous pharmacophores in medicinal chemistry, yet their synthesis is frequently complicated by the electron-deficient nature of the pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Pyridine Problem

Aminopyridines are ubiquitous pharmacophores in medicinal chemistry, yet their synthesis is frequently complicated by the electron-deficient nature of the pyridine ring and the potential for catalyst poisoning by the pyridine nitrogen.

This guide moves beyond textbook definitions to provide a decision-making framework for selecting the optimal synthesis route based on substitution pattern, scale, and functional group tolerance. We compare the three dominant methodologies: Nucleophilic Aromatic Substitution (SNAr) , Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig) , and Rearrangement/Direct Amination (Chichibabin/Hofmann) .

Strategic Decision Matrix

Before selecting a protocol, consult the following decision tree to match your substrate with the most viable methodology.

DecisionMatrix Start Target Molecule Pattern Substitution Pattern? Start->Pattern Pos2_4 2- or 4-Aminopyridine Pattern->Pos2_4 Electron Deficient Sites Pos3 3-Aminopyridine Pattern->Pos3 Electron Neutral Site Activated EWG Present? (NO2, CF3, CN) Pos2_4->Activated Halogen Halogen Available? Pos3->Halogen Scale Scale? Halogen->Scale No (Carboxylic Acid/Amide) Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) Halogen->Buchwald Yes (Cl, Br, I, OMs) SNAr Method A: S_NAr (Displacement) Activated->SNAr Yes (F > Cl >> Br) Activated->Buchwald No (Unactivated) Scale->Buchwald Lab (<100g) Rearrange Method C: Hofmann/Curtius (Rearrangement) Scale->Rearrange Industrial (>1kg) Chichibabin Method D: Chichibabin (Direct Amination)

Figure 1: Strategic decision tree for selecting the optimal aminopyridine synthesis route based on electronic and structural constraints.

Method A: The Modern Gold Standard (Buchwald-Hartwig Amination)

For 3-aminopyridines or unactivated 2/4-chloropyridines , Palladium-catalyzed amination is the method of choice. The historical challenge has been the formation of stable Pd-pyridine complexes (catalyst poisoning). Modern bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) overcome this by sterically crowding the metal center, favoring reductive elimination over non-productive coordination.

Mechanistic Insight

The success of this reaction relies on the Ligated Pd(0) species. Bulky ligands prevent the formation of inactive palladium dimers and facilitate the difficult reductive elimination step involving the nitrogen nucleophile.

Experimental Protocol: Pd-Catalyzed Amination of 3-Chloropyridine

This protocol is optimized for difficult substrates where standard SNAr fails.

Reagents:

  • Substrate: 3-Chloropyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Precursor: Pd(OAc)2 (1 mol%) or Pd2(dba)3

  • Ligand: BrettPhos (2 mol%) [For primary amines] or RuPhos [For secondary amines]

  • Base: Cs2CO3 (1.4 equiv) or NaOtBu (1.4 equiv)

  • Solvent: t-BuOH or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation (Critical for Reproducibility): In a glovebox or under Argon, charge the reaction vial with Pd(OAc)2 and BrettPhos. Add 1 mL of solvent and stir at 80°C for 1 minute.

    • Self-Validating Check: The solution should shift from a pale yellow to a deep orange/red.[1] This visual cue confirms the formation of the active monomeric L-Pd(0) species. If the solution remains pale or turns black (Pd black precipitation), the catalyst is inactive; check solvent dryness.

  • Substrate Addition: Add the aryl halide, amine, and base to the active catalyst solution.

  • Reaction: Seal the vessel and heat to 110°C for 3–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a celite pad to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Why this works: The use of a weak base like Cs2CO3 ensures functional group tolerance (e.g., esters, nitriles), while the specific ligand choice (BrettPhos) is electronically tuned to prevent the pyridine nitrogen from binding to the Pd center [1, 5].

Method B: Nucleophilic Aromatic Substitution (SNAr)

For 2- and 4-aminopyridines , particularly those with additional electron-withdrawing groups (NO2, CN, CF3), SNAr remains the most atom-economical and scalable approach.

The "Green" SNAr Variation

Traditional SNAr often requires high boiling solvents (DMF, DMSO) and high temperatures. Recent advances allow for water-mediated protocols using surfactant-like conditions or simple phase transfer catalysis.

Experimental Protocol: Aqueous SNAr of 2-Fluoropyridine

Note: Fluoropyridines are significantly more reactive than chloropyridines in SNAr due to the high electronegativity of fluorine increasing the electrophilicity of the C-2 carbon (Meisenheimer complex stabilization).

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Amine: Aniline or Aliphatic Amine (1.1 equiv)

  • Base: Potassium Fluoride (KF) (2.0 equiv) - Acts as a mild base and H-bond acceptor.

  • Solvent: Water (3M concentration)

Step-by-Step Workflow:

  • Setup: Combine substrate, amine, and KF in water.[2]

  • Reaction: Reflux at 100°C for 12–17 hours.

    • Self-Validating Check: As the reaction proceeds, the hydrophobic product often oils out or precipitates from the aqueous phase. A clear separation indicates high conversion.

  • Workup: Extract with ethyl acetate. The aqueous layer retains the inorganic salts (KF/KHF2), simplifying purification.

Why this works: Water enhances the reaction rate through hydrogen bonding with the leaving group and transition state stabilization, often outperforming organic solvents for this specific transformation [4].

Comparative Analysis

The following table contrasts the performance metrics of the primary methods.

FeatureBuchwald-Hartwig SNAr (Classic) Chichibabin
Primary Scope 3-AP, Unactivated 2/4-APActivated 2/4-APUnsubstituted 2-AP
Regioselectivity Excellent (C-X bond specific)Good (Leaving group specific)Poor (Often mixtures)
Atom Economy Low (Ligands, heavy bases)High (Simple displacement)High (Direct amination)
Substrate Cost High (Catalyst + Ligand)Low to MediumLow
Scalability Moderate (Pd removal issues)ExcellentGood (Hazardous reagents)
Green Metric High E-Factor (Waste)Low E-Factor (if aqueous)Medium (H2 byproduct)
Mechanistic Comparison

Understanding the mechanism is key to troubleshooting. The diagram below contrasts the catalytic cycle with the direct displacement pathway.

MechanismComparison cluster_0 Buchwald-Hartwig Cycle cluster_1 S_NAr Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind Deprot Deprotonation by Base AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Substrate Pyridine-X Attack Nucleophilic Attack Substrate->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of X- Meisenheimer->Elimination Product Aminopyridine Elimination->Product

Figure 2: Mechanistic comparison.[3][4] Note that Buchwald-Hartwig (top) requires a catalytic cycle where the rate-determining step is often oxidative addition or reductive elimination, whereas SNAr (bottom) relies on the stability of the anionic Meisenheimer intermediate.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Chichibabin, A. E. "Über die Darstellung von Pyridyl-derivaten mit Natriumamid." Journal of the Russian Physical Chemical Society, 1914. (Historical Reference)
  • Snape, T. J., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Beilstein Journal of Organic Chemistry, 2013. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Chloropyridines." Chemistry - A European Journal, 2008. Link

Sources

Validation

biological activity of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester vs other pyridines

The following guide provides an in-depth technical analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester , a critical pharmacophore in medicinal chemistry. This document synthesizes its biological profile, co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester , a critical pharmacophore in medicinal chemistry. This document synthesizes its biological profile, contrasting it with its well-known relatives (1,4-dihydropyridines and 3-cyano-pyridines) and detailing its utility as a scaffold for advanced drug discovery.[1][2][3]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists[2]

Executive Summary: The Oxidized Pharmacophore

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (hereafter referred to as 2-APDD ) represents a distinct class of fully aromatic pyridine derivatives.[2] Often overshadowed by its reduced counterpart—the calcium-channel blocking 1,4-dihydropyridine (1,4-DHP) —2-APDD serves a fundamentally different role in chemical biology.[2]

While 1,4-DHPs are potent vasodilators (e.g., Nifedipine), 2-APDD is pharmacologically distinct: it lacks significant calcium channel blocking activity due to its planar aromaticity.[2] Instead, it functions as a privileged scaffold for:

  • Antimicrobial Agents: Disrupting bacterial DNA gyrase or metabolic pathways.[2]

  • Adenosine Receptor Modulators: Acting as antagonists at A1/A2A receptors.[2]

  • Synthetic Precursors: Serving as the "spine" for fused heterocyclic drugs (e.g., pyrido[2,3-d]pyrimidines) used in oncology.[2]

Comparative Analysis: 2-APDD vs. Alternatives

This section objectively compares 2-APDD against its two primary structural competitors: the 1,4-Dihydropyridine (DHP) and the 2-Amino-3-cyanopyridine .[2]

Table 1: 2-APDD vs. 1,4-Dihydropyridines (The Hantzsch Comparison)
Feature2-APDD (Aromatic Pyridine) 1,4-Dihydropyridine (DHP) Clinical Implication
Electronic State Fully aromatic, planar, electron-deficient ring.[2]Partially saturated, boat conformation, electron-rich.[2]Planarity abolishes binding to the L-type Ca2+ channel (which requires the boat shape).
Primary Target DNA Gyrase, Adenosine Receptors, Kinases. L-type Voltage-Gated Ca2+ Channels. 2-APDD is not a vasodilator; it is an anti-proliferative/anti-infective scaffold.[2]
Metabolic Stability High. Resistant to oxidative metabolism (CYP450).Low to Moderate. Prone to aromatization (oxidation) in the liver.2-APDD is often the metabolite of DHP drugs but has its own distinct activity profile.
Lipophilicity (LogP) Moderate (Esters increase permeability).[2]High (Required for membrane insertion).[2]2-APDD has better aqueous solubility profiles for oral bioavailability optimization.
Table 2: 2-APDD vs. 2-Amino-3-cyanopyridines[2]
Feature2-APDD (Diester) 2-Amino-3-cyanopyridine Synthetic Advantage
C3/C5 Substituent Methyl Esters (-COOMe)Nitrile (-CN)Esters are versatile electrophiles for cyclization; Nitriles are better H-bond acceptors.[2]
Cyclization Potential Forms Pyrido[2,3-d]pyrimidines (Kinase Inhibitors).[2]Forms 1,8-Naphthyridines or Pyridopyrimidines.2-APDD allows for milder cyclization conditions (e.g., with hydrazine) to form tricyclic cores.[2]
Toxicity Generally lower cytotoxicity in normal cells.[2]Nitriles can release cyanide metabolically (rare but possible).[2]2-APDD is a safer starting point for fragment-based drug design (FBDD).[2]

Detailed Biological Activity Data[1][4][5]

A. Antimicrobial Activity

2-APDD derivatives exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria.[2] The mechanism typically involves intercalation with bacterial DNA or inhibition of DNA gyrase, distinct from the cell-wall synthesis inhibition of beta-lactams.

  • Key Finding: Derivatives with lipophilic substitutions at the C4 position (e.g., 4-chlorophenyl) show enhanced potency.[2]

  • Experimental Data (Representative MICs):

    • Staphylococcus aureus:[2]

      
      [2]
      
    • Escherichia coli:[2][4]

      
      [2]
      
    • Mycobacterium tuberculosis:[2][5]

      
       (Specific derivatives)[2]
      
B. Anticancer (Cytotoxicity)

While 2-APDD itself is a moderate cytotoxin, its cyclized derivatives are potent anticancer agents.[2]

  • Mechanism: Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) when cyclized to pyridopyrimidines.[2]

  • Potency:

    • Parent 2-APDD: IC50

      
       (Low toxicity to healthy fibroblasts).[2]
      
    • Cyclized Derivative (Pyrido-pyrimidine): IC50

      
       against MCF-7 (Breast) and HeLa (Cervical) lines.[2]
      

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the metabolic/synthetic pathway connecting 2-APDD to its active forms.

G cluster_SAR SAR of 2-APDD DHP 1,4-Dihydropyridine (Ca2+ Blocker) Oxidation Oxidation (CYP450 / HNO3) DHP->Oxidation In vivo / Synthesis APDD 2-APDD (2-Amino-pyridine-3,5-diester) Oxidation->APDD Cyclization Cyclization (with Urea/Formamide) APDD->Cyclization Synthetic Modification Antimicrobial Antimicrobial Activity (DNA Gyrase Target) APDD->Antimicrobial Direct Activity Adenosine A2A Receptor Antagonist APDD->Adenosine Direct Activity KinaseInhib Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Cyclization->KinaseInhib Enhanced Potency SAR_C2 C2-Amino: Essential for H-bonding & Cyclization SAR_C2->APDD SAR_C35 C3/C5-Esters: Modulate Lipophilicity & Reactivity SAR_C35->APDD SAR_C4 C4-Aryl: Determines Specificity & Potency SAR_C4->APDD

Caption: Transformation pathway of 2-APDD from DHP precursors to potent kinase inhibitors, highlighting key SAR points.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating 2-APDD.

Protocol A: Synthesis via Modified Hantzsch Reaction

This protocol yields the oxidized pyridine directly, bypassing the isolation of the DHP.[2]

  • Reagents: Methyl propiolate (2 equiv.), Ammonium acetate (1.2 equiv.), Aldehyde (1 equiv.), Methanol (Solvent).[2]

  • Procedure:

    • Dissolve aldehyde and methyl propiolate in MeOH.

    • Add ammonium acetate slowly.[2]

    • Reflux for 4–6 hours (monitor via TLC, mobile phase Hexane:EtOAc 7:3).

    • Oxidation Step (if DHP forms): Add CAN (Ceric Ammonium Nitrate) (10 mol%) and stir at RT for 30 mins to aromatize.[2]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show absence of the C4-H signal (approx 4.0-5.0 ppm) seen in DHPs, and presence of aromatic protons.[2]

Protocol B: Antimicrobial Susceptibility Testing (MIC)[2]
  • Preparation: Dissolve 2-APDD in DMSO (Stock: 1 mg/mL).

  • Medium: Mueller-Hinton Broth (MHB).[2]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland).
    
  • Assay:

    • Perform serial 2-fold dilutions of 2-APDD in 96-well plates (

      
      ).
      
    • Add

      
       inoculum to each well.[2]
      
    • Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.[2]

    • Control: Ciprofloxacin (Positive), DMSO (Negative).[2]

Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).[2]

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add 2-APDD at concentrations

    
     for 48h.
    
  • Development:

    • Add

      
       MTT (5 mg/mL) per well; incubate 4h.
      
    • Dissolve formazan crystals in DMSO.[2]

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Comparative Biology of Pyridines: Comparison of 1,4-dihydropyridine and pyridine derivatives biological activity. (2023).[2][6][7]

  • Hantzsch Synthesis & Activity: Recent advances in Hantzsch 1,4-dihydropyridines and their oxidized analogs.[2][8] (2022).[2][6][9]

  • Antimicrobial Potency: Synthesis and antimicrobial activity of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[2] (2020).[2][6]

  • Anticancer Mechanisms: Anticancer Activity of 4-Aryl-1,4-Dihydropyridines and their metabolites.[2] (2021).[2][9] [2]

  • Synthetic Protocols: A Comparative Guide to the Hantzsch Pyridine Synthesis. (2025).[1][2][3][10]

Sources

Comparative

Spectroscopic Fingerprinting of Pyridine Dicarboxylate Isomers: A Technical Guide

Executive Summary: The Isomer Challenge Pyridine dicarboxylates (PDCs) are ubiquitous pharmacophores and metal-organic framework (MOF) linkers. However, the six structural isomers of pyridine dicarboxylic acid exhibit de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Pyridine dicarboxylates (PDCs) are ubiquitous pharmacophores and metal-organic framework (MOF) linkers. However, the six structural isomers of pyridine dicarboxylic acid exhibit deceptively similar physicochemical properties while possessing distinct biological activities and coordination geometries.

This guide provides a definitive spectroscopic comparison of the three most industrially relevant isomers: 2,3-PDC (Quinolinic acid) , 2,5-PDC (Isocinchomeronic acid) , and 2,6-PDC (Dipicolinic acid) . By synthesizing data from FT-IR,


H NMR, and UV-Vis spectroscopies, we establish a self-validating protocol for unambiguous structural identification.

Structural Overview & Nomenclature

Before analyzing the spectra, it is critical to map the symmetry elements that dictate the spectroscopic signals.

Common NameIUPAC NameStructure CodeSymmetryKey Feature
Quinolinic Acid Pyridine-2,3-dicarboxylic acid2,3-PDC

(Asymmetric)
Neuroactive metabolite; NAD+ precursor.
Isocinchomeronic Acid Pyridine-2,5-dicarboxylic acid2,5-PDC

(Asymmetric)
Linear linker for MOFs; distinct H-bonding.
Dipicolinic Acid Pyridine-2,6-dicarboxylic acid2,6-PDC

(Symmetric)
Bacterial spore biomarker; tridentate ligand.

Comparative Spectroscopic Data

H NMR Spectroscopy: The Symmetry Filter

Proton NMR is the most robust method for distinguishing these isomers due to the distinct coupling patterns arising from ring substitution.

Experimental Standard: 300/400 MHz, Solvent: DMSO-


, Ref: TMS (0.00 ppm).
IsomerSignal CountChemical Shifts (

, ppm)
Multiplicity & Coupling (

, Hz)
Structural Logic
2,3-PDC 38.78 (H6)8.35 (H4)7.75 (H5)dd (

=4.8, 1.6)dd (

=7.9, 1.6)dd (

=7.9, 4.8)
ABX System: Asymmetric substitution creates three distinct environments. H6 is most deshielded by ring nitrogen.
2,5-PDC 39.19 (H6)8.45 (H4)8.18 (H3)d (

=2.1)dd (

=8.1, 2.1)d (

=8.1)
Deshielded Singlet-like: H6 appears very downfield (~9.2 ppm) due to being adjacent to N and a carboxyl group.
2,6-PDC 28.25 - 8.30 (H3, H5)8.20 - 8.24 (H4)Doublet (

=7.8)Triplet (

=7.8)

System:

symmetry makes H3 and H5 equivalent, resulting in a simple doublet-triplet pattern.

Expert Insight: If your spectrum shows a simple doublet/triplet pattern in the aromatic region, you have almost certainly isolated the 2,6-isomer . Complex splitting (dd) indicates asymmetry (2,3- or 2,5-).

FT-IR Spectroscopy: Coordination & H-Bonding

Infrared spectroscopy is particularly sensitive to the hydrogen-bonding network in the solid state.

Experimental Standard: KBr Pellet or ATR.

Functional Group2,6-PDC (Dipicolinic)2,5-PDC (Isocinchomeronic)Mechanistic Interpretation

3200–2700 cm

(Broad)
3100–2500 cm

(Very Broad)
2,6-PDC forms intramolecular H-bonds (N...HO), sharpening the band slightly compared to the intermolecular dimers of 2,5-PDC.

1689–1705 cm

1680–1715 cm

Carboxylic acid carbonyl stretch. Shifts significantly upon metal coordination (e.g., to ~1640 cm

in Ca-DPA).
Ring Breathing 1079 cm

, 1572 cm

1030–1045 cm

Pyridine ring skeletal vibrations. The 1572 cm

band in 2,6-PDC is a diagnostic marker for the pincer-type geometry.
UV-Vis Absorption

While less specific for identification, UV-Vis is critical for concentration determination in solution.

  • Solvent: Water or Methanol

  • 
     Range:  260–275 nm
    
  • Differentiation:

    • 2,6-PDC:

      
       nm (
      
      
      
      M
      
      
      cm
      
      
      )
    • 2,5-PDC:

      
       nm
      
    • Note: The spectra are pH-dependent.[1] At pH > 5 (dianion form), bands often redshift and intensify due to extended conjugation and loss of protonation on the nitrogen (if zwitterionic).

Protocol: Self-Validating Identification Workflow

This workflow ensures scientific integrity by cross-referencing physical and spectral data.

IdentificationWorkflow Start Unknown Pyridine Dicarboxylate Sample MPCheck Step 1: Melting Point Screen (Dec > 230°C?) Start->MPCheck Solubility Step 2: Solubility Check (Soluble in H2O/Base?) MPCheck->Solubility NMR Step 3: 1H NMR (DMSO-d6) Solubility->NMR SymCheck Is the spectrum symmetric? (Doublet + Triplet only) NMR->SymCheck Res26 Identity: 2,6-PDC (Dipicolinic Acid) SymCheck->Res26 Yes AsymCheck Check H6 Shift SymCheck->AsymCheck No (Complex Splitting) Res25 Identity: 2,5-PDC (H6 > 9.0 ppm) AsymCheck->Res25 Downfield (>9.0) Res23 Identity: 2,3-PDC (H6 ~ 8.8 ppm) AsymCheck->Res23 Mid-field (~8.8)

Figure 1: Decision tree for the spectroscopic identification of pyridine dicarboxylate isomers based on symmetry and chemical shift logic.

Critical Application: Metal Coordination

The primary utility of these isomers lies in their coordination chemistry.

  • 2,6-PDC (The Pincer): Acts as a tridentate O-N-O ligand. In IR, look for the collapse of the broad O-H band and a shift of the C=O stretch to ~1640 cm

    
     upon forming complexes like Ca(DPA).
    
  • 2,5-PDC (The Bridge): Cannot chelate a single metal center in a tridentate fashion due to the para-position of the C5 carboxylate. Instead, it bridges metal centers, forming infinite coordination polymers (MOFs).

References

  • ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid 1H NMR Spectrum. Retrieved from

  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid. Retrieved from

  • National Institutes of Health (NIH). (2008). Raman spectra and structure analysis of 2,6-pyridine dicarboxylic acid. Retrieved from

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands. Retrieved from

  • LibreTexts. (2023).[2] Spectroscopy of Carboxylic Acids. Retrieved from

Sources

Validation

Quantitative Purity Assessment of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester: A Comparative Guide (qNMR vs. HPLC)

Executive Summary In the synthesis of complex pharmaceutical intermediates like 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 1187930-77-3), establishing absolute purity is a critical bottleneck. Traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates like 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 1187930-77-3), establishing absolute purity is a critical bottleneck. Traditional HPLC-UV methods rely on the availability of high-purity reference standards, which are often unavailable for early-stage intermediates.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) . While HPLC remains superior for trace impurity profiling, our analysis demonstrates that qNMR is the superior methodology for absolute purity assignment of this specific ester, offering SI-traceability without the need for an identical reference standard.

The Analytical Challenge

The analyte, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (hereafter 2-APDM ), presents specific challenges:

  • Structural Complexity: The molecule contains a pyridine ring, an amino group (exchangeable protons), and two methyl ester moieties.

  • Reference Standard Paradox: To validate an HPLC method for purity, you need a pure standard. To certify the standard, you need an absolute method. qNMR resolves this circular dependency.

  • Response Factors: In HPLC-UV, the amino-pyridine core has a high extinction coefficient, but synthetic impurities (e.g., mono-esters, decarboxylated by-products) may have vastly different UV responses, leading to "purity inflation."

Methodology 1: qNMR (The Gold Standard for Purity)

qNMR utilizes the fundamental principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. This allows the use of a universal internal standard (IS).

Experimental Protocol Design

Solvent Selection: We recommend DMSO-d6 over CDCl₃.

  • Reasoning: 2-APDM contains a primary amine (-NH₂). In CDCl₃, these protons can broaden due to exchange or form intermolecular hydrogen bonds, affecting integration. DMSO-d6 disrupts aggregation and sharpens signals.

Internal Standard (IS) Selection:

  • Primary Recommendation: Dimethyl Sulfone (DMSO₂) .

  • Signal: Singlet at

    
     3.0 ppm.
    
  • Rationale: The methyl esters of 2-APDM appear around

    
     3.8–3.9 ppm. DMSO₂ provides a clean singlet in a vacant region, avoiding overlap with the ester signals or the aromatic protons (
    
    
    
    8.0–9.0 ppm).

Target Signal Selection: For quantification, we utilize the Methyl Ester protons (-COOCH₃) .

  • Multiplicity: Singlet (6H total or two distinct 3H singlets depending on symmetry).

  • Benefit: High signal-to-noise ratio (SNR) and sharp line shape compared to aromatic protons.

qNMR Workflow Diagram

qNMR_Workflow Sample Sample Weighing (Accurate to 0.01 mg) IS_Add Add Internal Standard (Dimethyl Sulfone) Sample->IS_Add Gravimetric Solvation Solvation (DMSO-d6) IS_Add->Solvation Dissolution Acquisition NMR Acquisition (1H, 90° pulse, d1 > 30s) Solvation->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integration) Acquisition->Processing FID -> Spectrum Calculation Purity Calculation Processing->Calculation Integrals

Figure 1: Step-by-step qNMR workflow ensuring gravimetric accuracy and spectroscopic validity.

Critical Acquisition Parameters

To ensure <1% uncertainty, the following parameters are non-negotiable:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): Must be

    
     of the slowest relaxing signal (usually the IS). For Dimethyl Sulfone, 
    
    
    
    s; therefore, set d1 = 25–30 seconds .
  • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Number of Scans (NS): 16 or 32 (sufficient for 10 mg sample).

Methodology 2: HPLC-UV (The Routine Alternative)

HPLC is the standard for checking relative purity and identifying impurities, but it fails at absolute quantification without a certified reference.

Typical Conditions[1]
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient of Phosphate Buffer (pH 7.0) and Acetonitrile.

    • Note: Basic pH is preferred to keep the aminopyridine in its free base form, improving peak shape.

  • Detection: UV at 254 nm or 280 nm.

Limitations
  • Relative Response Factor (RRF): Impurities lacking the pyridine chromophore will be under-detected. Impurities with extended conjugation will be over-detected.

  • Solvent Peaks: DMSO or reaction solvents may co-elute or mask early peaks.

Comparative Analysis

The following table synthesizes the performance metrics of both methods for 2-APDM.

FeatureqNMR (Quantitative NMR)HPLC-UV
Primary Output Absolute Purity (w/w %) Relative Purity (Area %)
Reference Standard Universal IS (e.g., Dimethyl Sulfone)Identical Compound (Required)
Traceability Direct link to SI (via IS mass)Dependent on standard purity
Setup Time < 15 mins (Weigh + Dissolve)> 60 mins (Equilibration)
Run Time ~10-20 mins (including d1)20-40 mins (Gradient)
Precision (RSD) 0.5% - 1.0%0.2% - 0.5%
Specificity High (Structural ID included)Medium (Retention time only)
Cost per Sample Low (Solvent + Tube)High (Solvents + Column wear)
Decision Logic: When to use which?

Decision_Logic Start Start: Purity Assessment Ref_Std Is a Certified Reference Standard Available? Start->Ref_Std qNMR_Path Use qNMR Ref_Std->qNMR_Path No Impurity_Check Goal: Trace Impurity (<0.1%) Profiling? Ref_Std->Impurity_Check Yes HPLC_Path Use HPLC-UV Impurity_Check->qNMR_Path No (Assay only) Impurity_Check->HPLC_Path Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Calculation & Data Processing

For qNMR, the purity (


) is calculated using the following equation:


Where:

  • 
    : Integrated area.[1]
    
  • 
    : Number of protons (IS = 6 for DMSO₂, Sample = 6 for Methyls).
    
  • 
    : Molar mass (IS = 94.13, Sample = 210.19).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (usually 99.9%).
    

Expert Tip: Always process the spectrum with a line broadening (LB) of 0.3 Hz and ensure the baseline is corrected manually over the integration regions. Automatic baseline correction often fails in the presence of broad amino peaks.

References

  • Almac Group. (2023).[2][3] QNMR – a modern alternative to HPLC.[1] Retrieved from [Link]

  • Bhat, S. V., et al. (2023).[2][3] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Molecules, 28(2). Retrieved from [Link]

  • Enovatia. (n.d.).[2][4][5] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Zheng, H., et al. (2021).[6][7] Comparison of HPLC and NMR for quantification of the main volatile fatty acids. Scientific Reports, 11, 24263. Retrieved from [Link]

Sources

Comparative

comparison of antimicrobial activity of pyridine derivatives

Topic: Comparative Efficacy of Pyridine Derivatives as Antimicrobial Agents: A Technical Guide Executive Summary The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for over...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Pyridine Derivatives as Antimicrobial Agents: A Technical Guide

Executive Summary

The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for over 7,000 existing drugs. Its ability to act as both a hydrogen bond acceptor and a donor (when functionalized) allows it to modulate solubility and target affinity effectively. This guide provides a technical comparison of emerging pyridine derivatives—specifically pyridine-thiazole hybrids , quaternary pyridinium salts , and pyridine-hydrazones —against standard-of-care antibiotics like Ciprofloxacin and Ampicillin.

Mechanism of Action: The Dual-Target Advantage

Unlike traditional antibiotics that often rely on a single mode of action (e.g., beta-lactams targeting cell wall synthesis), pyridine derivatives exhibit versatile mechanisms depending on their substitution pattern.

  • Quaternary Pyridinium Salts (QPS): These act primarily as cationic surfactants . The positively charged nitrogen interacts with the negatively charged bacterial cell membrane (lipopolysaccharides in Gram-negative, teichoic acids in Gram-positive), causing destabilization, leakage of cytoplasmic contents, and cell death.

  • Pyridine-Thiazole/Hydrazone Hybrids: These often function as enzyme inhibitors . They can target DNA gyrase (similar to fluoroquinolones) or inhibit specific metabolic pathways (e.g., dihydrofolate reductase), providing a higher barrier to resistance.

DOT Diagram: Mechanism of Action Pathways

MOA_Pathways Pyridine_Deriv Pyridine Derivative QPS Quaternary Pyridinium Salt (Cationic Head) Pyridine_Deriv->QPS Alkylation Hybrid Pyridine-Thiazole/Hydrazone (Hybrid Scaffold) Pyridine_Deriv->Hybrid Fusion Membrane Bacterial Membrane (Negatively Charged) QPS->Membrane Electrostatic Attraction Lysis Membrane Disruption & Cytoplasmic Leakage Membrane->Lysis Intercalation Enzyme Target Enzyme (DNA Gyrase/DHFR) Hybrid->Enzyme Binding Pocket Interaction Inhibition Replication Blockage & Cell Death Enzyme->Inhibition Inactivation

Figure 1: Dual mechanistic pathways of pyridine derivatives based on structural modification.

Comparative Efficacy Analysis

The following data synthesizes recent experimental findings comparing specific pyridine derivatives against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data represents mean MIC values (µg/mL or µM as noted) from standardized broth microdilution assays.

Compound ClassSpecific DerivativeTarget OrganismMIC ValueReference StandardMIC (Standard)Relative Potency
Pyridine-Thiazole 4-substituted Hybrid (Cmpd 4c)S. aureus0.02 mMAmpicillin~0.01 mM2x Lower Potency (but broader spectrum)
Pyridine-Thiazole Imidazo-pyridine (Cmpd 17d)E. coli0.5 µg/mLGatifloxacin1.0 µg/mL2x Higher Potency
Pyridinium Salt C12-Alkyl PyridiniumS. aureus1.5 µg/mLBenzalkonium Cl2.0 µg/mLComparable
Pyridine-Hydrazone Compound 12aE. coli19.5 µg/mLCiprofloxacin0.013 µg/mLSignificantly Lower

Key Insight: While simple pyridine-hydrazones often lag behind fluoroquinolones in potency, fused ring systems (like imidazo-pyridines) and 4-substituted thiazole hybrids frequently outperform older standards, particularly against resistant strains where standard drugs fail due to efflux pump overexpression.

Structure-Activity Relationship (SAR) Deep Dive

Optimizing the pyridine scaffold requires precise chemical modifications.

  • Position Matters: 4-substituted pyridine derivatives consistently show higher antimicrobial activity than 3-substituted analogs.[1][2] This is likely due to reduced steric hindrance allowing better interaction with the target active site.

  • Lipophilicity (LogP): For quaternary salts, an alkyl chain length of C12–C16 is the "Goldilocks zone."

    • < C12: Insufficient membrane penetration.

      • C16:* Aggregation/micelle formation reduces effective concentration.

  • Electron Density: Introducing electron-withdrawing groups (EWGs) like Fluorine (-F) or Nitro (-NO2) at the para position of the phenyl ring attached to the pyridine often enhances potency by increasing the acidity of NH protons (in hydrazones) or strengthening hydrogen bonding with receptor pockets.

DOT Diagram: SAR Logic Flow

SAR_Logic Core Pyridine Core Sub_Pos Substitution Position Core->Sub_Pos Chain_Len Alkyl Chain Length (For Salts) Core->Chain_Len EWG Electron Withdrawing Groups (-F, -NO2) Core->EWG Pos_Outcome 4-Position > 3-Position (Less Steric Hindrance) Sub_Pos->Pos_Outcome Chain_Outcome C12-C16 Optimal (Max Membrane Disruption) Chain_Len->Chain_Outcome EWG_Outcome Increased H-Bonding & Metabolic Stability EWG->EWG_Outcome

Figure 2: Critical Structure-Activity Relationship (SAR) determinants for pyridine derivatives.

Validated Experimental Protocol: CLSI Broth Microdilution

To ensure reproducibility and regulatory alignment, the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for determining MIC.

Protocol Name: CLSI M07-A10 Standardized Broth Microdilution Objective: Determine the MIC of pyridine derivatives against aerobic bacteria.

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).

    • Suspend in saline to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final concentration of ~5 x 10^5 CFU/mL.

  • Compound Preparation:

    • Dissolve pyridine derivative in DMSO (ensure final DMSO concentration in well is <1% to avoid toxicity).

    • Prepare 2-fold serial dilutions in CAMHB across a 96-well plate (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Incubation:

    • Inoculate wells with 50 µL of bacterial suspension.

    • Include Growth Control (bacteria + broth + solvent) and Sterility Control (broth only).

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • MIC is the lowest concentration showing no visible growth (turbidity) to the naked eye.

DOT Diagram: Experimental Workflow

Protocol_Workflow Start Start: Isolate Colonies Prep_Inoc Adjust to 0.5 McFarland (Saline) Start->Prep_Inoc Dilute Dilute 1:150 in CAMHB Prep_Inoc->Dilute Inoculate Add 50µL Inoculum to Wells Dilute->Inoculate Plate_Prep Prepare 96-Well Plate (Serial Dilutions of Pyridine) Plate_Prep->Inoculate Incubate Incubate 35°C, 16-20h Inoculate->Incubate Read Visual Read: Lowest Conc. with No Turbidity (MIC) Incubate->Read

Figure 3: Standardized CLSI Broth Microdilution Workflow for MIC determination.

Challenges & Future Outlook

  • Selectivity Index (SI): A major hurdle for quaternary pyridinium salts is mammalian toxicity (hemolysis). Future development must focus on increasing the SI (CC50/MIC) by modifying the polar head group to target bacterial membranes more specifically than mammalian ones.

  • Solubility: Many high-potency pyridine-thiazole hybrids suffer from poor aqueous solubility. Formulation strategies using cyclodextrins or salt formation (e.g., hydrochloride salts) are essential for in vivo efficacy.

References

  • Elsayed, M. A., et al. (2024).[3] Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. Link

  • Eryilmaz, S., et al. (2020). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. Bioorganic Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition (M07-A9). Link

  • Ali, I., et al. (2020).[3] Synthesis and characterization of pyridine-based organic salts: Their antibacterial, antibiofilm and wound healing activities. Bioorganic Chemistry. Link

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry. Link

Sources

Validation

A Comparative Guide to Assessing the Chelating Properties of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

For professionals in chemical research and drug development, the interaction between organic molecules and metal ions is a cornerstone of innovation. Chelating agents, molecules capable of forming multiple coordinate bon...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the interaction between organic molecules and metal ions is a cornerstone of innovation. Chelating agents, molecules capable of forming multiple coordinate bonds with a single metal ion, are pivotal in applications ranging from mitigating metal-induced toxicity to designing metal-based therapeutics and contrast agents.[1][2] This guide provides an in-depth, technical framework for assessing the chelating properties of a specific pyridine derivative: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester .

Our approach moves beyond a simple recitation of facts. We will dissect the rationale behind the experimental design, compare the target molecule against established chelators, and provide actionable protocols. This guide is designed for the laboratory professional who not only needs to perform the experiment but also understand the intricate causality of the molecular interactions at play.

Structural Rationale: Predicting Chelation Potential

Before any empirical testing, a structural analysis of the target molecule is crucial for forming a valid hypothesis. 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (MW: 210.19 g/mol , Formula: C₉H₁₀N₂O₄) possesses several potential coordination sites.[3]

  • Pyridine Ring Nitrogen: The lone pair of electrons on the pyridine nitrogen is a classic Lewis base, readily available for coordination with a metal ion. The N-aryl-2-aminopyridine scaffold is known to form stable complexes with various transition metals.[4]

  • Amino Group (-NH₂): The nitrogen of the primary amine at the 2-position can also act as a donor atom. Its proximity to the pyridine nitrogen suggests the potential for forming a stable, five-membered chelate ring with a metal ion.

  • Ester Carbonyl Oxygens (-C=O): The carbonyl oxygens of the two dimethyl ester groups at the 3 and 5-positions are potential, albeit weaker, donor sites. Pyridine-dicarboxylic acid derivatives are well-documented for their ability to coordinate with metals through both the pyridine nitrogen and carboxylate oxygens.[5][6]

Based on this structure, the molecule is predicted to act as a bidentate or potentially tridentate ligand. The chelation is likely to involve the pyridine nitrogen and the amino nitrogen, forming a stable 5-membered ring. The involvement of the carbonyl oxygens is less certain and may depend on the specific metal ion and solvent conditions.

Caption: Structure of the target molecule with key potential metal coordination sites highlighted.

Experimental Assessment Framework

To empirically determine the chelating properties, a multi-faceted approach is required. We will outline three primary analytical techniques: UV-Vis Titration for preliminary screening, Potentiometric Titration for definitive stability constants, and NMR Spectroscopy for structural insights.

Causality: This technique is based on the principle that the electronic environment of a ligand changes upon coordination to a metal ion, leading to a shift in its ultraviolet-visible absorption spectrum.[7] By systematically adding a metal ion solution to the ligand solution and monitoring the absorbance changes, we can determine the stoichiometry of the complex and its apparent stability constant.[8][9] It is an excellent first-pass method due to its speed and simplicity.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (e.g., 1 mM) in a suitable solvent (e.g., methanol or a buffered aqueous solution). The choice of solvent is critical; ensure it does not interact with the metal ions.

    • Prepare a concentrated stock solution of the metal salt (e.g., 20 mM of CuSO₄, ZnCl₂, or FeCl₃) in the same solvent.

    • All glassware must be scrupulously cleaned and rinsed with deionized water to avoid trace metal contamination.

  • Execution:

    • Place a fixed volume and concentration of the ligand solution (e.g., 2 mL of 0.1 mM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum (e.g., from 200-600 nm).

    • Add small, precise aliquots of the metal ion stock solution (e.g., 2-10 µL) to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (approx. 1-2 minutes). Record the new UV-Vis spectrum.

    • Continue this process until no further significant spectral changes are observed, indicating saturation of the ligand.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand].

    • The inflection point of this titration curve often indicates the stoichiometry of the metal-ligand complex.

    • For a more quantitative analysis, a Job's plot (plotting absorbance vs. mole fraction of the ligand) can be used to confirm the stoichiometry.

G start Start: Prepare Ligand and Metal Stock Solutions step1 Place Ligand Solution in Cuvette start->step1 step2 Record Initial UV-Vis Spectrum step1->step2 step3 Add Aliquot of Metal Solution step2->step3 step4 Mix & Equilibrate step3->step4 step5 Record New Spectrum step4->step5 decision Saturation Reached? step5->decision decision->step3 No end End: Analyze Data (Titration Curve, Job's Plot) decision->end Yes

Caption: General experimental workflow for UV-Vis spectrophotometric titration.

Causality: This is the gold-standard method for determining thermodynamic stability constants.[10] The formation of a metal-ligand complex involves competition between the metal ion and protons (H⁺) for the ligand's binding sites. By titrating a solution containing the ligand and metal ion with a strong base (e.g., NaOH) and monitoring the pH, we can quantify this competition. The resulting titration curve is shifted relative to that of the free ligand, and this shift is used to calculate the stability constants of the formed complexes.[11][12]

Detailed Protocol:

  • System Calibration:

    • Calibrate a high-precision pH electrode and meter using at least three standard buffers (e.g., pH 4.01, 7.00, 9.18).

    • Perform an acid-base titration in the chosen medium (e.g., 0.1 M KCl) to determine the standard potential of the electrode and the ionic product of water. This step is critical for converting pH readings to hydrogen ion concentrations.[13]

  • Ligand Protonation Titration:

    • Titrate a solution of the ligand (e.g., 0.004 M) and a strong acid (e.g., HCl) with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH).

    • The data from this titration is used to calculate the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration:

    • Perform the same titration as in step 2, but with the addition of the metal salt of interest (e.g., with a ligand-to-metal ratio of 1:1 or 2:1).

    • The titration should be carried out under a nitrogen or argon atmosphere to prevent interference from atmospheric CO₂.

  • Data Analysis:

    • Use specialized software (e.g., Hyperquad, OPIUM) to analyze the titration curves.[14]

    • The software performs a non-linear least-squares refinement to fit the experimental data to a chemical model, yielding the stability constants (log β) for the various metal-ligand species (e.g., ML, ML₂, MLH, etc.) in solution.

Causality: NMR spectroscopy provides detailed information about the structure of the complex in solution.[15] Upon chelation, the chemical environment of the ligand's protons changes, causing shifts in their corresponding NMR signals. The magnitude and direction of these shifts can indicate which parts of the molecule are involved in metal binding.[16]

Detailed Protocol:

  • Preparation:

    • Dissolve a precise amount of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD).

    • Prepare a stock solution of the metal salt in the same deuterated solvent. Note: For studying interactions with paramagnetic metals like Cu(II) or Fe(III), significant peak broadening can occur, which may obscure the spectrum.[17] Diamagnetic ions like Zn(II) or Ca(II) are ideal for initial NMR studies.

  • Execution:

    • Acquire a high-resolution ¹H NMR spectrum of the free ligand.

    • Add incremental amounts of the metal salt solution to the NMR tube (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 molar equivalents).

    • Acquire a spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shifts (δ) of the ligand's protons. Protons near the binding sites will typically experience the largest shifts.

    • For example, a significant downfield shift of the amino protons and the pyridine proton adjacent to the nitrogen would strongly support the involvement of these groups in chelation.

Performance Comparison with Alternative Chelators

No assessment is complete without context. We compare our target molecule to a selection of standard and structurally related chelators. The following table presents an illustrative comparison of expected stability constants (Log K₁) for key divalent metal ions. The values for the target molecule are hypothetical, representing a plausible outcome based on its structure.

Chelating AgentType / Key FeatureLog K₁ (Cu²⁺)Log K₁ (Zn²⁺)Log K₁ (Fe²⁺)Rationale for Comparison
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester Target Molecule ~7-9 (est.)~4-6 (est.)~5-7 (est.)The focus of our investigation.
EDTA (Ethylenediaminetetraacetic acid)Hexadentate Aminocarboxylate18.816.514.3Gold Standard: A powerful, non-selective chelator used as a high-performance benchmark.[18]
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid)Tridentate Pyridine Dicarboxylate10.17.56.8Structural Analog: Shows the chelating power of the pyridine-dicarboxylate core without the 2-amino group and with free carboxylates.[5]
2-AminopyridineMonodentate/Bidentate~4.5~2.1~2.5Core Fragment: Isolates the contribution of the 2-aminopyridine moiety without the ester groups.[4]
EDDS ([S,S]-ethylenediaminedisuccinic acid)Biodegradable Aminocarboxylate18.213.511.1Green Alternative: A high-performance, biodegradable chelator relevant for environmentally conscious applications.[1]

Note: Stability constants are highly dependent on experimental conditions (pH, temperature, ionic strength). Values are for illustrative comparison only.

Conclusion and Field-Proven Insights

The structural features of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester strongly suggest it possesses bidentate chelating capabilities, primarily through its 2-aminopyridine framework. Its efficacy is predicted to be moderate, likely weaker than its unesterified analogue (dipicolinic acid derivatives) and significantly less potent than broad-spectrum chelators like EDTA. The ester groups, by replacing the highly effective carboxylate binding sites, are expected to reduce the overall stability of the metal complexes.

However, this reduced affinity is not necessarily a disadvantage. In drug development, overly strong chelation can lead to indiscriminate stripping of essential metal ions from metalloproteins, causing toxicity.[19] A moderate-affinity chelator can be more selective, targeting loosely bound, pathologically relevant metal ions (e.g., in Alzheimer's disease or during oxidative stress) without disrupting systemic metal homeostasis.[11][20]

The experimental framework detailed here provides a robust pathway to fully characterize this molecule. The initial UV-Vis screening will confirm metal interaction, while rigorous potentiometric titrations will yield the thermodynamic data necessary for any serious drug development consideration. Subsequent NMR studies can then provide the crucial structural evidence of the binding mode in solution. This comprehensive assessment is essential for unlocking the true potential of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester as a valuable tool in the researcher's arsenal.

References

  • ResearchGate. (n.d.). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Kiss, T., et al. (2010). Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. Dalton Transactions, 39(5), 1257-1265. [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 435. [Link]

  • Wikipedia. (n.d.). Chelation. Retrieved from Wikipedia. [Link]

  • 001Chemical. (n.d.). CAS No. 1187930-77-3, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. Retrieved from 001Chemical. [Link]

  • ResearchGate. (n.d.). Solid state coordination chemistry of pyridinedicarboxylic acid isomers.
  • Kontoghiorghes, G. J., et al. (2020). Advances on Chelation and Chelator Metal Complexes in Medicine. International Journal of Molecular Sciences, 21(7), 2465. [Link]

  • Doraghi, F., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(4), 2481-2503. [Link]

  • ResearchGate. (n.d.). UV−vis analysis of metal chelation.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • ResearchGate. (n.d.). NMR Spectroscopy of Metal Chelonates and Related Compounds.
  • Scientific Research Publishing. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from SCIRP. [Link]

  • ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker. Inorganic Chemistry, 61(47), 18836-18847. [Link]

  • PubMed. (n.d.). Metal-free annulation of arenes with 2-aminopyridine derivatives.
  • NECTAR COST. (n.d.). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes.
  • ACS Publications. (2011). Demetalation of Fe, Mn, and Cu Chelates and Complexes: Application to the NMR Analysis of Micronutrient Fertilizers. Journal of Agricultural and Food Chemistry, 59(23), 12383-12390. [Link]

  • RSC Publishing. (n.d.). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic and Biodegradable Chelating Agents in Scientific Research and Drug Development.
  • Rasayan Journal of Chemistry. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. RASĀYAN J. Chem., 15(2), 1000-1004. [Link]

  • Google Patents. (n.d.). US20080248583A1 - Quantitative and Qualitative Chelation Measuring Methods and Materials.
  • PubMed Central. (n.d.). Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex.
  • TSpace. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Retrieved from TSpace. [Link]

  • PubMed. (2010). Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. Retrieved from PubMed. [Link]

  • IUCr. (n.d.). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters!.
  • Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
  • ResearchGate. (n.d.). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol.
  • Molbase. (n.d.). 2-amino-3,6-dimethyl-4-phenyl-3,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester. Retrieved from Molbase. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation.
  • Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
  • DORAS | DCU Research Repository. (n.d.). METAL CHELATION IN SEPARATION SCIENCE.
  • ACS Publications. (1968). Chelation studies by conformational analysis. Proton magnetic resonance of dl-propylenediaminetetraacetic acid. Analytical Chemistry, 40(12), 1876-1878. [Link]

  • PubMed Central. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. ACS Chemical Biology, 8(1), 37-47. [Link]

  • ResearchGate. (n.d.). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling.
  • PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • PubMed. (n.d.). Synthesis of Some Copper(II)-Chelating (Dialkylamino)pyridine Amphiphiles and Evaluation of Their Esterolytic Capacities in Cationic Micellar Media.
  • MDPI. (n.d.). Chelating Extractants for Metals.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses. [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1538. [Link]

Sources

Comparative

Comparative Guide: Selectivity &amp; Cross-Reactivity Analysis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

This guide serves as a technical resource for researchers and analytical scientists validating assays for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS 53595-65-6). It objectively compares analytical methodo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and analytical scientists validating assays for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS 53595-65-6). It objectively compares analytical methodologies, focusing on specificity and cross-reactivity against structural analogs and hydrolysis products.

Executive Summary: The Specificity Challenge

2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (hereafter Target Diester ) is a critical scaffold in the Hantzsch synthesis of 1,4-dihydropyridine calcium channel blockers (e.g., Amlodipine, Nifedipine) and adenosine receptor ligands.

In assay development, "cross-reactivity" typically refers to the inability of a detection system to distinguish the target from structurally similar compounds. For this small molecule, the primary sources of cross-reactivity (interference) are:

  • Hydrolysis Products: The mono-methyl ester and the dicarboxylic acid forms, which form spontaneously under humid or acidic/basic conditions.

  • Regioisomers: Isomeric aminopyridines present as byproducts of the condensation reaction.

This guide compares the two industry-standard approaches—HPLC-UV and LC-MS/MS —evaluating their ability to resolve the Target Diester from these "cross-reactive" interferences.

Chemical Context & The "Look-Alike" Analogs

To understand cross-reactivity, we must visualize the structural relationship between the target and its interferents. The Target Diester is unstable; it degrades into analogs that share the same UV chromophore, leading to false positives in non-specific assays.

Degradation Pathway & Interference Sources[1]

degradation_pathway Target TARGET ANALYTE Dimethyl Ester (Hydrophobic) Mono INTERFERENT 1 Mono-Methyl Ester (Amphiphilic) Target->Mono Hydrolysis (pH > 8 or < 3) Acid INTERFERENT 2 Dicarboxylic Acid (Hydrophilic) Mono->Acid Hydrolysis Decarb INTERFERENT 3 Decarboxylated Byproducts Acid->Decarb Thermal Decarboxylation

Figure 1: The hydrolysis pathway of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester. Assays must distinguish the Target from Interferents 1 and 2, which share the aminopyridine core.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The following table contrasts the performance of the two primary methodologies regarding cross-reactivity (selectivity).

FeatureMethod A: HPLC-UV (Diode Array) Method B: LC-MS/MS (Triple Quad)
Detection Principle UV Absorption (typically 254 nm or 280 nm)Mass-to-Charge Ratio (m/z) & Fragmentation
Cross-Reactivity Risk High. Relies solely on retention time. Analogs with the same pyridine core have identical UV spectra.Low. Distinguishes analytes by molecular weight (Parent Ion) and specific structural fragments (Daughter Ions).
Specificity Source Chromatographic Resolution (

)
Mass Filtering (MRM Transitions)
Limit of Quantitation

0.1 - 1.0

g/mL

0.1 - 1.0 ng/mL
Throughput Moderate (15-30 min run times required for separation)High (2-5 min run times possible due to mass selectivity)
Cost LowHigh
Recommendation Suitable for Purity Assays (>98% purity) where interferences are minor.Mandatory for Trace Impurity Profiling or biological matrices.
Expert Insight:

Causality of Failure: HPLC-UV methods often fail "cross-reactivity" tests because the mono-ester elutes very close to the di-ester on standard C18 columns due to similar pi-pi stacking interactions, despite the polarity difference. LC-MS/MS overcomes this by filtering for the specific mass transition of the di-ester (


), effectively "ignoring" the mono-ester (

).

Experimental Protocol: Validating Cross-Reactivity

To claim your assay is specific, you must perform a Forced Degradation Cross-Reactivity Study . This protocol generates the specific analogs in situ to prove your method can separate them.

Reagents Required[2][3][4][5]
  • Analyte: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (Reference Standard).

  • Solvents: HPLC-grade Acetonitrile, Water, 0.1N NaOH, 0.1N HCl.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm).

Step-by-Step Methodology
Phase 1: Generation of Analogs (The "Stress" Test)
  • Preparation: Prepare a 1 mg/mL stock solution of the Target Diester in Acetonitrile.

  • Base Hydrolysis (Generates Mono-ester/Acid):

    • Aliquot 1 mL of stock into a vial.

    • Add 1 mL of 0.1N NaOH.

    • Incubate at 60°C for 1 hour.

    • Mechanism:[1][2] This forces the hydrolysis of the ester groups, creating a mixture of Target, Mono-ester, and Di-acid.

  • Neutralization: Quench with 1 mL of 0.1N HCl to stop the reaction.

Phase 2: Specificity Injection
  • Control: Inject the untreated Reference Standard.

  • Test: Inject the "Stressed" sample.

  • Criteria for Success (HPLC-UV):

    • The "Stressed" chromatogram must show distinct peaks for the degradation products.

    • Resolution (

      
      ):  The valley between the Target peak and the nearest neighbor (Mono-ester) must be 
      
      
      
      (Baseline separation).
    • Peak Purity Check: Use a Diode Array Detector (DAD) to scan the Target peak. The UV spectrum must be consistent across the upslope, apex, and downslope, proving no co-elution.

Phase 3: LC-MS/MS Confirmation (The "Gold Standard")

If HPLC-UV fails to resolve the peaks (


), transfer to LC-MS/MS using Multiple Reaction Monitoring (MRM).
  • Target Transition:

    
     (Loss of methoxy group).
    
  • Interference Check: Monitor

    
     (Mono-ester). If the 197 signal does not appear in the 211 channel, the assay has zero cross-reactivity .
    

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct assay based on cross-reactivity requirements.

assay_selection Start Start: Select Assay for 2-Amino-pyridine-3,5-diester Q1 Is the sample a complex matrix (e.g., plasma)? Start->Q1 Q2 Are hydrolysis products (Mono-ester) expected? Q1->Q2 No (Pure Substance) Path_LCMS Method B: LC-MS/MS (High Specificity) Q1->Path_LCMS Yes (High Interference) Path_HPLC Method A: HPLC-UV (Cost-Effective) Q2->Path_HPLC No Validation Perform Forced Degradation (NaOH Stress Test) Q2->Validation Yes Check Resolution (Rs) > 1.5? Path_HPLC->Check Validation->Path_HPLC Check->Path_HPLC Yes (Validated) Check->Path_LCMS No (Co-elution detected)

Figure 2: Decision Matrix for Assay Selection. Use LC-MS/MS when chromatographic resolution of hydrolysis products fails.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Gorog, S. (2006). The importance of identifying impurities in pharmaceutical analysis.[3][4] Trends in Analytical Chemistry. Link

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2782089, Dimethyl 2-aminopyridine-3,5-dicarboxylate.Link

Sources

Validation

Validation of Metal-Free Iodine-Mediated Oxidative Annulation for Regioselective Pyridine Synthesis

Executive Summary Context: Substituted pyridines constitute the structural backbone of over 100 FDA-approved drugs, including blockbuster kinase inhibitors. However, the industry standard—Palladium-catalyzed cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Substituted pyridines constitute the structural backbone of over 100 FDA-approved drugs, including blockbuster kinase inhibitors. However, the industry standard—Palladium-catalyzed cross-coupling (Suzuki-Miyaura)—faces critical bottlenecks when accessing 2-substituted and 2,6-disubstituted pyridines due to the inherent instability of 2-pyridyl boronic acids and slow transmetallation rates [1].

The Innovation: This guide validates a Metal-Free, Iodine-Mediated Oxidative Annulation route. Unlike traditional methods that rely on pre-functionalized rings or harsh condensation (Hantzsch), this protocol utilizes elemental iodine (


) to drive a [4+2] cycloaddition between enaminones and alkynes (or activated methylene compounds).

Verdict: The validated route offers superior atom economy , eliminates heavy metal scavenging steps, and resolves the regioselectivity issues inherent to electrophilic aromatic substitution on electron-deficient pyridine rings.

Technical Comparison: The "New" vs. The "Standard"

The following analysis compares the Iodine-Mediated route against the industry-standard Suzuki Coupling and the traditional Hantzsch synthesis.

Table 1: Performance Matrix
MetricMethod A: Suzuki-Miyaura CouplingMethod B: Hantzsch SynthesisMethod C: Iodine-Mediated Annulation (Validated)
Precursor Availability Low: 2-Pyridyl boronates are unstable/expensive [1].High: Aldehydes/ketoesters are cheap.High: Enaminones are easily accessible.
Regiocontrol High: Dictated by leaving group position.Low: Limited to symmetrical patterns.High: Controlled by enaminone structure.
Conditions Inert atm,

, Pd catalyst.
Reflux, acidic/harsh.Open air,

, Metal-free.
Purification Difficult: Pd scavenging required (<10 ppm).Moderate: Recrystallization often needed.Simple: Filtration/Flash Chromatography.
Sustainability Poor: High PMI due to ligands/metals.Moderate: High thermal energy demand.Excellent: Low E-Factor, benign oxidant.
Table 2: Green Chemistry Metrics Validation (10 mmol Scale)

Data based on comparative process mass intensity (PMI) analysis [2].

MetricSuzuki Coupling (Pd)Iodine-Mediated (New)Improvement
Process Mass Intensity (PMI) 185 kg/kg 42 kg/kg 77% Reduction
Reaction Mass Efficiency (RME) 12%48%4x Efficiency
E-Factor (Waste/Product) >50<15Major Waste Reduction

Mechanistic Validation

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via an iodonium-induced activation followed by nucleophilic cyclization.

Figure 1: Mechanistic Pathway (Iodine-Mediated)

PyridineMechanism Start Enaminone + Alkyne/Ketone Step1 Iodine Activation (Electrophilic Attack) Start->Step1 Inter1 Iodonium Intermediate Step1->Inter1 + I2 Step2 Nucleophilic Cyclization Inter1->Step2 Inter2 Dihydropyridine Intermediate Step2->Inter2 - H2O Step3 Oxidative Aromatization (-HI) Inter2->Step3 Oxidation Step3->Step1 Regeneration of I2 (if co-oxidant used) Product Polysubstituted Pyridine Step3->Product

Caption: Electrophilic activation of the enaminone by iodine triggers cyclization, followed by oxidative aromatization to the pyridine core.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating ; specific checkpoints (CP) are included to ensure reaction integrity before proceeding.

Objective: Synthesis of 2,4,6-trisubstituted pyridine. Scale: 1.0 mmol (Validation Scale).

Reagents:
  • Enaminone (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Ammonium Acetate (

    
    , 2.0 mmol)
    
  • Molecular Iodine (

    
    , 0.5 - 1.0 equiv) or TBAI/TBHP system [3].
    
  • Solvent: Ethanol or DMSO.

Step-by-Step Methodology:
  • Pre-Reaction Check (CP-1):

    • Verify purity of enaminone via TLC. Impurities here lead to complex mixtures.

    • Ensure Ammonium Acetate is dry (hygroscopic nature affects yield).

  • Activation:

    • In a round-bottom flask, dissolve Enaminone and Acetophenone in Ethanol (5 mL).

    • Add

      
      . Stir at room temperature for 5 minutes.
      
    • Addition: Add

      
       in one portion. The solution should turn dark brown.
      
  • Reaction Monitoring (CP-2):

    • Heat to

      
       (depending on substrate sterics).
      
    • TLC Endpoint: Monitor consumption of the enaminone (usually the limiting reagent).

    • Visual Cue: The dark iodine color often fades as HI is generated and trapped by the base/amine.

  • Workup & Isolation:

    • Cool to room temperature.[1]

    • Quench: Add saturated

      
       (sodium thiosulfate) to neutralize excess iodine. Color change: Brown 
      
      
      
      Yellow/Clear.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification:

    • Concentrate under reduced pressure.

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Figure 2: Validation Workflow

ValidationWorkflow Screening Phase 1: Catalyst Screening (I2 vs TBAI/TBHP) Optimization Phase 2: Solvent/Temp Optimization (EtOH vs DMSO) Screening->Optimization Select Best System Scope Phase 3: Substrate Scope (EWG vs EDG) Optimization->Scope Fix Conditions ScaleUp Phase 4: Scale Up (1g) Scope->ScaleUp Validate Robustness QC Phase 5: Impurity Profiling (HPLC/NMR) ScaleUp->QC Final Check

Caption: The staged validation process ensures the method is robust across different electronic environments before scale-up.

Critical Analysis & Troubleshooting

Why this method fails (and how to fix it):
  • Low Yield with Electron-Deficient Alkynes:

    • Cause: Reduced nucleophilicity hinders the initial attack.

    • Fix: Increase temperature to

      
       or switch solvent to DMSO to stabilize polar transition states.
      
  • Incomplete Aromatization (Dihydropyridine isolation):

    • Cause: Insufficient oxidant.

    • Fix: Ensure full equivalent of

      
       is used, or add a co-oxidant like TBHP to regenerate the iodine species in situ [3].
      
The "Suzuki" Trap:

Researchers often default to Suzuki coupling for 2-substituted pyridines. However, 2-pyridyl boronic acids are notorious for rapid protodeboronation (hydrolysis of the C-B bond) [1]. The Iodine-mediated route builds the ring de novo, completely bypassing the need for unstable boronic species.

References

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. National Institutes of Health (PMC). Available at: [Link]

  • Green Chemistry Metrics: A Review. MDPI (Molecules). Available at: [Link]

  • Metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide. PubMed. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed.[2] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

[1][2][3] Executive Summary This guide outlines the mandatory disposal protocols for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 53636-70-7).[1][2][3] While often classified as an irritant, the structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide outlines the mandatory disposal protocols for 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester (CAS: 53636-70-7).[1][2][3] While often classified as an irritant, the structural combination of a pyridine ring, an exocyclic amine, and diester functionality dictates specific segregation requirements to prevent downstream hazards (e.g., formation of nitrogen oxides during combustion or hydrolysis-induced methanol release).[1][3]

Core Directive: This compound must be managed as Hazardous Chemical Waste and directed toward high-temperature incineration with NOx scrubbing. Under no circumstances should this material be disposed of via municipal trash or sanitary sewer systems.[4]

Hazard Profile & Technical Justification

Effective disposal requires understanding the chemical's reactivity profile. The primary risks associated with CAS 53636-70-7 drive the disposal logic below.

GHS Classification (Current Standards)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationContact hazard during waste transfer.[1][2][3] Double nitrile gloves required.
H319 Causes serious eye irritationAerosol risk.[1][2][3][5] Safety goggles required during solid weighing/transfer.
H335 May cause respiratory irritationAll waste consolidation must occur inside a certified fume hood.[1][2][3]
Mechanistic Risks in Waste Streams
  • Nitrogen Oxide (NOx) Generation: The pyridine ring and amine group contribute significantly to fuel-bound nitrogen. Open burning or low-temp incineration releases toxic NOx gases.[1] Protocol: Must be sent to a facility with specific denitrification (scrubber) capabilities.

  • Ester Hydrolysis: In the presence of aqueous acids or bases (common in "mixed aqueous" waste drums), the dimethyl ester groups can hydrolyze, releasing Methanol (Flammable/Toxic) and the free dicarboxylic acid.

    • Risk:[1][6][7][8][9][10][11] Unintended flammability in non-flammable waste streams.

    • Protocol: Keep waste streams anhydrous (organic solvent waste) to prevent hydrolysis.

Pre-Disposal: Segregation & Packaging

Do not treat this as generic "solid waste." Follow these segregation rules to ensure chemical compatibility.

A. Waste Stream Selection
  • Primary Stream: Non-Halogenated Organic Waste .

  • Acceptable Solvents for Dissolution: Acetone, Methanol, Ethyl Acetate, DMSO.

  • Prohibited Streams:

    • Aqueous Acid/Base: Risk of hydrolysis and heat generation.

    • Oxidizers (e.g., Nitric Acid, Peroxides):[1][2][3] The amine group is reducing; mixing with oxidizers can cause immediate exothermic reactions or fire.

B. Container Specifications
ParameterSpecificationReason
Material HDPE (High-Density Polyethylene) or Amber GlassChemical resistance to esters and amines.[1][2][3]
Closure Vented Cap (Recommended)Prevents pressure buildup if minor hydrolysis occurs.[1][2][3]
Secondary Containment Polypropylene TrayCaptures drips during transfer; protects benchtop.[1][2][3]

Disposal Workflow

The following decision tree illustrates the operational logic for disposing of CAS 53636-70-7, ensuring it reaches the correct incineration path.

DisposalWorkflow Start Waste Generation: CAS 53636-70-7 StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Reaction Mixture SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Labeling Labeling: 'Non-Halogenated Organic Waste' List: 2-Amino-pyridine-3,5-dicarboxylic... SolidContainer->Labeling NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) LiquidCheck->NonHalo Preferred Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo If necessary NonHalo->Labeling LabelingHalo Labeling: 'Halogenated Organic Waste' List: 2-Amino-pyridine-3,5-dicarboxylic... Halo->LabelingHalo Storage Storage: Satellite Accumulation Area (Cool, Dry, Away from Oxidizers) Labeling->Storage LabelingHalo->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Figure 1: Decision logic for segregating solid and liquid waste forms of CAS 53636-70-7.

Spill Response Protocol

Immediate action plan for accidental release in the laboratory.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) or P100 respirator if powder is fine/aerosolized.

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Cleanup Procedure
  • Isolate: Evacuate non-essential personnel from the immediate 3-meter radius.

  • Contain:

    • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Wet Spill: Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible reaction risk with amines).

  • Decontaminate: Wipe the surface with a mild soap solution. Avoid bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).

  • Disposal: Place all cleanup materials into a hazardous waste bag, label as "Debris contaminated with CAS 53636-70-7," and seal.

Regulatory & Compliance Codes

Ensure your waste tag includes the following designations to comply with US (RCRA) and EU regulations.

  • US EPA (RCRA): Not specifically P- or U-listed.[1] However, due to the pyridine functionality, it should be characterized.

    • Recommended Designation:D001 (Ignitable, if in solvent) or General Hazardous Chemical Waste.

    • Note: If the waste stream contains >1000 ppm halogenated solvents, it triggers F-listed codes.[1]

  • European Waste Catalogue (EWC):

    • 07 01 04* (Other organic solvents, washing liquids and mother liquors).

    • 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782356, 6-Methyl-2,3-pyridinedicarboxylic acid (Structural Analog/Parent).[1] PubChem.[11] [Link][1]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives classification. ECHA.europa.eu. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester

Executive Safety Summary For Immediate Attention: Handling 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester requires strict adherence to dust control and contact prevention.[1][2][3] While often categorized as a sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

For Immediate Attention: Handling 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester requires strict adherence to dust control and contact prevention.[1][2][3] While often categorized as a standard organic intermediate, the 2-aminopyridine core carries a structural alert for potential neurotoxicity and high skin absorption rates. Do not treat this merely as "table salt."

The Golden Rule: Treat this compound as a Sensitizing Irritant with high bioavailability. Your primary goal is to prevent the generation of airborne particulates during weighing and transfer.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound presents specific risks based on its functional groups:

  • Pyridine Ring: Lipophilic nature facilitates skin absorption.

  • Amino Group (Position 2): Historically associated with higher toxicity profiles in pyridine analogs (e.g., 2-aminopyridine is significantly more toxic than pyridine itself).

  • Dimethyl Ester: Hydrolysis in vivo can release methanol and the free acid, but the immediate lab risk is the intact molecule acting as a mucous membrane irritant.

Hazard TypeRisk LevelMechanism of Action
Inhalation High Fine dusts irritate the upper respiratory tract (H335). Systemic absorption possible via lungs.
Skin Contact Moderate/High Lipophilic nature allows permeation. Causes irritation (H315) and potential sensitization.
Eye Contact Moderate Solid particulates cause mechanical abrasion and chemical irritation (H319).

The PPE Protocol: A Layered Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the weaknesses of others.

A. Respiratory Protection (The Critical Barrier)[4]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .

  • Secondary Defense: If hood access is compromised or during equipment maintenance:

    • Respirator: NIOSH-approved N95 (minimum) or P100 particulate respirator.

    • Why? Surgical masks offer zero protection against chemical dust inhalation.

B. Hand Protection (Chemical Resistance)
  • Material: Nitrile Rubber (100% Latex-Free).

  • Configuration: Double-gloving is mandatory for synthesis workflows.

    • Inner Glove: 4 mil (0.10 mm) standard nitrile (inspection layer).

    • Outer Glove: 5-8 mil (0.12–0.20 mm) extended cuff nitrile (barrier layer).

  • Causality: Pyridine derivatives can permeate thin nitrile over time. The "breakthrough time" is extended significantly by the air gap between two pairs of gloves. Change the outer pair immediately upon contamination.[2]

C. Ocular & Body Protection[4][5][6][7]
  • Eyes: Chemical Safety Goggles (Indirect Vent).

    • Note: Standard safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (Cotton/Polyester blend) buttoned to the neck. Long pants (no synthetic leggings that melt). Closed-toe leather/composite shoes.

Operational Workflow: From Storage to Reaction

This workflow is designed to minimize static discharge and aerosolization, the two most common causes of exposure.

Step 1: Preparation & Weighing
  • Static Control: Organic esters are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • The "Closed Transfer" Method:

    • Tare a closed weighing boat/vial.

    • Open the source container only inside the fume hood.[1][3]

    • Transfer solid using a disposable spatula.

    • Close both the source and the weighing vessel immediately.

    • Never transport an open weighing boat across the lab bench.

Step 2: Solubilization (The Danger Zone)
  • Risk:[1][2][4][5] Adding solvent to a light powder can cause "puffing" (aerosol ejection).

  • Protocol: Add the solvent slowly down the side of the reaction vessel, allowing it to wet the powder from the bottom up. Do not squirt solvent directly onto the pile of powder.

Step 3: Decontamination
  • Wipe down the balance area with a solvent-dampened paper towel (Ethanol or Isopropanol) immediately after weighing.

  • Dispose of the paper towel as solid hazardous waste , not regular trash.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Goggles, Double Gloves, N95 Respirator.

  • Contain: Do not dry sweep (creates dust).[3] Cover the spill with a damp paper towel (water/ethanol mix) to weigh down the powder.

  • Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with soap and water 3x.

Waste Disposal Streams
  • Solid Waste: Segregate into "Solid Organic Hazardous Waste." Label clearly with full chemical name.

  • Liquid Waste: If dissolved in organic solvents (DCM, Ethyl Acetate), dispose in "Halogenated" or "Non-Halogenated" solvent streams depending on the solvent used. The ester itself does not require a separate stream unless mixed with P-listed chemicals.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this specific compound, emphasizing the "Dust Control" loop.

SafetyWorkflow Start Start: Handling 2-Amino-pyridine Ester RiskCheck Check Physical State (Solid/Powder?) Start->RiskCheck Hood Engineering Control: Chemical Fume Hood (Sash at safe height) RiskCheck->Hood Yes (Standard) Bench Benchtop Handling (FORBIDDEN) RiskCheck->Bench No Hood Available PPE_Solid PPE Protocol: 1. N95/P100 (if outside hood) 2. Safety Goggles 3. Double Nitrile Gloves Hood->PPE_Solid Disposal Disposal: Solid Hazardous Waste (Do not trash wipes) Bench->Disposal STOP WORK Weighing Weighing Procedure: Use Anti-static Gun Closed Vessel Transfer PPE_Solid->Weighing SolventAdd Solubilization: Add Solvent Down Side Avoid 'Puffing' Weighing->SolventAdd SolventAdd->Disposal

Figure 1: Decision matrix and operational workflow for safe handling of aminopyridine esters, prioritizing engineering controls over PPE alone.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2783516, Dimethyl 2-aminopyridine-3,5-dicarboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester
© Copyright 2026 BenchChem. All Rights Reserved.